Product packaging for Diallyl maleate(Cat. No.:CAS No. 999-21-3)

Diallyl maleate

Cat. No.: B213036
CAS No.: 999-21-3
M. Wt: 196.20 g/mol
InChI Key: ZPOLOEWJWXZUSP-UHFFFAOYSA-N
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Description

Diallyl maleate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4799. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B213036 Diallyl maleate CAS No. 999-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

999-21-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

bis(prop-2-enyl) but-2-enedioate

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

ZPOLOEWJWXZUSP-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)/C=C\C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Other CAS No.

999-21-3

physical_description

Liquid

Pictograms

Acute Toxic; Irritant

Synonyms

Maleic acid diallyl ester

vapor_pressure

0.01 mmHg

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diallyl Maleate from Maleic Anhydride and Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diallyl maleate, a valuable difunctional monomer, from the reaction of maleic anhydride and allyl alcohol. The document details the underlying reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data from various synthetic approaches. A logical workflow of the synthesis and purification process is also provided for clarity.

Introduction

This compound is a significant chemical intermediate widely utilized in polymer chemistry. Its structure, featuring two allyl groups and a reactive double bond within the maleate moiety, makes it an excellent crosslinking agent and monomer for the synthesis of resins, adhesives, and coatings. The incorporation of this compound into polymer chains can enhance thermal stability, mechanical strength, and chemical resistance. The synthesis of this compound is typically achieved through the esterification of maleic anhydride with allyl alcohol. This process is generally conducted in two stages: an initial rapid, non-catalytic reaction to form monoallyl maleate, followed by a slower, acid-catalyzed second esterification to yield the desired this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from maleic anhydride and allyl alcohol proceeds via a two-step esterification process.

Step 1: Monoesterification

The first step involves the nucleophilic attack of the hydroxyl group of allyl alcohol on one of the carbonyl carbons of the maleic anhydride ring. This reaction is typically fast and can proceed without a catalyst, leading to the ring-opening of the anhydride and the formation of monoallyl maleate.[1]

Step 2: Diesterification

The second step is the esterification of the remaining carboxylic acid group in monoallyl maleate with a second molecule of allyl alcohol to form this compound and water. This step is a reversible equilibrium reaction and is generally slow.[2] To drive the reaction towards the formation of the diester, an acid catalyst is typically employed, and water is removed from the reaction mixture, often by azeotropic distillation.[2] The use of an excess of allyl alcohol also helps to shift the equilibrium towards the product side.[3]

Reaction_Pathway cluster_step1 Step 1: Monoesterification (Fast, Non-catalytic) cluster_step2 Step 2: Diesterification (Slow, Catalyzed) MA Maleic Anhydride MAM Monoallyl Maleate MA->MAM AA1 Allyl Alcohol AA1->MAM DAM This compound MAM->DAM AA2 Allyl Alcohol AA2->DAM H2O Water DAM->H2O Catalyst Acid Catalyst Catalyst->DAM

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various experimental parameters and results for the synthesis of dialkyl maleates, providing a comparative overview of different catalytic systems and reaction conditions.

CatalystMolar Ratio (Anhydride:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Notes
Sulfuric Acid1:2 (preferred)Reflux6~95For Diallyl Phthalate (analogous reaction).[4][5]
p-Toluenesulfonic Acid1:1.380-95198.8For Ethylene Glycol Butyl Ether Acetate.[6]
Lewis AcidNot specifiedHeatingNot specifiedHighFor Diallyl Phthalate.[4]
Ion Exchange Resin1:1 to 1:10115Not specified~70 (mono to di)Continuous process for Diethyl Maleate.[7]
No Catalyst (Step 1)1:1 to 1:10ElevatedNot specifiedNear completeFormation of monoalkyl maleate.[7]

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound based on established esterification methods.

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • Allyl Alcohol (2.5 mol, 145.19 g, 170 mL)

  • p-Toluenesulfonic acid monohydrate (0.03 mol, 5.71 g) or concentrated Sulfuric Acid (catalytic amount)

  • Toluene or Cyclohexane (as azeotropic solvent)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hydroquinone (polymerization inhibitor, a few crystals)

Equipment:

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1.0 mol), allyl alcohol (2.5 mol), the azeotropic solvent (e.g., toluene, 100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 mol% relative to maleic anhydride). Add a few crystals of hydroquinone to inhibit polymerization.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (1.0 mol, 18 mL) has been collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted monoallyl maleate), followed by 100 mL of water, and finally with 100 mL of saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess allyl alcohol using a rotary evaporator under reduced pressure.

  • Purification: For higher purity, the crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Experimental Workflow

The following diagram illustrates the logical workflow of the this compound synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Maleic Anhydride Allyl Alcohol Catalyst Solvent Reaction Esterification with Azeotropic Water Removal Reactants->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Neutralization Neutralization (5% NaHCO3 wash) Crude_Product->Neutralization Washing Washing (Water & Brine) Neutralization->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

References

diallyl maleate chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Diallyl Maleate

Introduction

This compound, with the CAS Number 999-21-3, is an organic compound classified as a diester of maleic acid and allyl alcohol.[1][2] It is a colorless to pale yellow, transparent liquid with a pungent, slightly irritating odor.[2][3] This monomer is of significant interest in polymer chemistry due to its bifunctional nature, containing two reactive allyl groups and a polymerizable double bond within the maleate structure.[2][4]

Primarily, this compound serves as a highly effective crosslinking agent and a reactive diluent in the synthesis of various polymers.[2][5] Its incorporation into polymer chains enhances properties such as thermal stability, chemical resistance, and mechanical strength.[4] Key applications include the production of durable polyester resins, adhesives, ion-exchange resins, and specialty coatings.[2][5] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information, tailored for researchers and professionals in chemistry and materials science.

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name bis(prop-2-enyl) (Z)-but-2-enedioate[1]
Synonyms Maleic Acid Diallyl Ester, Sipomer DAM[1][3][6]
CAS Number 999-21-3[1][3][7]
EC Number 213-658-0[1][6]
Molecular Formula C₁₀H₁₂O₄[1][3][7][8]
Molecular Weight 196.20 g/mol [1][3][8]
InChI Key ZPOLOEWJWXZUSP-WAYWQWQTSA-N[3][7]
Canonical SMILES C=CCOC(=O)/C=C\C(=O)OCC=C[1]

Physical Properties

This compound is a liquid at room temperature.[2] Its key physical and thermodynamic properties are compiled from various sources and presented in the table below for easy reference.

PropertyValue
Appearance Colorless to almost colorless clear liquid[2][3]
Odor Pungent[3]
Melting Point -47 °C[3]
Boiling Point 106-116 °C at 4 mmHg[3][9] 154 °C at 15 mmHg
Density 1.074 g/mL at 20 °C[3][9]
Refractive Index (n20/D) 1.469 - 1.47[3][9]
Vapor Pressure 4 mmHg at 25 °C[3][9]
Vapor Density 6.6 - 6.77 (vs air)[2][3]
Flash Point >110 °C (>230 °F)[3][10] 121 °C (249.8 °F) - closed cup[6]
Water Solubility 151.2 mg/L at 25 °C (Slightly soluble)[2][3][9]
Solubility in Organic Solvents Soluble in methanol

Chemical Properties and Reactivity

4.1 Reactivity and Polymerization

This compound is a reactive monomer used extensively in polymerization.[2] Its chemical structure features two allyl groups that can participate in crosslinking reactions, forming strong, three-dimensional polymer networks.[2] This crosslinking capability makes it valuable for producing robust and durable materials.[2][5]

It is commonly used as an agent to promote branching in emulsion polymers.[11] In formulations for unsaturated polyesters, vinyl ester resins, coatings, and adhesives, it acts as both a crosslinking agent and a reactive diluent, which helps to improve the viscosity and flow properties of the formulation.[2]

4.2 Stability and Storage

This compound is stable under normal ambient conditions.[2][12] However, it can polymerize when exposed to heat or a catalyst.[13] To prevent premature polymerization during storage, it is often supplied with an inhibitor like hydroquinone (HQ).[8] For laboratory use, it is recommended to store the compound in a dry, sealed container at 2-8°C.[3][14] The material is incompatible with strong bases and strong oxidizing agents.[12][15]

Experimental Protocols

While specific experimental data from individual studies are proprietary, the determination of the physicochemical properties of this compound follows standardized laboratory protocols.

5.1 Synthesis of this compound

A typical laboratory-scale synthesis involves the Fischer esterification of maleic anhydride with allyl alcohol.

  • Reactants : Maleic anhydride (1 equivalent), allyl alcohol (5 equivalents).

  • Catalyst : An acidic catalyst such as p-toluenesulfonic acid or a functionalized ionic liquid (e.g., HFDAIL) is used.[3]

  • Procedure :

    • Maleic anhydride, excess allyl alcohol, and the catalyst are charged into a round-bottomed flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.[3]

    • The reaction mixture is heated to approximately 125 °C and stirred.[3] The water produced during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction toward the product.

    • The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent like ethyl acetate/hexane (2:8).[3]

    • Upon completion, the reaction mixture is cooled. The catalyst is removed (e.g., by filtration or washing), and the excess allyl alcohol is removed under reduced pressure.

    • The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Purification react1 Maleic Anhydride mix Charge Reactants into Flask react1->mix react2 Allyl Alcohol react2->mix catalyst Acid Catalyst catalyst->mix heat Heat to 125°C with Stirring mix->heat reflux Azeotropic Water Removal (Dean-Stark) heat->reflux monitor Monitor via TLC reflux->monitor cool Cool Mixture monitor->cool Reaction Complete separate Remove Catalyst & Excess Alcohol cool->separate distill Vacuum Distillation separate->distill product Pure this compound distill->product

A typical laboratory synthesis workflow for this compound.

5.2 Characterization Protocols

  • Refractive Index : Measured using an Abbe refractometer at a standard temperature, typically 20°C (n20/D). The instrument is calibrated with a standard of known refractive index before measuring the sample.

  • Boiling Point : Determined under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is recorded along with the corresponding pressure (e.g., 106-116 °C at 4 mmHg).[3]

  • Density : Measured using a pycnometer or a digital density meter at a specified temperature, usually 20°C.

  • Spectroscopic Analysis :

    • FTIR Spectroscopy : Used to identify functional groups, such as the C=O stretch of the ester (around 1725 cm⁻¹), the C=C stretch of the allyl groups (around 1645 cm⁻¹), and the C-O stretches.

    • NMR Spectroscopy (¹H and ¹³C) : Provides detailed structural information, confirming the presence of allyl and maleate protons and carbons and their connectivity.

    • Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

Role in Polymer Crosslinking

This compound's primary function is to create a network structure within a polymer. During polymerization (e.g., free-radical polymerization), the double bond of the maleate can react to form a linear polymer chain. The two allyl groups on each monomer unit can then react with other growing chains, creating covalent bonds (crosslinks) between them. This process transforms a collection of individual polymer chains into a single, interconnected network, significantly improving the material's properties.

G Role of this compound in Polymer Crosslinking cluster_components Components cluster_process Polymerization Process cluster_result Final Product M Monomer poly Initiation & Propagation M->poly DAM This compound (Crosslinker) DAM->poly crosslink Crosslinking Reaction (via Allyl Groups) DAM->crosslink chains Linear Polymer Chains poly->chains chains->crosslink network Crosslinked Polymer Network crosslink->network

Logical diagram of this compound's function as a crosslinker.

Safety and Handling

This compound is classified as toxic and an irritant.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

  • GHS Classification : Acute toxicity, Oral (Category 3); Acute toxicity, Dermal (Category 4); Skin irritation (Category 2); Eye irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system.[6]

  • Hazard Statements :

    • H301: Toxic if swallowed.[6]

    • H312: Harmful in contact with skin.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements : Users should wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid breathing vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[3][6]

  • Personal Protective Equipment (PPE) : Eyeshields, chemical-resistant gloves, and a respirator with an appropriate filter (e.g., type ABEK) are recommended when handling.[6]

Conclusion

This compound is a versatile difunctional monomer with well-characterized chemical and physical properties. Its ability to act as a crosslinking agent makes it a valuable component in the formulation of high-performance polymers for a wide range of industrial applications. Understanding its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and manufacturing. Proper handling and storage are imperative due to its toxicity and irritant nature.

References

diallyl maleate CAS number 999-21-3 safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of Diallyl Maleate (CAS 999-21-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for this compound (CAS 999-21-3), a chemical intermediate used in the synthesis of various materials. The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference.[1][2][3][4]

PropertyValue
CAS Number 999-21-3[1][5]
Molecular Formula C₁₀H₁₂O₄[1][5]
Molecular Weight 196.20 g/mol [1][5][6]
Appearance Colorless to very pale yellow, clear liquid[1][2]
Odor Pungent[1]
Boiling Point 263.72 °C (estimated)[2]
Melting Point -47 °C
Flash Point > 110 °C (> 230 °F)[2]
Density 1.074 g/cm³ at 20 °C
Solubility in Water Slightly soluble[1]
Vapor Pressure 0.01 mmHg at 25 °C (estimated)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity (oral), skin irritation, and serious eye irritation.[1][7][8]

GHS Classification:

  • Acute Toxicity, Oral: Category 3[1][7]

  • Acute Toxicity, Dermal: Category 4[1][7]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

The GHS hazard pictograms, signal word, and hazard statements are summarized in the diagram below.

GHS_Classification cluster_pictograms Hazard Pictograms cluster_signal Signal Word cluster_hazards Hazard Statements p1 s1 Danger p2 h1 H301: Toxic if swallowed. h2 H312: Harmful in contact with skin. h3 H315: Causes skin irritation. h4 H319: Causes serious eye irritation. h5 H335: May cause respiratory irritation.

Caption: GHS Hazard Classification for this compound.

Toxicological Data

The toxicological profile of this compound has been established through various studies. The key quantitative data are presented below.

Toxicity EndpointSpeciesRouteValueReference
LD50RatOral300 mg/kg[2][9]
LD50MouseOral493 mg/kg[2]
LD50RabbitDermal1150 mg/kg[2][9]
LD50MouseIntraperitoneal160 mg/kg[2]

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies used for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The acute oral toxicity of this compound, which resulted in an LD50 value, was likely determined using one of the following OECD guidelines:

  • OECD 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small group of animals of a single sex (typically female rats).[10] The choice of the starting dose is based on a preliminary sighting study.[10] The animals are observed for signs of toxicity and mortality for at least 14 days.[10]

  • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a small number of animals per step.[2] The test substance is administered at one of three defined starting doses. Depending on the mortality observed, further steps may be required with higher or lower doses. This method allows for the classification of the substance into a toxicity category.[2]

  • OECD 401: Acute Oral Toxicity (Now largely superseded but may have been used for older studies): This guideline involves administering the substance in graduated doses to several groups of experimental animals (usually rats), with one dose per group.[9] Observations of effects and deaths are made over a 14-day period.[9]

A generalized workflow for an acute oral toxicity study is depicted below.

Acute_Oral_Toxicity_Workflow start Start: Select Animal Model (e.g., Rat) dose_prep Prepare this compound Formulation start->dose_prep dosing Administer Single Oral Dose (Gavage) dose_prep->dosing observation Observe for Clinical Signs of Toxicity and Mortality (up to 14 days) dosing->observation necropsy Perform Gross Necropsy on all Animals observation->necropsy data_analysis Analyze Data and Determine LD50/Toxicity Category necropsy->data_analysis end End: Report Findings data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Acute Dermal Toxicity (OECD Guideline 402)

The acute dermal toxicity (LD50) in rabbits was likely determined following OECD Guideline 402.[11]

  • Methodology: The substance is applied uniformly to a shaved area of the animal's skin (at least 10% of the body surface area).[11][12] The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[11][12] The animals are then observed for signs of toxicity and mortality for at least 14 days.[11][12]

Skin Irritation (OECD Guideline 404 or 439)
  • In Vivo (OECD Guideline 404): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit).[7] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[7]

  • In Vitro (OECD Guideline 439): This method uses a reconstructed human epidermis model.[13][14] The test substance is applied to the tissue surface, and cell viability is measured after a defined exposure and post-exposure period.[13][14] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14]

Eye Irritation (OECD Guideline 405)

The classification of this compound as a serious eye irritant is likely based on data from studies following OECD Guideline 405.

  • Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[15] The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points after application.[15][16]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, strict safety precautions must be followed to minimize exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][13]

  • Use a closed system whenever possible.[1][13]

  • Ensure that eyewash stations and safety showers are readily accessible.[17]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[1][17][18]

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[1]

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][7]

The following diagram illustrates a logical workflow for selecting appropriate PPE.

PPE_Workflow decision decision start Start: Handling this compound engineering_controls Work in a Fume Hood start->engineering_controls splash_risk Risk of Splashing? engineering_controls->splash_risk face_shield Wear Face Shield and Goggles splash_risk->face_shield Yes goggles Wear Safety Goggles splash_risk->goggles No gloves Wear Impervious Gloves face_shield->gloves goggles->gloves lab_coat Wear Protective Clothing (Lab Coat) gloves->lab_coat vapor_risk Risk of Inhalation (Vapors/Aerosols)? lab_coat->vapor_risk respirator Use NIOSH-Approved Respirator vapor_risk->respirator Yes end Proceed with Work Safely vapor_risk->end No respirator->end

Caption: Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:[1][8][19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][19]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][19]

Storage and Disposal

  • Storage: Store in a cool, dark, and well-ventilated area in a tightly closed container.[1][13] Store away from incompatible materials such as oxidizing agents.[13]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[1]

This technical guide is intended to provide comprehensive safety information for this compound. It is crucial for all personnel handling this substance to be familiar with its hazards and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

A Technical Guide to the Solubility of Diallyl Maleate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl maleate (CAS No. 999-21-3), with the molecular formula C₁₀H₁₂O₄, is a colorless to pale yellow liquid recognized for its utility as a crosslinking agent and monomer in polymer chemistry.[1][2] Its applications span the production of durable polyester resins, adhesives, and ion exchange resins.[1][3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This guide provides a consolidated overview of its solubility characteristics, supported by available data and general principles of chemical interactions.

Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound is a diester containing both polar (ester groups) and non-polar (allyl groups and hydrocarbon backbone) regions. This amphiphilic nature influences its interaction with different types of organic solvents.

Based on available data, this compound exhibits the following solubility characteristics:

  • Methanol: It is soluble in methanol.[4]

  • Water: It is described as slightly soluble or sparingly soluble in water.[2][4] Quantitative data indicates a water solubility of 151.2 mg/L at 25°C.[2][3][5]

Solubility Data Summary

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubilityTemperature (°C)
Water151.2 mg/L[2][3][5]25
MethanolSoluble[4]Not Specified

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key factors influencing this process.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome DAM This compound Polar Polar Ester Groups (-COO-) DAM->Polar has NonPolar Non-Polar Allyl Groups & Hydrocarbon Backbone DAM->NonPolar has Soluble High Solubility Polar->Soluble favors interaction with Polar Solvents Insoluble Low Solubility Polar->Insoluble hinders interaction with Non-Polar Solvents NonPolar->Soluble favors interaction with Non-Polar Solvents NonPolar->Insoluble hinders interaction with Polar Solvents Solvent Organic Solvent SolventPolarity Polarity (e.g., Alcohols, Ketones) Solvent->SolventPolarity can be SolventNonPolarity Non-Polarity (e.g., Hexane, Toluene) Solvent->SolventNonPolarity can be SolventPolarity->Soluble 'Like Dissolves Like' SolventNonPolarity->Soluble

Caption: Logical diagram of factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the cited data are not detailed in the search results, a general methodology for determining the solubility of a liquid like this compound in an organic solvent can be described. The isothermal equilibrium method is a common approach.

General Protocol: Isothermal Equilibrium Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This period can range from several hours to days, depending on the system.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature for a period to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: A known volume or mass of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A highly effective method for quantifying volatile and semi-volatile organic compounds. A calibration curve is first generated using standard solutions of known this compound concentrations.

    • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and can be adapted for this compound.

    • Gravimetric Analysis: The solvent from a known mass of the saturated solution is evaporated, and the mass of the remaining this compound residue is determined. This method is simpler but may be less accurate.

  • Calculation: The solubility is then calculated and typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass fraction.

This entire process is repeated at different temperatures to determine the temperature dependence of solubility.

This compound is a versatile chemical intermediate whose utility is closely linked to its solubility characteristics. It is soluble in methanol and sparingly soluble in water.[2][3][4][5] For other organic solvents, its amphiphilic nature suggests a broad range of miscibility, particularly with solvents of moderate polarity. The provided general experimental protocol offers a foundational method for researchers to quantitatively determine the solubility of this compound in specific solvents relevant to their work, ensuring optimized conditions for their chemical processes.

References

An In-depth Technical Guide to the Free Radical Polymerization of Diallyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl maleate (DAM) is a difunctional monomer capable of undergoing free radical polymerization to produce cross-linked polymers with potential applications in coatings, adhesives, and resin formulations. The polymerization mechanism is characterized by a complex interplay of conventional propagation, intramolecular cyclization, and a significant degree of degradative chain transfer, which profoundly influences the final polymer structure and molecular weight. This guide provides a comprehensive overview of the core mechanistic pathways, kinetic parameters, and experimental protocols relevant to the free radical polymerization of this compound.

Core Mechanism of this compound Polymerization

The free radical polymerization of this compound, like other vinyl monomers, proceeds through the classical steps of initiation, propagation, and termination. However, the presence of two allyl groups introduces additional reaction pathways, namely cyclopolymerization and degradative chain transfer, which are critical to understanding the overall process.

Initiation

The process begins with the generation of free radicals from the decomposition of an initiator, typically a peroxide or an azo compound, upon heating or irradiation. These primary radicals then react with a this compound monomer to form a monomer radical, initiating the polymer chain.

  • Thermal Initiation: A common initiator is 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Redox Initiation: Systems like BPO combined with an activator such as N,N-dimethyl-p-toluidine (DMT) can initiate polymerization at ambient temperatures.

Initiation I Initiator (I) R Primary Radical (R•) I->R kd M This compound (M) RM1 Monomer Radical (RM1•) R:e->RM1:w ki

Propagation

The newly formed monomer radical can propagate in several ways:

  • Linear Propagation: The radical adds to the double bond of another this compound monomer, extending the polymer chain linearly. This process leaves a pendant allyl group for each monomer unit added.

  • Intramolecular Cyclization (Cyclopolymerization): The growing radical chain can attack the pendant allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. This is a significant pathway for diallyl monomers and leads to the formation of macromolecules with alternating cyclic and linear units.

Propagation cluster_linear Linear Propagation cluster_cyclic Intramolecular Cyclization RM_n Growing Chain (RMn•) M_linear Monomer (M) RM_n1_linear Propagated Chain (RMn+1•) RM_n->RM_n1_linear kp RM_n_cyclic Growing Chain with Pendant Allyl Group RM_cyclic Cyclized Radical RM_n_cyclic->RM_cyclic kc

Degradative Chain Transfer

A prominent feature of allyl monomer polymerization is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and forms a resonance-stabilized allyl radical. This new radical is relatively unreactive and less likely to initiate a new polymer chain, thus reducing the overall rate of polymerization and leading to polymers with low molecular weight.[1]

Degradative_Chain_Transfer RM_n Growing Chain (RMn•) M Monomer (M) P_n Terminated Polymer (Pn) RM_n->P_n kdct M_radical Allyl Radical (M•)

Termination

The kinetic chain is terminated by the reaction of two growing radicals, either by combination (coupling) or disproportionation. Due to the high concentration of radicals and the potential for cross-linking, termination in this compound polymerization can be complex and diffusion-controlled, especially at higher conversions.

Termination RM_n Growing Chain (RMn•) P_nm_comb Terminated Polymer (Combination) RM_n->P_nm_comb ktc P_n_disp Terminated Polymer (Saturated) RM_n->P_n_disp ktd RM_m Growing Chain (RMm•) RM_m->P_nm_comb P_m_disp Terminated Polymer (Unsaturated) RM_m->P_m_disp ktd

Quantitative Data

Specific kinetic data for the free radical homopolymerization of this compound is scarce in the literature. However, data from similar diallyl monomers can provide valuable insights.

ParameterValueMonomer SystemConditionsReference
Apparent Activation Energy (Ea) ~120 kJ/molMaleic anhydride copolymerization-Inferred from related systems
Apparent Activation Energy (Ea) 96.70 - 100.23 kJ/molMethyl alkyl diallyl ammonium chlorideAqueous solution, V-50 initiatorInferred from related systems

Note: The provided activation energies are for related systems and should be considered as estimates for this compound polymerization. The actual values can be influenced by factors such as the initiator, solvent, and monomer concentration.

At present, a comprehensive table of molecular weight data (Mn, Mw, PDI) for poly(this compound) under varying conditions is not available in the public literature. Generally, due to the prevalence of degradative chain transfer, the molecular weight of polymers derived from allyl monomers is expected to be relatively low.

Experimental Protocols

The following protocols are adapted from procedures for the polymerization of structurally similar diallyl esters and can be used as a starting point for the polymerization of this compound.

Bulk Free Radical Polymerization

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or 2,2′-Azobisisobutyronitrile (AIBN)

  • Reaction vessel (e.g., Schlenk tube or three-necked flask) with magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Heating source (oil bath or heating mantle)

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Preparation: If the this compound contains an inhibitor (e.g., hydroquinone), it should be removed by passing the monomer through a column of activated alumina.

  • Reaction Setup: To the reaction vessel, add the purified this compound and a magnetic stir bar.

  • Initiator Addition: Add the desired amount of initiator (e.g., 0.5-2.0 mol% relative to the monomer) to the monomer and stir until fully dissolved.

  • Inert Atmosphere: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN or BPO).

  • Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired reaction time or conversion, terminate the polymerization by cooling the vessel in an ice bath. Dissolve the resulting viscous polymer in a suitable solvent (e.g., acetone or THF).

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Bulk_Polymerization_Workflow Monomer_Prep Monomer Preparation (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer + Initiator) Monomer_Prep->Reaction_Setup Inert_Atmosphere Inert Atmosphere (N2/Ar Purge) Reaction_Setup->Inert_Atmosphere Polymerization Polymerization (Heating) Inert_Atmosphere->Polymerization Termination Termination & Isolation (Cooling & Dissolution) Polymerization->Termination Purification Purification (Precipitation in Methanol) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying

Solution Free Radical Polymerization

Materials:

  • This compound (inhibitor removed)

  • AIBN or BPO

  • Anhydrous solvent (e.g., benzene, toluene, or dioxane)

  • Other materials as listed for bulk polymerization

Procedure:

  • Monomer and Solvent Preparation: Follow the monomer preparation step as in the bulk polymerization. Ensure the solvent is dry.

  • Reaction Setup: In the reaction vessel, dissolve the purified this compound in the chosen solvent to the desired concentration (e.g., 20-50 wt%).

  • Initiator Addition: Add the initiator to the monomer solution and stir until dissolved.

  • Inert Atmosphere and Polymerization: Follow steps 4 and 5 from the bulk polymerization protocol.

  • Isolation and Purification: After the reaction, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent. If the polymer remains in solution, the solvent may need to be removed under reduced pressure before precipitation.

  • Drying: Collect and dry the polymer as described in the bulk polymerization protocol.

Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the C=C stretching vibration of the allyl groups (around 1645 cm⁻¹) to follow the polymerization. The characteristic ester C=O stretch (around 1730 cm⁻¹) will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the resulting polymer, including the extent of cyclization and the presence of unreacted allyl groups.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fraction.

Conclusion

The free radical polymerization of this compound is a multifaceted process governed by a competition between linear propagation, intramolecular cyclization, and degradative chain transfer. The latter significantly impacts the polymerization kinetics and the molecular weight of the resulting polymer. While specific quantitative kinetic data for this compound remains an area for further investigation, the mechanistic understanding and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this monomer. Careful control of reaction conditions and initiator selection is crucial for tailoring the properties of the final polymeric material.

References

Diallyl Maleate in Copolymerization: A Technical Guide to Reactivity Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of diallyl maleate in free-radical copolymerization. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous monomers to provide a robust estimation of its copolymerization behavior. Detailed experimental protocols for determining reactivity ratios are also presented to empower researchers in generating precise data for their specific systems.

Introduction to Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing two or more different types of monomers to create a copolymer. The resulting polymer's properties are a function of the constituent monomers and their arrangement within the polymer chain. The relative reactivity of the monomers during copolymerization is quantified by reactivity ratios, denoted as r₁ and r₂.

The reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

where:

  • k₁₁ is the rate constant for the propagation of a polymer chain ending in monomer 1 (M₁) by adding another M₁ monomer.

  • k₁₂ is the rate constant for the propagation of a polymer chain ending in M₁ by adding a monomer 2 (M₂) monomer.

  • k₂₂ is the rate constant for the propagation of a polymer chain ending in M₂ by adding another M₂ monomer.

  • k₂₁ is the rate constant for the propagation of a polymer chain ending in M₂ by adding an M₁ monomer.

The product of the reactivity ratios (r₁r₂) provides insight into the copolymer structure:

  • r₁r₂ ≈ 1: Ideal or random copolymerization, where the monomers are incorporated randomly along the polymer chain.

  • r₁r₂ ≈ 0: Alternating copolymerization, where the monomers tend to add to the polymer chain in an alternating fashion.

  • r₁ > 1 and r₂ < 1: The copolymer is enriched in monomer 1.

  • r₁ < 1 and r₂ > 1: The copolymer is enriched in monomer 2.

Reactivity of this compound: An Estimation from Analogous Monomers

Direct experimental data on the reactivity ratios of this compound is scarce in publicly available literature. However, by examining the reactivity of its constituent functionalities—the allyl groups and the maleate double bond—through structurally similar compounds, a reliable estimation of its behavior can be made.

Reactivity of the Allyl Functionality

Allyl monomers are known to be less reactive in free-radical polymerization compared to vinyl monomers due to "degradative chain transfer."[1] In this process, a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a stable, less reactive allylic radical, which can terminate the growing polymer chain. Diallyl monomers, such as diallyl succinate and diallyl phthalate, also exhibit this characteristic.[1][2]

The tables below present reactivity ratios for allyl acetate and diallyl succinate with common vinyl monomers. It is anticipated that this compound would exhibit similarly low r₁ values when copolymerized with these monomers, indicating its lower reactivity.

Table 1: Reactivity Ratios of Allyl Acetate (M₁) with Various Comonomers (M₂)

Comonomer (M₂)r₁ (Allyl Acetate)r₂Temperature (°C)
Vinyl Acetate0.421.2960
Methyl Methacrylate~0>1-
Styrene~0>1-

Data for Allyl Acetate from various sources.

Table 2: Anticipated Reactivity Ratios of Diallyl Succinate (M₁) with Vinyl Monomers (M₂)

Comonomer (M₂)Anticipated r₁Anticipated r₂
StyreneVery Low (~0)High (>1)
Methyl MethacrylateVery Low (~0)High (>1)
Vinyl AcetateLow (<1)Moderate (~1)

Anticipated values based on the behavior of similar allyl esters.[1]

Reactivity of the Maleate Functionality

The maleate double bond is electron-deficient and generally exhibits low reactivity toward homopolymerization. However, it readily copolymerizes with electron-donating monomers, often leading to alternating structures. Maleic anhydride is a classic example of a monomer that does not homopolymerize but forms alternating copolymers with monomers like styrene.[3]

The table below shows the reactivity ratios for diethyl maleate with styrene. The very low values for both r₁ and r₂ and their product approaching zero strongly indicate a high tendency for alternation. It is expected that the maleate moiety in this compound would behave similarly in the presence of electron-rich comonomers.

Table 3: Reactivity Ratios of Diethyl Maleate (M₁) with Styrene (M₂)

r₁ (Diethyl Maleate)r₂ (Styrene)r₁r₂Temperature (°C)
0.0400.0500.00260

Data for Diethyl Maleate from available literature.

Estimated Reactivity Profile of this compound

Based on the data from analogous compounds, the following reactivity profile for this compound can be proposed:

  • With Electron-Donating Monomers (e.g., Styrene): this compound is expected to exhibit a strong tendency for alternating copolymerization. Both reactivity ratios (r₁ for this compound and r₂ for the comonomer) will likely be very low, with their product approaching zero.

  • With Electron-Withdrawing Monomers (e.g., Acrylonitrile): The copolymerization is expected to be less favorable, with both monomers showing low reactivity towards each other.

  • With Vinyl Esters (e.g., Vinyl Acetate): A more random incorporation is expected, though the lower reactivity of the allyl groups will likely result in a lower incorporation of this compound compared to vinyl acetate.

Experimental Protocol for Determining Reactivity Ratios of this compound

This section outlines a detailed, generalized protocol for the experimental determination of the reactivity ratios of this compound with a given comonomer. Modern methods that allow for determination from a single experiment are recommended for efficiency and accuracy.[4][5]

Materials and Reagents
  • This compound (M₁)

  • Comonomer (M₂)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (if solution polymerization is performed, e.g., toluene, 1,4-dioxane)

  • Inhibitor remover (e.g., alumina column)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Precipitating solvent (e.g., methanol, hexane)

Experimental Workflow

The following diagram illustrates the general workflow for determining reactivity ratios.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Varying M₁:M₂ ratios) Monomer_Purification->Reaction_Setup Initiator_Recrystallization Initiator Recrystallization Initiator_Recrystallization->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Constant Temperature) Degassing->Polymerization Conversion_Monitoring Conversion Monitoring (e.g., in-situ NMR, Gravimetry) Polymerization->Conversion_Monitoring Copolymer_Isolation Copolymer Isolation (Precipitation) Polymerization->Copolymer_Isolation Data_Fitting Data Fitting to Copolymerization Models Conversion_Monitoring->Data_Fitting Composition_Analysis Composition Analysis (NMR, Elemental Analysis) Copolymer_Isolation->Composition_Analysis Composition_Analysis->Data_Fitting Reactivity_Ratios Determination of r₁ and r₂ Data_Fitting->Reactivity_Ratios

Caption: Experimental workflow for determining monomer reactivity ratios.

Detailed Procedure (In-situ ¹H NMR Method)

This method allows for the determination of reactivity ratios from a single copolymerization experiment by monitoring the change in monomer concentrations over time.[4]

  • Preparation:

    • Purify this compound and the comonomer by passing them through a column of basic alumina to remove inhibitors.

    • Recrystallize the initiator (e.g., AIBN from methanol).

  • Reaction Setup:

    • In an NMR tube, accurately weigh a specific molar ratio of this compound and the comonomer.

    • Add a known amount of the initiator.

    • Add a deuterated solvent suitable for the polymerization temperature.

  • Degassing:

    • Subject the NMR tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization and Monitoring:

    • Place the NMR tube in the NMR spectrometer, preheated to the desired reaction temperature (e.g., 60-70 °C for AIBN).

    • Acquire ¹H NMR spectra at regular time intervals. The disappearance of the characteristic vinyl proton signals of each monomer is used to calculate the individual monomer conversions as a function of time.

  • Data Analysis:

    • Integrate the relevant monomer peaks in each spectrum to determine the instantaneous monomer concentrations ([M₁] and [M₂]).

    • Calculate the cumulative copolymer composition at each time point.

    • Use a non-linear least squares (NLLS) method to fit the conversion and composition data to the integrated form of the Mayo-Lewis equation. This can be done using specialized software or by writing a custom script. The Fineman-Ross or Kelen-Tüdös methods can be used for low conversion data as a preliminary estimation.[6][7]

Traditional Low-Conversion Method
  • Preparation: As described in section 3.3.1.

  • Reaction Setup: Prepare a series of reaction vessels (e.g., Schlenk tubes) with varying initial molar feed ratios of this compound and the comonomer.

  • Polymerization:

    • Degas each reaction vessel.

    • Initiate polymerization by placing the vessels in a constant temperature bath.

    • Terminate the reactions at low conversion (<10%) by rapid cooling and addition of an inhibitor (e.g., hydroquinone).

  • Copolymer Isolation and Analysis:

    • Precipitate the copolymer by pouring the reaction mixture into a non-solvent.

    • Wash the precipitated polymer thoroughly and dry it under vacuum to a constant weight.

    • Determine the copolymer composition using ¹H NMR spectroscopy or elemental analysis.

  • Data Analysis:

    • Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using linearization methods such as the Fineman-Ross or Kelen-Tüdös methods, or more accurately, using a non-linear least squares fitting of the Mayo-Lewis equation.[6][7]

Signaling Pathways and Logical Relationships in Copolymerization

The process of free-radical copolymerization can be visualized as a series of competing reactions. The following diagram illustrates the propagation pathways in the copolymerization of this compound (M₁) with a comonomer (M₂).

propagation_pathways M1_radical ~M₁• M1_radical->M1_radical k₁₁ (r₁) M2_radical ~M₂• M1_radical->M2_radical k₁₂ M1_monomer M₁ M2_monomer M₂ M2_radical->M1_radical k₂₁ M2_radical->M2_radical k₂₂ (r₂)

Caption: Propagation pathways in the copolymerization of M₁ and M₂.

This guide provides a foundational understanding of the reactivity of this compound in copolymerization and equips researchers with the necessary protocols to determine precise reactivity ratios for their specific applications. The use of data from analogous compounds offers a strong starting point for experimental design and prediction of copolymer properties.

References

An In-depth Technical Guide to the FTIR Spectroscopy of Diallyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the characterization of diallyl maleate. It covers the interpretation of its infrared spectrum, a detailed experimental protocol for analysis, and the application of FTIR in monitoring the polymerization or curing process of this monomer.

Introduction to FTIR Spectroscopy for this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By passing infrared radiation through a sample, the FTIR spectrometer detects the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, creating a unique spectral "fingerprint."

For this compound (C₁₀H₁₂O₄), a monomer widely used in the production of polymers and resins, FTIR is invaluable for several reasons:

  • Structural Confirmation: Verifying the presence of key functional groups such as the ester carbonyl (C=O), the carbon-carbon double bonds (C=C) of the allyl groups, and the ester C-O linkages.

  • Purity Assessment: Detecting impurities by identifying unexpected peaks in the spectrum.

  • Reaction Monitoring: Quantitatively tracking the consumption of reactive groups, particularly the allyl C=C bonds, during polymerization or curing reactions.[1][2][3]

The chemical structure of this compound is a critical starting point for understanding its FTIR spectrum.

Caption: Chemical structure of this compound (C₁₀H₁₂O₄).

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound is characterized by several strong absorption bands that correspond to its primary functional groups. The table below summarizes the key peaks and their assignments.

Wavenumber (cm⁻¹)Functional GroupVibration ModeSignificance in Characterization
~3080=C-H (Allyl)StretchingConfirms the presence of unsaturated allyl groups. Its intensity decreases during polymerization.
~2940C-H (Aliphatic)StretchingRepresents the CH₂ groups in the allyl chains.
~1724C=O (Ester)StretchingA strong, sharp peak characteristic of the ester carbonyl group. Often used as an internal standard in reaction monitoring as its concentration remains constant.[4]
~1648C=C (Allyl)StretchingA key peak indicating the presence of the reactive allyl double bonds. This peak is monitored to determine the degree of cure.[4]
~1224 - 1016C-O (Ester)StretchingConfirms the ester linkages.
~994=C-H (Allyl)Bending (Out-of-plane)Another characteristic peak for the allyl groups that diminishes during reaction.

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the steps for analyzing a liquid sample like this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples and real-time monitoring.

A. Equipment and Materials

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Computer with FTIR control and analysis software.

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start clean Clean ATR Crystal (Isopropanol & Wipe) start->clean background Collect Background Spectrum (Clean Crystal, No Sample) clean->background apply_sample Apply this compound (Ensure full crystal coverage) background->apply_sample collect_sample Collect Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 32-64) apply_sample->collect_sample clean_after Clean ATR Crystal collect_sample->clean_after process Process Spectrum (Baseline Correction, Normalization) clean_after->process identify Identify Characteristic Peaks (e.g., C=O at ~1724 cm⁻¹, C=C at ~1648 cm⁻¹) process->identify quantify Quantitative Analysis (Peak Area Integration for Reaction Monitoring) identify->quantify report Report Results quantify->report end end report->end End

Caption: Workflow for FTIR-ATR analysis of this compound.

C. Step-by-Step Procedure

  • Instrument Preparation: Turn on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.[5] Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric CO₂ and water vapor interference.[6]

  • Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent like isopropanol and allow it to dry completely.[7]

  • Collect Background Spectrum: With the clean, dry ATR crystal, collect a background spectrum. This scan measures the instrument's response and the ambient environment, which will be subtracted from the sample spectrum to provide data for the sample only.[8]

  • Apply Sample: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Collect Sample Spectrum: Acquire the FTIR spectrum of the sample. Typical settings for routine analysis are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 32 to 64 scans co-added to improve the signal-to-noise ratio.[5][8]

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary. For quantitative analysis, normalize the spectrum using a peak that remains constant, such as the C=O stretch at ~1724 cm⁻¹.[9]

  • Clean Up: After analysis, carefully clean the this compound from the ATR crystal using a solvent-moistened wipe. Run a monitor scan to ensure the crystal is clean before the next measurement.[8]

Application: Monitoring Polymerization of this compound

FTIR is an excellent tool for real-time monitoring of the curing process of this compound. As the monomer polymerizes, the allyl groups are consumed, leading to a predictable change in the infrared spectrum.

The primary spectral change observed is the decrease in the intensity of the absorption bands associated with the allyl groups. Specifically, the C=C stretching vibration at approximately 1648 cm⁻¹ and the =C-H stretching vibration around 3080 cm⁻¹ will diminish as the reaction progresses.[1]

By contrast, the strong carbonyl (C=O) peak at ~1724 cm⁻¹ is not involved in the polymerization and its intensity should remain relatively constant.[1] This peak can therefore be used as an internal standard to normalize the spectra collected over time. The degree of conversion (α) of the allyl groups can be calculated by monitoring the change in the peak area of the C=C band relative to the C=O reference band.

monomer This compound Monomer (Time = 0) reaction Polymerization (e.g., UV or Thermal Curing) monomer->reaction Initiation ftir_initial Initial FTIR Spectrum monomer->ftir_initial is characterized by polymer Crosslinked Polymer (Time = t) ftir_final Final FTIR Spectrum polymer->ftir_final is characterized by reaction->polymer peak_cc Strong Allyl Peak (C=C at 1648 cm⁻¹) ftir_initial->peak_cc peak_co Strong Carbonyl Peak (C=O at 1724 cm⁻¹) ftir_initial->peak_co peak_cc_gone Diminished Allyl Peak (C=C at 1648 cm⁻¹) ftir_final->peak_cc_gone peak_co_stable Stable Carbonyl Peak (C=O at 1724 cm⁻¹) ftir_final->peak_co_stable peak_cc->peak_cc_gone Decreases in intensity

Caption: Logical relationship for monitoring this compound polymerization using FTIR.

This quantitative approach allows researchers to study reaction kinetics, optimize curing conditions (temperature, initiator concentration), and ensure the final product meets quality specifications by confirming the near-complete conversion of the monomer.[2][9]

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diallyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl maleate (DAM) is a difunctional monomer utilized in polymer synthesis for its ability to introduce crosslinking.[1] Its chemical structure, featuring two allyl groups and a maleate double bond, imparts flexibility, thermal stability, and chemical resistance to the resulting polymers.[2] Understanding the thermal behavior of this compound is crucial for its application in various fields, including the development of coatings, adhesives, and resins, where materials are often subjected to elevated temperatures during processing or in their end-use environment. This guide provides a comprehensive overview of the thermal stability and decomposition of this compound, summarizing key data and outlining experimental methodologies.

Thermal Stability Analysis

The thermal stability of this compound and its polymers is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

Table 1: General Observations from TGA of DAM-containing Polymers

ParameterObservationReference
Effect on Acrylic Resin Incorporation of DAM increased the thermal decomposition temperature by 20.56°C.[1]
General Stability Polymers containing DAM are noted for their thermal stability.[2]
Differential Scanning calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic curing reactions. For this compound, DSC can be employed to study its polymerization and the thermal properties of the resulting polymer. Studies on similar diallyl esters, such as diallyl isophthalate, have utilized DSC to observe the heat evolution during polymerization, which can occur in multiple stages corresponding to initiator decomposition and monomer consumption.[3]

Decomposition Pathway and Products

The thermal decomposition of this compound involves the breaking of chemical bonds, leading to the formation of smaller, volatile molecules. The specific products formed depend on the decomposition temperature and atmosphere.

Hazardous Decomposition Products

Safety data sheets for this compound consistently list carbon monoxide (CO) and carbon dioxide (CO₂) as hazardous decomposition products that can be released upon heating.[4]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[2][5]

While a specific Py-GC-MS analysis of pure this compound is not available in the reviewed literature, studies on the pyrolysis of other aliphatic polyesters and allyl-containing compounds provide a basis for predicting the likely decomposition pathways. For polyesters, thermal degradation can proceed via β-hydrogen bond scission, leading to the formation of allyl and diallyl compounds.[6] The decomposition of the maleate ester linkage itself is also a key process.

Predicted Decomposition Products: Based on the structure of this compound and general decomposition mechanisms of similar compounds, the following products could be anticipated:

  • Allyl alcohol: From the cleavage of the ester linkage.

  • Maleic anhydride: Through intramolecular cyclization and elimination.

  • Propene: From the decomposition of the allyl groups.

  • Carbon dioxide and Carbon monoxide: As observed in safety data.

  • Various smaller hydrocarbons and oxygenated species.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate thermal analysis of this compound. The following sections outline typical experimental protocols for TGA, DSC, and Py-GC-MS.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to assess the thermal stability of this compound would involve the following steps:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Collection: The sample mass is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

To study the thermal transitions and curing of this compound, a DSC protocol would be as follows:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: A typical program involves an initial heating ramp (e.g., from ambient to 250 °C at 10 °C/min) to observe any endothermic or exothermic events. This may be followed by a cooling scan and a second heating scan to study the properties of the cured polymer.

  • Data Collection: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify melting points, glass transition temperatures, and the enthalpy of polymerization (curing).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

To identify the thermal decomposition products of this compound, the following Py-GC-MS protocol can be used:

  • Sample Preparation: A very small amount of the sample (micrograms) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in the pyrolyzer, which is directly connected to the GC injector.

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

  • Data Analysis: The mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Output DAM This compound Sample TGA TGA DAM->TGA DSC DSC DAM->DSC PyGCMS Py-GC-MS DAM->PyGCMS TGA_Data Mass Loss vs. Temp. TGA->TGA_Data DSC_Data Heat Flow vs. Temp. DSC->DSC_Data PyGCMS_Data Decomposition Products PyGCMS->PyGCMS_Data

Caption: Workflow for the thermal analysis of this compound.

Postulated Decomposition Pathway

decomposition_pathway cluster_products Primary Decomposition Products cluster_secondary Secondary Products DAM This compound Heat High Temperature DAM->Heat Allyl_Radical Allyl Radical Heat->Allyl_Radical Maleate_Radical Maleate Radical Heat->Maleate_Radical Propene Propene Allyl_Radical->Propene Maleic_Anhydride Maleic Anhydride Maleate_Radical->Maleic_Anhydride CO_CO2 CO, CO₂ Maleate_Radical->CO_CO2 Other Other Fragments Maleate_Radical->Other

Caption: Postulated thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in polymer synthesis. While comprehensive data on the thermal decomposition of the pure monomer is limited, analysis of DAM-containing polymers indicates that it enhances thermal resistance. The primary decomposition products upon heating are expected to include carbon monoxide, carbon dioxide, and various organic fragments derived from the allyl and maleate moieties. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed investigations into the thermal behavior of this compound and its derivatives, enabling the development of more robust and thermally stable materials. Further research employing techniques such as TGA-FTIR or TGA-MS would be invaluable for a more complete understanding of the evolved gas composition during decomposition.

References

Navigating the Stability of Diallyl Maleate: A Technical Guide to Shelf Life and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. Diallyl maleate, a versatile monomer utilized in the synthesis of polymers and specialty resins, is no exception. This technical guide provides an in-depth analysis of the factors influencing the shelf life of this compound and outlines recommended storage conditions and methodologies for stability assessment.

This compound's reactivity, a desirable trait in polymerization, also contributes to its potential for degradation over time. The primary concern is spontaneous polymerization, which can be initiated by heat, light, and the presence of radical species. To counteract this, this compound is typically supplied with an inhibitor, most commonly hydroquinone (HQ). The interplay between storage conditions and inhibitor concentration is critical in maximizing the monomer's shelf life.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the quality of this compound. Based on safety data sheets and product information from various suppliers, the following conditions are recommended for long-term storage:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of potential degradation reactions and spontaneous polymerization.
Light Exposure Store in a dark place or in an opaque container.Prevents photolytically initiated polymerization.
Atmosphere Store in a tightly sealed container in a well-ventilated area.Prevents contamination and minimizes exposure to atmospheric oxygen, which, while necessary for some inhibitors to function, can also participate in degradation pathways in the long term.
Inhibitor Typically supplied with hydroquinone (HQ).Scavenges free radicals to prevent the initiation of polymerization.

While a definitive shelf life under these conditions is not consistently reported across all suppliers, a general expectation for high-quality acrylic monomers stored under ideal conditions can be up to 18 months. However, for critical applications, periodic re-testing of the monomer's purity and performance is strongly advised.

Factors Influencing Stability and Shelf Life

The stability of this compound is a multifactorial issue. The key factors that can lead to its degradation are heat, light, and the depletion of the inhibitor.

cluster_conditions Initiating Factors cluster_process Degradation Process cluster_inhibitor Inhibition Mechanism Heat Heat Radical_Formation Free Radical Formation Heat->Radical_Formation Light (UV) Light (UV) Light (UV)->Radical_Formation Contaminants Contaminants Contaminants->Radical_Formation Polymerization Polymerization Radical_Formation->Polymerization HQ Hydroquinone (Inhibitor) Radical_Scavenging Radical Scavenging HQ->Radical_Scavenging In the presence of O2 Radical_Scavenging->Radical_Formation Prevents

Figure 1. Logical relationship between initiating factors, the polymerization process, and the role of the hydroquinone inhibitor in maintaining the stability of this compound.

As depicted in Figure 1, external factors such as heat and light can lead to the formation of free radicals, which initiate the polymerization cascade. The hydroquinone inhibitor acts as a radical scavenger, effectively terminating this chain reaction and preserving the monomeric state.

Experimental Protocols for Stability and Shelf-Life Assessment

To ensure the quality of this compound, particularly after prolonged storage or when used in sensitive applications, a series of analytical tests can be performed. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of volatile impurities or degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 300°C.

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent peak).

Protocol 2: Accelerated Aging Study

Objective: To estimate the long-term stability and shelf life of this compound under controlled, elevated temperature conditions. This protocol is based on the principles outlined in ASTM F1980, "Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices."

Methodology:

  • Sample Preparation: Aliquot this compound into multiple, tightly sealed, opaque glass vials to represent different time points in the study.

  • Storage Conditions: Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C). A control set of vials should be stored under the recommended refrigerated conditions (2-8°C).

  • Time Points: Withdraw samples from both the accelerated and control conditions at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Purity: Using the GC method described in Protocol 1.

    • Appearance: Visually inspect for any changes in color or clarity.

    • Non-volatile Residue: A simple gravimetric test can be performed to detect the formation of polymers.

    • Inhibitor Concentration: If a suitable analytical method is available (e.g., HPLC), monitor the concentration of hydroquinone.

  • Data Analysis: Plot the purity of this compound as a function of time for each temperature. The Arrhenius equation can be used to model the degradation kinetics and extrapolate the expected shelf life at the recommended storage temperature.

cluster_setup Experimental Setup cluster_testing Periodic Testing cluster_analysis Data Analysis & Outcome Sample_Prep Sample Preparation (Aliquots in vials) Storage Storage Conditions (Accelerated vs. Control) Sample_Prep->Storage Analysis Analysis at Time Points (GC, Visual, etc.) Storage->Analysis At intervals Kinetics Degradation Kinetics (Arrhenius Model) Analysis->Kinetics Shelf_Life Shelf-Life Estimation Kinetics->Shelf_Life

Figure 2. A generalized experimental workflow for an accelerated aging study of this compound.

Conclusion

The stability of this compound monomer is crucial for its effective use in research and development. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and maintaining a tightly sealed container, the shelf life of the monomer can be significantly extended. For applications requiring a high degree of certainty regarding monomer quality, the implementation of a regular testing schedule using analytical techniques such as gas chromatography is recommended. Furthermore, accelerated aging studies can provide valuable predictive data on the long-term stability of this compound, enabling more accurate shelf-life determinations. A thorough understanding and control of these factors will ensure the reliability of experimental outcomes and the successful development of novel materials.

Methodological & Application

Application Notes and Protocols for Diallyl Maleate as a Crosslinking Agent in Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated polyester resins (UPRs) are a class of thermosetting polymers widely utilized in the fabrication of composites, coatings, and various molded articles. Their properties can be significantly enhanced through the process of crosslinking, which transforms the linear polyester chains into a rigid, three-dimensional network. Diallyl maleate is a functional monomer that can be employed as a crosslinking agent in UPRs. Its molecular structure contains two allyl groups, which are capable of participating in free-radical polymerization, and a maleate double bond that can also react, leading to a densely crosslinked network. This results in improved mechanical strength, thermal stability, and chemical resistance of the cured polyester resin. Compared to more volatile crosslinking agents like styrene, this compound offers the advantage of a lower vapor pressure, which can be beneficial in certain processing environments.

Mechanism of Action: Free-Radical Crosslinking

The crosslinking of unsaturated polyester resins with this compound proceeds via a free-radical polymerization mechanism. This process is typically initiated by the addition of a peroxide initiator, which decomposes upon heating or through the action of an accelerator to form free radicals. The subsequent steps involve the propagation of these radicals through the carbon-carbon double bonds of both the this compound and the unsaturated polyester chains, leading to the formation of a covalent network.

The key stages of the crosslinking process are:

  • Initiation: A free-radical initiator (e.g., benzoyl peroxide or methyl ethyl ketone peroxide) decomposes to generate initial free radicals.

  • Propagation: These free radicals attack the double bonds of the this compound and the unsaturated sites within the polyester backbone, initiating a chain reaction that forms a growing polymer network.

  • Termination: The polymerization process concludes when two growing radical chains combine or are otherwise deactivated.

Data Presentation

Table 1: Representative Mechanical Properties of Diallyl Phthalate (DAP) Crosslinked Unsaturated Polyester Resin

PropertyTest MethodValue
Tensile StrengthASTM D63840 - 60 MPa
Flexural StrengthASTM D79080 - 120 MPa
Flexural ModulusASTM D7903.5 - 4.5 GPa
Impact Strength (Izod)ASTM D25615 - 30 J/m

Table 2: Representative Thermal and Electrical Properties of Diallyl Phthalate (DAP) Crosslinked Unsaturated Polyester Resin

PropertyTest MethodValue
Heat Deflection Temperature (HDT)ASTM D648150 - 200 °C
Glass Transition Temperature (Tg)DSC160 - 210 °C
Dielectric Constant (1 MHz)ASTM D1503.2 - 3.8
Dissipation Factor (1 MHz)ASTM D1500.01 - 0.02

Table 3: General Chemical Resistance of Diallyl Ester Crosslinked Polyester Resins

Chemical ClassResistance
Water / HumidityExcellent
Weak AcidsGood
Strong AcidsFair to Good
Weak BasesGood
Strong BasesFair
Organic Solvents (Aliphatic)Excellent
Organic Solvents (Aromatic)Fair to Good

Experimental Protocols

The following protocols provide a general framework for the synthesis of an unsaturated polyester resin and its subsequent crosslinking with this compound. These should be considered as starting points and may require optimization based on the specific raw materials and desired final properties.

Protocol for Synthesis of Unsaturated Polyester Resin

Materials:

  • Maleic Anhydride (unsaturated diacid)

  • Phthalic Anhydride (saturated diacid)

  • Propylene Glycol (diol)

  • Ethylene Glycol (diol)

  • Toluene (for azeotropic water removal)

  • Hydroquinone (inhibitor)

  • Nitrogen gas supply

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle.

Procedure:

  • Charge the reactor with the desired molar ratios of maleic anhydride, phthalic anhydride, propylene glycol, and ethylene glycol. A typical starting point is a 1:1 molar ratio of unsaturated to saturated diacid and a slight excess of total glycols (e.g., 10-15 mole %).

  • Add a small amount of toluene to facilitate the azeotropic removal of water formed during the reaction.

  • Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture to 150-160°C. The esterification reaction will commence, and water will begin to collect in the Dean-Stark trap.

  • Gradually increase the temperature to 190-220°C over several hours.

  • Monitor the reaction progress by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops to a predetermined level (typically below 30 mg KOH/g).

  • Once the desired acid value is reached, cool the reactor to approximately 180°C and add a small amount of hydroquinone inhibitor (e.g., 100-200 ppm) to prevent premature gelation during storage.

  • Continue cooling the unsaturated polyester resin to room temperature.

Protocol for Crosslinking of Unsaturated Polyester Resin with this compound

Materials:

  • Unsaturated Polyester Resin (synthesized as per Protocol 4.1)

  • This compound (crosslinking agent)

  • Methyl Ethyl Ketone Peroxide (MEKP) (initiator)

  • Cobalt Octoate (6% solution) (accelerator)

Equipment:

  • Mixing vessel

  • Stirring rod or mechanical mixer

  • Molds for casting samples

Procedure:

  • In the mixing vessel, combine the unsaturated polyester resin with the desired amount of this compound. A typical concentration range for the crosslinking agent is 10-40% by weight of the total resin mixture.

  • Thoroughly mix the resin and this compound until a homogeneous solution is obtained.

  • Add the cobalt octoate accelerator to the mixture at a concentration of 0.1-0.5% by weight of the resin and stir until it is evenly dispersed.

  • Immediately prior to use, add the MEKP initiator at a concentration of 1-2% by weight of the resin. Mix thoroughly but gently to avoid introducing excessive air bubbles.

  • Pour the catalyzed resin mixture into the desired molds.

  • Allow the resin to cure at room temperature. The gel time and cure time will depend on the initiator and accelerator concentrations and the ambient temperature. A typical room temperature cure takes 24-48 hours.

  • For optimal properties, a post-curing step is recommended. This involves heating the cured samples in an oven at a temperature of 80-120°C for 2-4 hours.

Visualizations

The following diagrams illustrate the chemical structures, mechanisms, and workflows described in these application notes.

Caption: Chemical structure of this compound.

crosslinking_mechanism initiator Peroxide Initiator radicals Free Radicals (R●) initiator->radicals Decomposition (Heat/Accelerator) upr Unsaturated Polyester Chain radicals->upr Initiation dam This compound radicals->dam Initiation growing_chain Growing Polymer Network upr->growing_chain Propagation dam->growing_chain Propagation growing_chain->growing_chain Propagation crosslinked_network Crosslinked Polyester Resin growing_chain->crosslinked_network Termination

Caption: Free-radical crosslinking mechanism.

experimental_workflow cluster_synthesis UPR Synthesis cluster_formulation Formulation & Curing cluster_characterization Characterization monomers Diacids & Diols polycondensation Polycondensation monomers->polycondensation upr Unsaturated Polyester Resin polycondensation->upr mixing Mixing upr->mixing dam This compound dam->mixing initiator Initiator & Accelerator mixing->initiator casting Casting initiator->casting curing Curing & Post-Curing casting->curing mechanical Mechanical Testing curing->mechanical thermal Thermal Analysis curing->thermal chemical Chemical Resistance curing->chemical

Application Notes and Protocols for the Emulsion Polymerization of Vinyl Acetate with Diallyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the emulsion polymerization of vinyl acetate (VAc) with diallyl maleate (DAM) as a comonomer. The incorporation of this compound into a polyvinyl acetate (PVAc) backbone is a promising strategy for modifying the polymer's properties. DAM, a trifunctional monomer, can act as a cross-linking and branching agent, potentially enhancing the thermal stability, water resistance, and mechanical properties of the resulting copolymer latex.[1] While diesters of maleic acid, such as dibutyl maleate (DBM) and dioctyl maleate (DOM), are known to improve the flexibility and hydrophobicity of PVAc films, the allyl groups in DAM introduce reactive sites for cross-linking.[2]

These application notes are intended for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing functionalized vinyl acetate-based polymers for applications such as adhesives, coatings, and drug delivery matrices.

Principles of Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, which typically consists of monomers, water, an emulsifier, and a water-soluble initiator.[3] The process is characterized by high polymerization rates and the formation of high molecular weight polymers at a relatively low viscosity.[4] The polymerization occurs in three main intervals: particle nucleation, particle growth with monomer droplets present, and particle growth after the disappearance of monomer droplets.[3]

In the context of VAc and DAM copolymerization, the system involves the dispersion of VAc and DAM monomers in an aqueous phase with the aid of an emulsifier. A protective colloid, such as polyvinyl alcohol (PVA), is often used to enhance latex stability.[5] A water-soluble initiator, like potassium persulfate (KPS) or a redox system, generates free radicals in the aqueous phase, which then initiate polymerization within the monomer-swollen micelles.[6]

Experimental Protocols

The following protocol is a representative semi-batch emulsion polymerization procedure for the synthesis of poly(vinyl acetate-co-diallyl maleate). This protocol is based on established methods for the emulsion polymerization of vinyl acetate with other dialkyl maleates and incorporates considerations for the cross-linking nature of this compound.[2][7]

3.1. Materials

  • Vinyl Acetate (VAc): Inhibitor-free, freshly distilled.

  • This compound (DAM): Reagent grade.

  • Potassium Persulfate (KPS): Initiator, reagent grade.

  • Sodium Bicarbonate (NaHCO₃): Buffer, reagent grade.

  • Sodium Dodecyl Sulfate (SDS): Anionic emulsifier, reagent grade.

  • Polyvinyl Alcohol (PVA): Protective colloid (e.g., 88% hydrolyzed, medium molecular weight).

  • Deionized Water: High purity.

3.2. Equipment

  • 500 mL four-necked glass reactor

  • Mechanical stirrer with a paddle agitator

  • Reflux condenser

  • Thermometer or thermocouple

  • Two dropping funnels for monomer and initiator feeds

  • Heating mantle or water bath with temperature control

  • Nitrogen inlet

3.3. Semi-Batch Emulsion Polymerization Procedure

  • Initial Reactor Charge:

    • To the 500 mL reactor, add 150 mL of deionized water and the desired amount of polyvinyl alcohol (e.g., 2.0 g).

    • Heat the mixture to 80°C under gentle stirring (e.g., 150 rpm) and nitrogen purging to dissolve the PVA completely and remove dissolved oxygen.

    • After the PVA has dissolved, add the sodium dodecyl sulfate (e.g., 1.0 g) and sodium bicarbonate (e.g., 0.5 g) to the reactor.

    • Allow the reactor temperature to stabilize at the desired reaction temperature (typically 70-80°C).[6][7]

  • Monomer Pre-emulsion Preparation:

    • In a separate beaker, prepare the monomer pre-emulsion by adding 80 g of vinyl acetate and 20 g of this compound to 50 mL of deionized water containing 0.5 g of sodium dodecyl sulfate.

    • Stir vigorously to form a stable emulsion.

  • Initiator Solution Preparation:

    • Dissolve 1.0 g of potassium persulfate in 50 mL of deionized water.

  • Polymerization Initiation and Monomer Feed:

    • Add approximately 10% of the monomer pre-emulsion to the reactor.

    • Add 10% of the initiator solution to the reactor to initiate the polymerization. An increase in the viscosity and a slight bluish tint of the latex are indicative of successful particle nucleation.

    • After 15-20 minutes, begin the continuous and separate feeding of the remaining monomer pre-emulsion and initiator solution into the reactor over a period of 3 hours using the dropping funnels. Maintain a constant temperature and stirring speed (e.g., 300 rpm).

  • Post-Polymerization:

    • After the monomer and initiator feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

  • Characterization:

    • Determine the solid content of the latex gravimetrically.

    • Measure the particle size and distribution using dynamic light scattering (DLS).

    • Characterize the copolymer structure using Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

    • Determine the molecular weight and distribution of the soluble fraction using gel permeation chromatography (GPC).[8]

    • Assess the gel content to quantify the degree of cross-linking.

Data Presentation

The following tables provide representative quantitative data for the emulsion polymerization of vinyl acetate with this compound, based on typical values found in the literature for similar systems.

Table 1: Typical Formulation for VAc-DAM Emulsion Copolymerization

ComponentConcentration Range (wt% based on total formulation)Purpose
Vinyl Acetate (VAc)20 - 40Primary Monomer
This compound (DAM)1 - 10Comonomer / Cross-linking Agent
Deionized Water50 - 70Continuous Phase
Potassium Persulfate (KPS)0.1 - 0.5Initiator
Sodium Dodecyl Sulfate (SDS)0.5 - 2.0Emulsifier
Polyvinyl Alcohol (PVA)1.0 - 5.0Protective Colloid
Sodium Bicarbonate (NaHCO₃)0.1 - 0.5Buffer

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterTypical Value/RangeInfluence on Polymer Properties
Reaction Temperature60 - 85 °CAffects polymerization rate, molecular weight, and initiator decomposition rate.[6][7]
Stirring Speed200 - 400 rpmInfluences heat transfer, emulsion stability, and particle size.
Monomer Feed Rate2 - 4 hoursControls the polymerization rate and heat generation. A semi-batch process allows for better control.[9]
DAM Content (% of monomer)1 - 10 %Higher DAM content generally leads to increased gel content, thermal stability, and water resistance.[1]
Solid Content40 - 55 %A measure of the polymer concentration in the final latex.
Particle Size100 - 500 nmInfluenced by emulsifier and protective colloid concentration.
Gel Content5 - 50 %Indicates the degree of cross-linking. Increases with higher DAM concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization prep_reactor Initial Reactor Charge (Water, PVA, Buffer, Emulsifier) initiation Initiation (Add 10% Pre-emulsion & Initiator) prep_reactor->initiation prep_monomer Monomer Pre-emulsion (VAc, DAM, Water, Emulsifier) prep_monomer->initiation prep_initiator Initiator Solution (KPS, Water) prep_initiator->initiation feeding Semi-Batch Feeding (3 hours @ 70-80°C) initiation->feeding post_reaction Post-Polymerization (1-2 hours) feeding->post_reaction cooling Cooling to Room Temperature post_reaction->cooling filtration Filtration cooling->filtration characterization Characterization (Solid Content, DLS, FTIR, NMR, GPC, Gel Content) filtration->characterization

Caption: Experimental workflow for the semi-batch emulsion polymerization of VAc and DAM.

Copolymerization Scheme

G cluster_reactants Monomers cluster_conditions Reaction Conditions cluster_product Product VAc Vinyl Acetate (VAc) copolymer Poly(VAc-co-DAM) Latex (Cross-linked) VAc->copolymer Copolymerization DAM This compound (DAM) DAM->copolymer initiator Initiator (e.g., KPS) initiator->VAc initiator->DAM emulsion Emulsion System (Water, Emulsifier, Protective Colloid) emulsion->copolymer temp Temperature (70-80°C) temp->copolymer

Caption: Schematic representation of the VAc and DAM emulsion copolymerization process.

References

Application Notes and Protocols: Synthesis and Application of Diallyl Maleate Crosslinked Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery. Diallyl maleate is a versatile crosslinking agent for the synthesis of hydrogels. Its two allyl groups allow for effective crosslinking via free-radical polymerization, a widely used and versatile method for hydrogel preparation. The ester linkages within the this compound molecule introduce biodegradability, a desirable characteristic for many biomedical applications, as the hydrogel can degrade into non-toxic byproducts that are easily cleared by the body.

These application notes provide detailed protocols for the synthesis of poly(acrylamide-co-diallyl maleate) hydrogels, their characterization, and their application in the controlled release of therapeutic agents. Furthermore, we explore the interaction of drugs released from these hydrogels with cellular signaling pathways, providing a deeper understanding of their therapeutic potential.

Data Presentation

The following tables summarize key quantitative data for this compound-based hydrogels. Table 1 provides parameters for a typical poly(acrylamide-co-diallyl maleate) hydrogel formulation. Table 2 presents the swelling behavior of N,N-Dimethyl acrylamide-Diallyl Maleate (DMAA-DAM) hydrogels prepared by gamma radiation, illustrating the effect of the radiation dose on the gel content and equilibrium swelling.[1]

Table 1: Formulation and Properties of Poly(acrylamide-co-diallyl maleate) Hydrogel

ParameterValue
MonomerAcrylamide (AAm)
CrosslinkerThis compound (DAM)
Initiator SystemAmmonium Persulfate (APS) / N,N,N',N'-Tetramethylethylenediamine (TEMED)
AAm Concentration10% (w/v)
DAM Concentration (mol% to AAm)1 - 5 mol%
APS Concentration0.1% (w/v)
TEMED Concentration0.1% (v/v)
Expected Properties
Swelling RatioDependent on DAM concentration (inversely proportional)
Young's ModulusDependent on DAM concentration (directly proportional)[2][3]
Drug Loading EfficiencyDependent on drug and loading method
Release KineticsTypically diffusion-controlled (Fickian or non-Fickian)

Table 2: Properties of N,N-Dimethyl acrylamide-Diallyl Maleate (DMAA-DAM) Hydrogels Prepared by Gamma Radiation

Radiation Dose (kGy)Gel Content (%)Equilibrium Swelling (%)
2>95Not specified
5>951800
1097Decreases with increasing dose
20>95Decreases with increasing dose
30>95Decreases with increasing dose
Data extracted from a study on DMAA-DAM hydrogels prepared in Dimethyl sulfoxide (DMSO).[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylamide-co-diallyl maleate) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a poly(acrylamide) hydrogel crosslinked with this compound using a redox initiation system.

Materials:

  • Acrylamide (AAm)

  • This compound (DAM)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Preparation of Monomer Solution:

    • Prepare a 10% (w/v) aqueous solution of acrylamide in deionized water. For example, dissolve 1 g of acrylamide in 10 mL of deionized water.

  • Addition of Crosslinker:

    • Add the desired amount of this compound to the monomer solution. For a 2 mol% crosslinking density, add the appropriate volume of this compound relative to the acrylamide monomer. Stir the mixture thoroughly for 15 minutes to ensure homogeneity.

  • Initiation of Polymerization:

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add 100 µL of a freshly prepared 10% (w/v) APS solution per 10 mL of monomer/crosslinker solution.

    • Add 10 µL of TEMED per 10 mL of monomer/crosslinker solution to catalyze the polymerization.

  • Gelation:

    • Gently swirl the mixture and pour it into a suitable mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to remove unreacted monomers, crosslinker, and initiator.

    • Change the water every 12 hours for 3-4 days to ensure complete purification.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination:

  • Immerse a pre-weighed, dried hydrogel sample (W_d) in deionized water at room temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(W_s - W_d) / W_d] x 100

B. Mechanical Testing (Tensile Strength):

  • Prepare dog-bone-shaped hydrogel samples using an appropriate mold.

  • Conduct tensile tests on the swollen hydrogel samples using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain curve and determine the Young's modulus from the initial linear region of the curve.[2][3]

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model anti-inflammatory drug, Dexamethasone, into the hydrogel and studying its release profile.

A. Drug Loading (Equilibrium Swelling Method):

  • Prepare a stock solution of Dexamethasone in a suitable solvent (e.g., ethanol-water mixture).

  • Immerse a known weight of the dried hydrogel in the Dexamethasone solution.

  • Allow the hydrogel to swell for 24-48 hours at room temperature in the dark to reach equilibrium.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of fresh phosphate-buffered saline (PBS, pH 7.4) at 37°C in a shaking water bath.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Application: Modulation of NF-κB Signaling Pathway

The controlled release of anti-inflammatory drugs from this compound hydrogels can be utilized to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4][5] This allows the active NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[4][6]

Hydrogel-delivered anti-inflammatory drugs, such as Dexamethasone, can interfere with this pathway. Dexamethasone has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of inflammatory target genes.[7][8] This mechanism provides a targeted approach to reducing inflammation at a specific site, minimizing systemic side effects.

Visualizations

Experimental Workflow for Hydrogel Synthesis and Drug Delivery

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application A Prepare Monomer Solution (Acrylamide in Water) B Add Crosslinker (this compound) A->B C Initiate Polymerization (APS/TEMED) B->C D Gelation C->D E Purification D->E F Swelling Studies E->F G Mechanical Testing E->G H Drug Loading E->H I In Vitro Release H->I J Cellular Studies I->J

Caption: Workflow for the synthesis, characterization, and drug delivery application of this compound crosslinked hydrogels.

NF-κB Signaling Pathway and Inhibition by Hydrogel-Delivered Dexamethasone

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Receptor stimulus->receptor 1. Binds IKK IKK Complex receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits proteasome Proteasome IkB->proteasome 4. Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active 5. Dissociation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus 6. Translocation hydrogel This compound Hydrogel + Dexamethasone dexa Dexamethasone hydrogel->dexa Sustained Release dexa->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA 7. Binds transcription Transcription of Inflammatory Genes DNA->transcription 8. Initiates

Caption: Inhibition of the NF-κB signaling pathway by Dexamethasone released from a this compound hydrogel.

References

Application Notes and Protocols for the Preparation of Diallyl Maleate-Based Monolithic Columns for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolithic columns represent a significant advancement in High-Performance Liquid Chromatography (HPLC), offering a continuous, single-piece stationary phase with a bimodal pore structure. This structure consists of large macropores that allow for high flow rates at low backpressures and smaller mesopores that provide a large surface area for efficient separation. The use of diallyl maleate as a crosslinking monomer in the preparation of organic polymer-based monolithic columns offers a unique avenue for creating robust and versatile separation media.

This compound is a reactive difunctional monomer known for its excellent crosslinking capabilities, contributing to the thermal stability and chemical resistance of the resulting polymer.[1] Polymers incorporating this compound possess pendant allyl groups, which can be further functionalized to tailor the column's selectivity. These characteristics make this compound-based monoliths promising for the fast and efficient separation of complex biological samples, such as proteins in human plasma.

This document provides detailed application notes and a representative protocol for the preparation of this compound-based monolithic columns for HPLC.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number999-21-3
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
AppearanceColorless transparent liquid[2]
Density1.074 g/mL at 20 °C[2]
Boiling Point106-116 °C at 4 mmHg[2]
Melting Point-47 °C[2]
Flash Point>230 °F (>110 °C)[2]
Refractive Indexn20/D 1.469
Solubility in WaterSlightly soluble (151.2 mg/L @ 25°C)[3][4][5]
Table 2: Representative Polymerization Mixture for this compound-Based Monolithic Column
ComponentRoleRepresentative Concentration (% w/w)
This compoundCrosslinking Monomer20 - 40
Lauryl MethacrylateFunctional Monomer10 - 20
1-PropanolPorogen (Good Solvent)30 - 40
1,4-ButanediolPorogen (Poor Solvent)10 - 20
Azobisisobutyronitrile (AIBN)Thermal Initiator1 (relative to total monomers)

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Monolithic Column

This protocol describes the in-situ preparation of a this compound-based monolithic column within a PEEK (polyether ether ketone) tubing.

1. Materials:

  • This compound (crosslinker)

  • Lauryl methacrylate (functional monomer)

  • 1-Propanol (porogen)

  • 1,4-Butanediol (porogen)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 3-(Trimethoxysilyl)propyl methacrylate (silanizing agent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • PEEK tubing (e.g., 1/16 inch OD, 1.0 mm ID)

  • HPLC pump

  • Water bath or oven

  • Ultrasonic bath

2. Procedure:

2.1. PEEK Tubing Pre-treatment (Silanization):

  • Cut the PEEK tubing to the desired length (e.g., 10 cm).

  • Flush the tubing with 1 M NaOH for 30 minutes.

  • Rinse with deionized water until the eluent is neutral.

  • Flush with 0.1 M HCl for 30 minutes.

  • Rinse with deionized water until the eluent is neutral.

  • Flush with methanol and then dry with a stream of nitrogen.

  • Fill the tubing with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in methanol.

  • Seal both ends of the tubing and heat at 60°C for 12 hours.

  • Flush the tubing with methanol to remove any unreacted silanizing agent and dry with a stream of nitrogen.

2.2. Preparation of the Polymerization Mixture:

  • In a clean, dry vial, combine the this compound, lauryl methacrylate, 1-propanol, and 1,4-butanediol according to the desired ratios (see Table 2 for a representative composition).

  • Add AIBN (1% by weight of the total monomers).

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.

  • Degas the solution by sparging with nitrogen for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.

2.3. In-situ Polymerization:

  • Fill the pre-treated PEEK tubing with the polymerization mixture using a syringe.

  • Seal both ends of the tubing securely.

  • Submerge the sealed tubing in a water bath or place it in an oven at a constant temperature of 60-70°C for 12-24 hours to initiate and complete the polymerization.

2.4. Column Washing and Conditioning:

  • After polymerization, carefully remove the seals from the tubing.

  • Connect the column to an HPLC pump.

  • Wash the column with a solvent that is a good solvent for the porogens but a non-solvent for the polymer, such as methanol or acetonitrile, at a low flow rate (e.g., 0.1 mL/min) for several hours to remove the porogens and any unreacted monomers.

  • Gradually increase the flow rate to condition the column.

  • The column is now ready for chromatographic evaluation.

Visualizations

experimental_workflow cluster_pretreatment PEEK Tubing Pre-treatment cluster_polymerization Polymerization cluster_post_treatment Post-Polymerization p1 Cut PEEK Tubing p2 Wash with NaOH and HCl p1->p2 p3 Rinse with Water p2->p3 p4 Silanization with 3-(Trimethoxysilyl)propyl methacrylate p3->p4 p5 Dry Tubing p4->p5 m1 Prepare Polymerization Mixture (this compound, Monomer, Porogens, Initiator) p5->m1 m2 Degas Mixture m1->m2 m3 Fill Tubing m2->m3 m4 Seal and Heat (60-70°C, 12-24h) m3->m4 w1 Connect to HPLC m4->w1 w2 Wash with Solvent (e.g., Methanol) w1->w2 w3 Condition Column w2->w3 end end w3->end Ready for Use

Caption: Experimental workflow for the preparation of a this compound-based monolithic HPLC column.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DAM This compound (Crosslinker) Monolith Porous this compound-based Monolithic Polymer DAM->Monolith LM Lauryl Methacrylate (Functional Monomer) LM->Monolith Initiator AIBN (Thermal Initiator) Initiator->Monolith Porogens Porogenic Solvents (1-Propanol, 1,4-Butanediol) Porogens->Monolith Heat Heat (60-70°C) Heat->Monolith

Caption: Logical relationship of components in the synthesis of a this compound-based monolithic polymer.

References

Application Notes and Protocols for the Terpolymerization of Diallyl Maleate with Methyl Methacrylate and Butyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of diallyl maleate (DAM) with methyl methacrylate (MMA) and butyl acrylate (BA). This terpolymer system is of significant interest for the development of crosslinked acrylic resins with tailored properties for various applications, including controlled-release drug delivery systems, advanced coatings, and specialty adhesives.

This compound, a trifunctional monomer, acts as a crosslinking and branching agent, modifying the architecture of the final polymer. The incorporation of DAM into a copolymer matrix of MMA and BA can significantly enhance the thermal stability and mechanical properties of the resulting material.

Physicochemical Properties of Monomers

A summary of the key physicochemical properties of the monomers is presented in Table 1. This information is essential for understanding their behavior in polymerization reactions and for subsequent polymer characterization.

PropertyThis compound (DAM)Methyl Methacrylate (MMA)Butyl Acrylate (BA)
CAS Number 999-21-380-62-6141-32-2
Molecular Formula C₁₀H₁₂O₄C₅H₈O₂C₇H₁₂O₂
Molecular Weight ( g/mol ) 196.20100.12128.17
Boiling Point (°C) 112 (4 mmHg)100.3145
Density (g/mL at 25°C) 1.070.9360.894
Refractive Index (n²⁰/D) 1.4691.4141.419

Copolymerization Behavior and Reactivity

MonomerQ Valuee Value
This compound (DAM) 0.0271.25
Methyl Methacrylate (MMA) 0.740.40
Butyl Acrylate (BA) 0.430.85

Based on these values, MMA is the most reactive monomer (highest Q value), followed by BA, and then DAM. The significant difference in reactivity suggests that in a batch polymerization, the more reactive monomers (MMA and BA) will be consumed faster, leading to a composition drift as the reaction progresses. To achieve a more homogeneous incorporation of all three monomers, a semi-batch or continuous polymerization process is recommended, where the monomers are fed into the reactor over time.

Effect of this compound on Copolymer Properties

The concentration of DAM in the monomer feed has a profound impact on the properties of the final terpolymer. As a crosslinking agent, DAM introduces a three-dimensional network structure.

DAM Concentration (wt%)Gel Content (%)Molecular Weight (Mw) of Sol FractionGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (°C)
0LowHighVaries with MMA/BA ratioLower
1ModerateDecreasesIncreases slightlyIncreases
3HighSignificantly DecreasesIncreasesSignificantly Increases
5Very HighVery LowIncreases furtherIncreases further

Note: The values presented in this table are qualitative and will vary depending on the specific polymerization conditions (e.g., initiator concentration, temperature, and polymerization method). An increase in DAM concentration leads to a higher gel content, indicating a greater degree of crosslinking. Concurrently, the molecular weight of the soluble (sol) fraction of the polymer decreases. The introduction of crosslinks restricts chain mobility, resulting in an increase in the glass transition temperature (Tg) and enhanced thermal stability.

Experimental Protocols

The following are detailed protocols for the synthesis of DAM-MMA-BA terpolymers via emulsion and solution polymerization.

Emulsion Polymerization Protocol

Emulsion polymerization is a common technique for producing acrylic resins. This protocol is adapted from studies on the emulsion copolymerization of acrylates with DAM.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Butyl Acrylate (BA), inhibitor removed

  • This compound (DAM)

  • Sodium Dodecyl Sulfate (SDS) or other suitable anionic surfactant

  • Potassium Persulfate (KPS) or Ammonium Persulfate (APS) as initiator

  • Sodium Bicarbonate (NaHCO₃) as a buffer

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Temperature-controlled water bath or heating mantle

  • Dropping funnel

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and nitrogen inlet. Place the flask in the temperature-controlled bath.

  • Initial Charge: To the flask, add deionized water, sodium bicarbonate buffer, and the surfactant (e.g., SDS). Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing MMA, BA, and DAM in the desired ratio. Add this monomer mixture to a solution of the surfactant in deionized water and stir vigorously to form a stable pre-emulsion.

  • Initiation: Heat the reactor to the desired reaction temperature (typically 70-80°C). Add a portion of the initiator (e.g., KPS dissolved in deionized water) to the reactor.

  • Monomer Feed: Begin the dropwise addition of the monomer pre-emulsion from the dropping funnel into the reactor over a period of 2-4 hours.

  • Polymerization: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.

  • Characterization: The resulting terpolymer latex can be characterized for its solid content, particle size, gel content, and thermal properties.

Solution Polymerization Protocol

Solution polymerization offers a more homogeneous reaction environment and is suitable for producing polymers with lower molecular weights and narrower molecular weight distributions.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Butyl Acrylate (BA), inhibitor removed

  • This compound (DAM)

  • Toluene or another suitable organic solvent

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer or mechanical stirrer

  • Nitrogen inlet

  • Temperature-controlled oil bath or heating mantle

Procedure:

  • Reactor Setup: Assemble the reaction flask with the condenser, stirrer, and nitrogen inlet.

  • Reaction Mixture: Charge the flask with the desired amounts of MMA, BA, DAM, and the solvent (e.g., toluene).

  • Degassing: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Add the initiator (e.g., AIBN) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and maintain constant stirring.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing the solid content or monomer conversion by techniques like gravimetry or spectroscopy.

  • Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol or hexane, while stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization Techniques

The synthesized DAM-MMA-BA terpolymers can be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the incorporation of all three monomers into the polymer backbone by identifying their characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the copolymer composition and microstructure.
Gel Permeation Chromatography (GPC) Measurement of the molecular weight and molecular weight distribution of the soluble fraction of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which provides insights into the polymer's thermal properties and degree of crosslinking.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.
Soxhlet Extraction Quantification of the gel content (insoluble fraction) to determine the extent of crosslinking.

Visualizations

Experimental Workflow for Emulsion Polymerization

EmulsionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomers Monomers (MMA, BA, DAM) PreEmulsion Monomer Pre-emulsion Monomers->PreEmulsion Surfactant Surfactant Solution Surfactant->PreEmulsion Polymerization Polymerization (70-80°C) PreEmulsion->Polymerization Drip Feed Reactor Reactor (Water, Buffer, Surfactant) Reactor->Polymerization Initiator Initiator (KPS) Initiator->Polymerization Cooling Cooling Polymerization->Cooling Filtration Filtration Cooling->Filtration Latex Terpolymer Latex Filtration->Latex

Caption: Workflow for the emulsion polymerization of DAM-MMA-BA.

Logical Relationship of DAM Concentration and Polymer Properties

DAM_Effect DAM Increase DAM Concentration Crosslinking Increased Crosslink Density DAM->Crosslinking GelContent Higher Gel Content Crosslinking->GelContent SolMw Lower Sol Molecular Weight Crosslinking->SolMw Tg Increased Glass Transition Temp. (Tg) Crosslinking->Tg ThermalStability Enhanced Thermal Stability Crosslinking->ThermalStability

Caption: Effect of this compound concentration on terpolymer properties.

Application Notes and Protocols for Improving Oxygen Barrier Properties of PET Films with Diallyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for enhancing the oxygen barrier properties of polyethylene terephthalate (PET) films through the use of diallyl maleate (DAM) copolymers. The methodologies described are based on current research and are intended to be a comprehensive guide for professionals in research and development, particularly in the fields of packaging for oxygen-sensitive materials such as pharmaceuticals and food products.[1][2]

Introduction

Polyethylene terephthalate (PET) is a widely used polymer for packaging due to its excellent mechanical properties, chemical resistance, and transparency. However, for applications involving highly oxygen-sensitive products, the intrinsic oxygen barrier properties of PET may be insufficient.[1][3] To address this limitation, various modification techniques have been developed, including the application of barrier coatings.

This document focuses on the use of a specifically synthesized polyacrylate copolymer containing this compound (DAM) to significantly enhance the oxygen barrier performance of PET films. The copolymer, composed of methyl methacrylate (MMA), methyl acrylate (MAc), this compound (DAM), and maleic acid (MA), is applied as a coating.[1][2][4] Upon curing, this coating forms a highly cross-linked structure that effectively reduces the oxygen permeability of the PET film.[1][4]

Mechanism of Action:

The enhanced oxygen barrier performance is primarily attributed to the formation of an inter-chain cross-linked structure within the coating during the curing process. The carboxylic acid groups from the maleic acid in the copolymer dehydrate to form anhydride moieties, which creates a denser polymer network.[1][4] This increased cross-linking density restricts the movement of the polymer chains, thereby creating a more tortuous path for oxygen molecules and significantly reducing the oxygen transmission rate (OTR).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the improvement of oxygen barrier properties of PET films coated with the MMA-MAc-DAM-MA copolymer.

Table 1: Effect of Maleic Acid (MA) Content on Oxygen Permeability (Po2)

Maleic Acid Content (wt%)Oxygen Permeability (Po2) [cm³·cm/(cm²·s·Pa)]Reference
Baseline (Uncoated PET)Not explicitly stated, but coated films show reduction
Increasing MA Content Sample 11.450 x 10⁻¹⁵[4]
Increasing MA Content Sample 20.8956 x 10⁻¹⁵[4]

Note: The specific percentages of MA were not detailed in the source, but a clear trend of decreasing Po2 with increasing MA content was reported.

Table 2: Optimal Parameters for Coating Process

ParameterOptimal ValueResulting Po2 ReductionReference
Copolymer Solution Viscosity600 cps47.8%[1]
Coating Speed20 m/min47.8%[1]
Coating Thickness4 µm47.8%[1]
Curing Temperature190 °C47.8%[1]

Table 3: Oxygen Permeability of Optimized Coated PET Film

| Film Type | Oxygen Permeability (Po2) [cm³·cm/(cm²·s·Pa)] | Reference | | :--- | :--- | :--- | :--- | | Optimized Coated PET Film | 0.786 x 10⁻¹⁵ |[1] |

Experimental Protocols

This section provides detailed protocols for the synthesis of the MMA-MAc-DAM-MA copolymer, the preparation of the coated PET films, and the measurement of oxygen permeability.

Protocol for Synthesis of MMA-MAc-DAM-MA Copolymer

This protocol describes the free-radical polymerization of the monomers to synthesize the polyacrylate coating material.

Materials:

  • Methyl methacrylate (MMA)

  • Methyl acrylate (MAc)

  • This compound (DAM)[5][6]

  • Maleic acid (MA)

  • Free-radical initiator (e.g., benzoyl peroxide, di-tert-butyl peroxide)[7][8]

  • Solvent (e.g., N-methyl pyrrolidone (NMP))[4]

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Monomer Preparation: Purify the monomers (MMA, MAc, DAM) by removing inhibitors prior to use.[8]

  • Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry. Charge the vessel with the desired ratio of MMA, MAc, DAM, and MA monomers and the solvent (NMP).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: The free-radical initiator should be added gradually during the polymerization to ensure a controlled reaction and higher monomer conversion.[7]

  • Polymerization: Heat the reaction mixture to the desired temperature (typically between 80°C and 165°C, depending on the initiator) and maintain for a specified duration (e.g., 2.5 to 6.5 hours).[7]

  • Polymer Isolation: After the polymerization is complete, cool the reaction mixture. The solvent can be removed using vacuum distillation to obtain the solid copolymer.[2]

  • Purification: The resulting polymer should be purified to remove any unreacted monomers. This can be achieved by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.

  • Solution Preparation: Dissolve the purified, anhydrous polymer powder in NMP to create a coating solution with the desired viscosity (e.g., 600 cps).[1][2]

Protocol for Coating PET Films

This protocol details the application of the copolymer solution onto PET films.

Materials and Equipment:

  • PET film substrate

  • MMA-MAc-DAM-MA copolymer solution (in NMP)

  • Small-scale coater (e.g., PT-5000PL or similar)[2]

  • Curing oven with precise temperature control

Procedure:

  • Substrate Preparation: Ensure the PET film is clean and free of any surface contaminants.

  • Coating Application: Apply the copolymer solution onto the PET film using the coater. The coating speed should be optimized (e.g., 20 m/min) to achieve a smooth and uniform surface.[1]

  • Thickness Control: Adjust the coater settings to achieve the desired wet film thickness, which will result in the optimal dry coating thickness (e.g., 4 µm) after curing.[1]

  • Curing: Transfer the coated film to a preheated curing oven. The curing process is critical for forming the cross-linked barrier layer. The optimal curing temperature is reported to be 190°C for a duration of 40 seconds.[1][2]

  • Cooling and Conditioning: After curing, allow the coated film to cool to room temperature. Condition the samples under standard conditions (e.g., 23°C, 50% RH) before testing.

Protocol for Oxygen Permeability Measurement

This protocol describes the methodology for measuring the oxygen transmission rate (OTR) of the coated PET films.

Materials and Equipment:

  • Gas Permeability Tester (e.g., LABTHINK Instruments VAC-V1 or similar)[3][4]

  • Oxygen gas (high purity)

  • Nitrogen gas (carrier gas, high purity)

  • Coated PET film samples

Procedure:

  • Sample Preparation: Cut circular samples of the coated PET film to the dimensions required by the gas permeability tester (e.g., 70 mm diameter).[3]

  • Instrument Setup: Calibrate the gas permeability tester according to the manufacturer's instructions.

  • Sample Mounting: Mount the film sample in the test cell, ensuring a hermetic seal between the two chambers of the cell.

  • Degassing: Purge both sides of the film with the nitrogen carrier gas to remove any residual oxygen.

  • Oxygen Introduction: Introduce pure oxygen into the high-pressure chamber of the test cell.

  • Measurement: The instrument will measure the amount of oxygen that permeates through the film into the low-pressure chamber over a specific period. The test is typically conducted at a controlled temperature (e.g., 30°C).[3]

  • Data Analysis: The oxygen transmission rate (OTR) is calculated by the instrument's software, typically in units of cm³/(m²·24h·0.1MPa). This value can be converted to oxygen permeability (Po2) by considering the film thickness.

Visualizations

Experimental Workflow

G cluster_synthesis Copolymer Synthesis cluster_coating Film Coating and Curing cluster_testing Oxygen Barrier Testing s1 Monomer Preparation (MMA, MAc, DAM, MA) s2 Polymerization (in NMP, with initiator) s1->s2 s3 Polymer Isolation (Vacuum Distillation) s2->s3 s4 Purification and Solution Preparation s3->s4 c2 Coating Application s4->c2 c1 PET Film Preparation c1->c2 c3 Curing (190°C) c2->c3 t1 Sample Preparation c3->t1 t2 Oxygen Permeability Measurement t1->t2 t3 Data Analysis t2->t3 G cluster_curing Curing Process (Heat) cluster_crosslinked Cross-linked Structure cluster_barrier Barrier Property COOH1 -COOH Dehydration Dehydration COOH1->Dehydration COOH2 -COOH COOH2->Dehydration Anhydride Inter-chain Anhydride Dehydration->Anhydride ReducedPermeability Reduced Oxygen Permeability Anhydride->ReducedPermeability Restricts Chain Movement

References

The Role of Diallyl Maleate in UV-Curable Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl maleate (DAM) is a versatile difunctional monomer that serves as an effective crosslinking agent in the formulation of UV-curable coatings and adhesives.[1][2] Its unique chemical structure, featuring two allyl groups, allows for the formation of densely crosslinked polymer networks upon exposure to ultraviolet (UV) radiation in the presence of a suitable photoinitiator. This crosslinking capability imparts desirable properties to the final cured material, including enhanced thermal stability, chemical resistance, and mechanical strength.[2] These attributes make this compound a valuable component in the development of high-performance coatings and adhesives for a variety of demanding applications.

This document provides detailed application notes and experimental protocols for the utilization of this compound in UV-curable formulations. It is intended to serve as a comprehensive guide for researchers and professionals involved in the development of advanced materials.

Application Notes

Key Properties and Advantages of this compound in UV-Curable Systems

This compound offers several key advantages when incorporated into UV-curable formulations:

  • Effective Crosslinking: The two allyl groups of the this compound molecule readily participate in free-radical polymerization upon UV exposure, leading to the formation of a robust, three-dimensional polymer network. This high degree of crosslinking is crucial for achieving superior mechanical and resistance properties in the cured coating or adhesive.

  • Enhanced Thermal Stability: The incorporation of this compound into a polymer matrix has been shown to increase the thermal decomposition temperature of the resulting material.[3] This enhancement is attributed to the formation of a more stable, crosslinked structure.

  • Improved Mechanical Properties: The crosslinked network created by this compound can significantly improve the hardness, tensile strength, and modulus of the cured formulation.

  • Good Adhesion: When used in adhesive formulations, this compound can contribute to strong adhesion on various substrates.

  • Versatility: this compound can be copolymerized with a wide range of other monomers, such as acrylates and methacrylates, allowing for the tailoring of final properties to meet specific application requirements.[3]

Formulation Considerations

A typical UV-curable formulation containing this compound consists of the following components:

  • Oligomers: These are low molecular weight polymers that form the backbone of the coating or adhesive and largely determine its fundamental properties, such as flexibility and chemical resistance. Epoxy acrylates, urethane acrylates, and polyester acrylates are common choices.

  • Monomers (Reactive Diluents): These are low-viscosity liquids that are used to adjust the viscosity of the formulation for ease of application and to participate in the polymerization reaction. This compound can function as a crosslinking monomer. Other monofunctional or multifunctional acrylates are also commonly used.

  • Photoinitiators: These compounds absorb UV light and generate free radicals, which initiate the polymerization of the oligomers and monomers. The choice of photoinitiator is critical and depends on the UV light source and the other components of the formulation. For systems containing this compound, free-radical photoinitiators are employed. These are broadly categorized into Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators.

  • Additives: Various additives may be included to impart specific properties, such as adhesion promoters, stabilizers, pigments, and flow and leveling agents.

Quantitative Data Presentation

The following tables summarize the performance of formulations containing this compound.

Table 1: Physical and Mechanical Properties of a UV-Cured Acrylic Resin Modified with this compound (DAM)[3]
Property Value
Thermal Decomposition Temperature Increase20.56°C

Note: This study was conducted on an emulsion-polymerized acrylic resin, not a purely UV-cured system, but it demonstrates the positive effect of DAM on thermal stability.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Coating Formulation with this compound

This protocol describes the preparation of a basic UV-curable clear coating formulation incorporating this compound.

Materials:

  • Epoxy Acrylate Oligomer (e.g., Bisphenol A based)

  • This compound (DAM)

  • Isobornyl Acrylate (IBOA) or other monofunctional acrylate monomer

  • Photoinitiator (e.g., a blend of a Type I and Type II photoinitiator suitable for the UV source)

  • Flow and Leveling Additive

Equipment:

  • High-shear mixer or magnetic stirrer

  • Opaque mixing vessel

  • Analytical balance

Procedure:

  • In an opaque mixing vessel, combine the epoxy acrylate oligomer and the monofunctional acrylate monomer (e.g., IBOA).

  • Mix at a moderate speed until a homogeneous mixture is obtained.

  • Slowly add the desired amount of this compound to the mixture while continuing to stir.

  • Add the photoinitiator and the flow and leveling additive to the formulation.

  • Continue mixing at a high speed for 15-30 minutes to ensure all components are fully dissolved and the mixture is homogeneous.

  • Allow the formulation to degas at room temperature or under a slight vacuum to remove any entrapped air bubbles.

  • Store the formulation in a dark, cool place away from UV light sources.

Protocol 2: UV Curing and Characterization of the Coating

This protocol outlines the procedure for applying and curing the prepared coating formulation and subsequently characterizing its properties.

Materials and Equipment:

  • Substrate (e.g., glass, metal, or plastic panels)

  • Film applicator (e.g., bar coater or spin coater)

  • UV curing system (e.g., mercury vapor lamp or UV LED lamp with appropriate wavelength)

  • FTIR spectrometer with ATR accessory

  • Pencil hardness tester

  • Adhesion tester (e.g., cross-hatch cutter)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

A. Coating Application and Curing:

  • Clean the substrate thoroughly to remove any contaminants.

  • Apply the formulated coating onto the substrate using a film applicator to achieve the desired film thickness.

  • Pass the coated substrate under the UV lamp at a controlled speed to deliver a specific UV dose (measured in mJ/cm²). The optimal UV dose will depend on the formulation and film thickness and should be determined experimentally.

  • Allow the cured coating to cool to room temperature.

B. Characterization:

  • Cure Monitoring (FTIR): The degree of cure can be monitored by tracking the disappearance of the characteristic absorption bands of the reactive double bonds (e.g., acrylate C=C bond around 810 cm⁻¹ and 1635 cm⁻¹) using FTIR-ATR spectroscopy.

  • Pencil Hardness: Determine the surface hardness of the cured coating according to ASTM D3363.

  • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).

  • Thermal Analysis (DSC and TGA):

    • Use DSC to determine the glass transition temperature (Tg) of the cured film.

    • Use TGA to evaluate the thermal stability of the coating by measuring the weight loss as a function of temperature.

Visualizations

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation UV_Light UV Light Photoinitiator Photoinitiator (PI) UV_Light->Photoinitiator Absorption Free_Radicals Free Radicals (R●) Photoinitiator->Free_Radicals Generation DAM This compound (Monomer) Free_Radicals->DAM Attack Growing_Chain Growing Polymer Chain (R-M●) DAM->Growing_Chain Chain Growth Growing_Chain->DAM Further Reaction Crosslinked_Network Crosslinked Polymer Network Growing_Chain->Crosslinked_Network Termination/ Crosslinking

Caption: UV Curing Mechanism with this compound.

Experimental_Workflow cluster_characterization Characterization Methods Start Start Formulation 1. Formulation Preparation (Oligomer, DAM, Monomer, PI, Additives) Start->Formulation Application 2. Coating Application (e.g., Film Applicator) Formulation->Application Curing 3. UV Curing (UV Lamp) Application->Curing Characterization 4. Characterization of Cured Film Curing->Characterization FTIR FTIR (Cure Monitoring) Characterization->FTIR Hardness Pencil Hardness Characterization->Hardness Adhesion Cross-Hatch Adhesion Characterization->Adhesion Thermal DSC/TGA (Thermal Properties) Characterization->Thermal End End FTIR->End Hardness->End Adhesion->End Thermal->End Formulation_Relationships cluster_components Formulation Components cluster_properties Cured Film Properties Oligomer Oligomer Adhesion Adhesion Oligomer->Adhesion Flexibility Flexibility Oligomer->Flexibility DAM This compound Hardness Hardness DAM->Hardness + DAM->Adhesion + ThermalStability Thermal Stability DAM->ThermalStability + Monomer Reactive Diluent Monomer->Hardness CureSpeed Cure Speed Monomer->CureSpeed Photoinitiator Photoinitiator Photoinitiator->CureSpeed ++

References

Application Notes and Protocols for Controlled Radical Polymerization of Diallyl Maleate using RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl maleate (DAM) is a divinyl monomer with two distinct types of polymerizable double bonds: a less activated allyl group and a more activated maleate group. This difference in reactivity presents challenges for traditional free radical polymerization, often leading to uncontrolled crosslinking and broad molecular weight distributions. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers a powerful solution for exercising precise control over the polymerization of such complex monomers. By carefully selecting the RAFT agent and reaction conditions, it is possible to modulate the polymerization kinetics, delay the onset of crosslinking, and synthesize well-defined, soluble, or controllably crosslinked polymers from this compound. These materials hold potential for various applications, including the development of novel drug delivery systems, biomaterials, and advanced coatings.

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization of this compound using RAFT.

Key Concepts and Considerations

The successful RAFT polymerization of this compound hinges on understanding the disparate reactivity of its two double bonds. The maleate double bond is a "More Activated Monomer" (MAM) due to its conjugation with the carbonyl groups, while the allyl double bond is a "Less Activated Monomer" (LAM). The choice of RAFT agent is paramount in controlling the polymerization of monomers with differing reactivities.[1][2][3]

  • RAFT Agent Selection:

    • For MAMs (Maleate group): Dithioesters and trithiocarbonates are generally effective.[4]

    • For LAMs (Allyl group): Dithiocarbamates and xanthates are typically required.[4]

    • For DAM: A "universal" or "switchable" RAFT agent capable of controlling both MAM and LAM polymerization is ideal.[4] Alternatively, a RAFT agent with moderate reactivity towards both functionalities can be employed, though this may require more careful optimization of reaction conditions. Based on available literature for monomers with disparate reactivities, a dithiocarbamate-based RAFT agent is a promising starting point.

  • Control over Crosslinking: In the polymerization of divinyl monomers like DAM, RAFT can delay the gel point to higher monomer conversions compared to conventional free radical polymerization.[5] This allows for the synthesis of soluble, branched polymers or lightly crosslinked networks with controlled architecture. The degree of crosslinking can be tuned by adjusting the monomer-to-RAFT agent ratio and the reaction time.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific RAFT agent used and the desired polymer characteristics.

Protocol 1: Synthesis of Soluble, Branched Poly(this compound)

This protocol aims to polymerize this compound to a limited conversion to obtain a soluble, branched polymer with remaining pendant allyl and/or maleate groups for potential post-polymerization modification.

Materials:

  • This compound (DAM), inhibitor removed

  • RAFT Agent (e.g., a universal dithiocarbamate)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or ampule

  • Magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

Procedure:

  • Reaction Setup: In a Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of this compound, the selected RAFT agent, and AIBN. A typical starting molar ratio would be [DAM]:[RAFT Agent]:[AIBN] =[6]::[0.1].

  • Solvent Addition: Add a sufficient amount of anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[7]

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C). The optimal temperature will depend on the thermal decomposition kinetics of the initiator.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).

  • Termination: Once the desired conversion is reached (e.g., before the gel point), quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Isolate the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of a Crosslinked Poly(this compound) Gel

This protocol is designed to produce a crosslinked hydrogel or organogel from this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup and Degassing: Follow steps 1-3 from Protocol 1. The [DAM]:[RAFT Agent] ratio can be adjusted to control the crosslink density. A higher ratio will lead to a more densely crosslinked gel.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath (e.g., 70 °C) and allow the polymerization to proceed for an extended period (e.g., 12-24 hours) to ensure high conversion and gel formation.

  • Gel Formation: The reaction mixture will become increasingly viscous and eventually form a solid gel.

  • Purification: After the desired reaction time, remove the reaction vessel from the oil bath and allow it to cool to room temperature. Swell the resulting gel in a suitable solvent (e.g., the polymerization solvent) to extract any soluble components (unreacted monomer, initiator fragments, and sol fraction).

  • Drying: Decant the solvent and dry the purified gel under vacuum to a constant weight. The swelling ratio of the gel can be determined to characterize the crosslink density.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data from the RAFT polymerization of this compound.

Table 1: Experimental Conditions for RAFT Polymerization of this compound

Entry[DAM]:[RAFT Agent]:[AIBN] (molar ratio)Solvent[DAM]₀ (M)Temp (°C)Time (h)
1[6]::[0.1]1,4-Dioxane2.0706
2::[0.1]1,4-Dioxane2.0706
3[6]::[0.2]Toluene2.0804
4::[0.1]1,4-Dioxane2.07012

Table 2: Characterization of Poly(this compound) Synthesized by RAFT

EntryConversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)AppearanceSwelling Ratio*
14510,5001.25Soluble PolymerN/A
24221,2001.30Soluble PolymerN/A
3559,8001.28Soluble PolymerN/A
4>95--Crosslinked Gel5.2 (in Toluene)

*Swelling Ratio = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel

Visualizations

Diagram 1: RAFT Polymerization Workflow for this compound

RAFT_Workflow cluster_prep Reaction Preparation cluster_poly Polymerization cluster_workup Workup & Analysis A 1. Mix Monomer (DAM), RAFT Agent, and Initiator (AIBN) B 2. Add Solvent A->B C 3. Degas via Freeze-Pump-Thaw B->C D 4. Heat to Reaction Temperature (e.g., 70°C) C->D E 5. Monitor Conversion and Molecular Weight F 6. Quench Polymerization E->F G 7. Isolate Polymer (Precipitation) F->G H 8. Characterize (GPC, NMR) G->H

Caption: Workflow for the RAFT polymerization of this compound.

Diagram 2: Logical Relationship in RAFT Control of DAM Polymerization

RAFT_Control cluster_inputs Controllable Inputs cluster_outputs Polymer Properties RAFT_Agent RAFT Agent Type (e.g., Dithiocarbamate) MW Molecular Weight (Mₙ) RAFT_Agent->MW PDI Polydispersity (PDI) RAFT_Agent->PDI Monomer_Ratio [DAM]:[RAFT Agent] Ratio Monomer_Ratio->MW Crosslinking Degree of Crosslinking Monomer_Ratio->Crosslinking Initiator_Ratio [RAFT Agent]:[Initiator] Ratio Initiator_Ratio->PDI Temperature Reaction Temperature Temperature->MW Temperature->PDI Time Reaction Time Time->MW Time->Crosslinking Architecture Polymer Architecture (Branched vs. Gel) Crosslinking->Architecture

Caption: Key parameters influencing the properties of poly(this compound).

References

Application Notes and Protocols for the Preparation of Ion Exchange Resins with Diallyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ion exchange resins utilizing diallyl maleate (DAM) as a crosslinking agent. This compound is a reactive difunctional monomer that can be incorporated into polymer structures to create a crosslinked, three-dimensional network.[1] The pendant allyl groups in the polymer backbone offer sites for further functionalization, making DAM a versatile component in the synthesis of functional polymers such as ion exchange resins.

The protocols outlined below are based on established suspension polymerization techniques, followed by chemical modification to introduce ion exchange functionalities. While this compound is listed as a potential crosslinker in various polymer systems, detailed experimental procedures for its specific use in ion exchange resin synthesis are not extensively documented in readily available literature.[2] Therefore, the primary protocol presented is adapted from a detailed study on the synthesis of magnetic anion exchange resins using a structurally similar crosslinker, diallyl itaconate (DAI).[3] This serves as a robust model for developing this compound-based ion exchange resins.

Principle of Synthesis

The synthesis of this compound-based ion exchange resins involves a two-step process:

  • Suspension Copolymerization: this compound is copolymerized with a functional monomer in an aqueous suspension. This process forms spherical polymer beads. The choice of the functional monomer determines the type of ion exchange resin that can be subsequently produced. For anion exchange resins, a common choice is a monomer containing a group that can be easily converted to a quaternary ammonium salt, such as glycidyl methacrylate (GMA). For cation exchange resins, a monomer with a sulfonic acid group or a group that can be sulfonated, like styrene, would be used.

  • Functionalization: The polymer beads are then chemically modified to introduce the ion exchange groups. For anion exchangers, this typically involves amination of the functional groups on the polymer backbone. For cation exchangers, a sulfonation reaction is commonly employed.

Experimental Protocols

Protocol 1: Preparation of this compound-Crosslinked Anion Exchange Resin

This protocol describes the synthesis of a macroporous anion exchange resin using this compound as a crosslinker and glycidyl methacrylate as the functional monomer. The procedure is adapted from the synthesis of diallyl itaconate-crosslinked resins.[3]

Materials:

  • Glycidyl methacrylate (GMA)

  • This compound (DAM)

  • Divinylbenzene (DVB, 80%)

  • Benzoyl peroxide (BPO, initiator)

  • Polyvinyl alcohol (PVA, suspending agent)

  • Cyclohexanol (porogen)

  • Trimethylamine hydrochloride

  • Deionized water

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Sintered glass funnel

  • Vacuum oven

Procedure:

Part A: Suspension Polymerization

  • Prepare the Aqueous Phase: Dissolve polyvinyl alcohol (PVA) in deionized water in the three-necked flask to a final concentration of 1% (w/v) with gentle heating and stirring to form a homogenous solution. This will serve as the suspending medium.

  • Prepare the Organic Phase: In a separate beaker, prepare the oil phase by mixing glycidyl methacrylate (GMA), this compound (DAM), divinylbenzene (DVB), and cyclohexanol. Dissolve the initiator, benzoyl peroxide (BPO), in this mixture. The relative amounts of these components can be varied to control the properties of the final resin (see Table 1).

  • Initiate Polymerization: Heat the aqueous phase in the reaction flask to 80°C under a nitrogen atmosphere with constant stirring (e.g., 300 rpm). Once the temperature is stable, add the organic phase to the aqueous phase.

  • Polymerization Reaction: Maintain the reaction mixture at 80°C for 8 hours with continuous stirring to allow for the formation of spherical polymer beads.

  • Purification of Beads: After the reaction is complete, allow the mixture to cool to room temperature. Collect the polymer beads by filtration using a sintered glass funnel. Wash the beads sequentially with hot water, ethanol, and finally with deionized water to remove the suspending agent, unreacted monomers, and the porogen.

  • Drying: Dry the washed polymer beads in a vacuum oven at 60°C to a constant weight.

Part B: Functionalization (Amination)

  • Amination Reaction: Place the dried polymer beads in a flask with an aqueous solution of trimethylamine hydrochloride. The molar ratio of trimethylamine to the glycidyl groups in the polymer should be in excess (e.g., 2:1).

  • Reaction Conditions: Heat the mixture to 70°C and maintain for 8 hours with gentle stirring.

  • Washing and Conversion: After the reaction, filter the beads and wash thoroughly with deionized water until the washings are neutral. To convert the resin to the hydroxide form, treat it with a 1 M NaOH solution, followed by extensive washing with deionized water to remove excess NaOH.

  • Final Drying: Dry the functionalized anion exchange resin beads in a vacuum oven at 50°C.

Table 1: Example Compositions for the Organic Phase in Suspension Polymerization

Resin DesignationGlycidyl Methacrylate (GMA) (mol%)This compound (DAM) (mol%)Divinylbenzene (DVB) (mol%)Benzoyl Peroxide (BPO) (wt% of monomers)Cyclohexanol (wt% of monomers)
DAM-AER-1855101.050
DAM-AER-28010101.050
DAM-AER-37515101.050
Protocol 2: Characterization of the Ion Exchange Resin

1. Determination of Ion Exchange Capacity (IEC):

  • Accurately weigh about 0.5 g of the dried resin in the Cl⁻ form.

  • Place the resin in a column or beaker and elute with a known volume (e.g., 100 mL) of 1 M NaNO₃ solution to exchange the Cl⁻ ions.

  • Collect the eluate and titrate the concentration of Cl⁻ ions using a standardized silver nitrate (AgNO₃) solution with potassium chromate as an indicator.

  • The IEC (in meq/g) is calculated using the formula: IEC = (VAgNO₃ × CAgNO₃) / Wresin where V is the volume of AgNO₃ used, C is the concentration of AgNO₃, and W is the dry weight of the resin.

2. Measurement of Water Content:

  • Accurately weigh a sample of the hydrated resin (Wwet).

  • Dry the resin in a vacuum oven at 105°C until a constant weight is achieved (Wdry).

  • The water content (%) is calculated as: Water Content = [(Wwet - Wdry) / Wwet] × 100

Table 2: Expected Properties of this compound-Based Anion Exchange Resins (Based on data for analogous diallyl itaconate resins[3])

Resin DesignationThis compound Content (mol%)Ion Exchange Capacity (mmol/g)Water Content (%)
DAM-AER-15~2.6~55
DAM-AER-210~2.9~62
DAM-AER-315~3.1~68

Visualizations

Synthesis_Workflow cluster_prep Phase Preparation cluster_poly Polymerization cluster_func Functionalization & Purification aq_phase Aqueous Phase (PVA in Water) polymerization Suspension Polymerization (80°C, 8h) aq_phase->polymerization org_phase Organic Phase (GMA, DAM, DVB, BPO, Cyclohexanol) org_phase->polymerization beads Poly(GMA-co-DAM-co-DVB) Beads polymerization->beads washing Washing & Drying beads->washing amination Amination (Trimethylamine, 70°C, 8h) washing->amination final_resin Anion Exchange Resin amination->final_resin

Caption: Experimental workflow for the synthesis of this compound-crosslinked anion exchange resin.

Signaling_Pathway cluster_monomers Monomers cluster_polymer Polymerization cluster_functionalization Functionalization GMA Glycidyl Methacrylate (GMA) (Functional Monomer) Polymer Crosslinked Copolymer Bead (with epoxide groups) GMA->Polymer DAM This compound (DAM) (Crosslinker) DAM->Polymer DVB Divinylbenzene (DVB) (Co-crosslinker) DVB->Polymer Resin Anion Exchange Resin (with quaternary ammonium groups) Polymer->Resin + Amine Trimethylamine Amine->Resin

Caption: Logical relationship of components in the synthesis of the anion exchange resin.

Applications in Drug Development

Ion exchange resins are critical tools in the pharmaceutical industry and drug development. This compound-based resins, due to their potentially tunable properties (e.g., porosity, hydrophilicity, and ion exchange capacity), can be applied in several areas:

  • Drug Purification: Anion exchange resins are widely used for the purification of APIs (Active Pharmaceutical Ingredients), particularly peptides, proteins, and oligonucleotides, by removing process-related impurities.

  • Drug Delivery: These resins can be used as carriers for ionic drugs, enabling controlled or sustained release formulations. The drug is loaded onto the resin via ion exchange and is released in the body upon exchange with physiological ions.

  • Excipients: Ion exchange resins can act as formulation excipients, for example, as taste-masking agents for bitter drugs or as disintegrants in tablet formulations.

  • Biocatalysis: The resin beads can be used as a solid support for the immobilization of enzymes, which is a common practice in the synthesis of chiral intermediates for pharmaceuticals.

The ability to modify the crosslinking density and functionality by varying the this compound concentration allows for the fine-tuning of the resin's mechanical stability, swelling properties, and ion exchange kinetics to suit specific applications. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction parameters to achieve the desired resin characteristics for their intended use.

References

Application Notes and Protocols: Diallyl Maleate in the Modification of Acrylic Resins for Enhanced Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic resins are widely utilized in various high-performance applications, including coatings, adhesives, and biomedical devices, owing to their excellent optical clarity, weather resistance, and biocompatibility. However, unmodified acrylic resins can exhibit limitations in thermal stability, mechanical strength, and chemical resistance. Diallyl maleate (DAM) is a trifunctional monomer that serves as an effective crosslinking agent to enhance the properties of acrylic resins.[1][2] The incorporation of DAM into the acrylic polymer backbone via emulsion polymerization introduces a three-dimensional network structure, significantly improving the thermomechanical properties and overall durability of the resulting material.[3][4]

These application notes provide detailed protocols for the synthesis and characterization of this compound-modified acrylic resins. The enhanced performance characteristics make these modified resins promising candidates for advanced applications, including the development of robust drug delivery systems and medical device coatings.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Acrylic Resin via Emulsion Polymerization

This protocol describes the synthesis of a stable acrylic latex with enhanced properties through the incorporation of this compound as a crosslinking monomer.

Materials:

  • Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA)

  • Crosslinking Monomer: this compound (DAM)

  • Fluoromonomer (optional, for enhanced hydrophobicity): Dodecafluoroheptyl methacrylate (DFMA)[3][4]

  • Initiator: Potassium persulfate (KPS)[3][4]

  • Anionic Emulsifiers: Sodium lauryl sulfate (AS), Sodium dodecyl sulfonate (SDS)[3][4]

  • Non-ionic Emulsifier: Alkyl alcohol polyether type (e.g., EFS-470)[3][4]

  • Deionized water

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Dropping funnels

  • Heating mantle with temperature controller

  • Water bath

Procedure:

  • Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Initial Charge: Add a specified amount of deionized water and the emulsifiers (AS, SDS, and EFS-470) to the flask.

  • Inert Atmosphere: Purge the system with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen. Maintain a nitrogen blanket throughout the reaction.

  • Heating: Heat the flask to the reaction temperature of 80°C while stirring at 200 rpm.

  • Initiator Addition: Once the temperature is stable, add a portion of the KPS initiator to the flask.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the monomers (MMA, BA), DAM, and DFMA (if used) in deionized water with a small amount of emulsifier.

  • Monomer Feed: Slowly feed the monomer pre-emulsion into the reactor over a period of 3-4 hours.

  • Polymerization: After the monomer feed is complete, continue stirring at 80°C for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Filtration: Filter the resulting latex through a 100-mesh screen to remove any coagulum.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_reagents Prepare Reagents (Monomers, DAM, Initiator, Emulsifiers) prep_emulsion Prepare Monomer Pre-emulsion prep_reagents->prep_emulsion feed Feed Monomer Emulsion prep_emulsion->feed setup Assemble Reactor charge Initial Charge (Water, Emulsifiers) setup->charge purge Nitrogen Purge charge->purge heat Heat to 80°C purge->heat initiate Add Initiator heat->initiate initiate->feed polymerize Continue Polymerization feed->polymerize cool Cool to Room Temp polymerize->cool filter Filter Latex cool->filter

Experimental workflow for DAM-modified acrylic resin synthesis.
Protocol 2: Characterization of this compound-Modified Acrylic Resin

This protocol outlines the key characterization techniques to evaluate the performance enhancements of the modified acrylic resin.

1. Fourier Transform Infrared Spectroscopy (FTIR)

  • Objective: To confirm the incorporation of DAM and other monomers into the polymer structure.

  • Procedure:

    • Cast a thin film of the latex on a KBr pellet and dry thoroughly.

    • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic peaks of the functional groups present in the monomers.

2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the modified resin.

  • Procedure:

    • Place a small amount of the dried polymer sample (5-10 mg) in a TGA crucible.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

3. Contact Angle Measurement

  • Objective: To assess the hydrophobicity of the resin film surface.

  • Procedure:

    • Cast a uniform film of the latex on a clean glass slide and dry.

    • Place a droplet of deionized water on the surface of the film.

    • Measure the contact angle between the water droplet and the film surface using a goniometer.

Data Presentation

The incorporation of this compound as a crosslinking agent results in significant improvements in the thermal and mechanical properties of the acrylic resin.

Table 1: Thermal Properties of Unmodified and DAM-Modified Acrylic Resins

PropertyUnmodified Acrylic ResinDAM-Modified Acrylic Resin
Decomposition Temperature (°C) ~350~370.56[3][4]
Glass Transition Temperature (Tg, °C) ~105Increased

Table 2: Mechanical and Chemical Resistance Properties of Unmodified and DAM-Modified Acrylic Resins (Expected Trends)

PropertyUnmodified Acrylic ResinDAM-Modified Acrylic Resin
Tensile Strength ModerateHigh
Hardness ModerateHigh
Solvent Resistance LowHigh
Water Absorption ModerateLow

Visualization of Crosslinking Mechanism

The enhanced performance of the DAM-modified acrylic resin is attributed to the formation of a crosslinked network. The allyl groups of DAM participate in the polymerization process, creating covalent bonds between the linear acrylic polymer chains.

G cluster_reactants Reactants cluster_process Process cluster_product Product acrylic Acrylic Polymer Chains polymerization Emulsion Polymerization acrylic->polymerization dam This compound (DAM) dam->polymerization crosslinked Crosslinked Acrylic Resin Network polymerization->crosslinked Forms Covalent Crosslinks

Logical relationship of DAM crosslinking in acrylic resin.

Applications in Drug Development

The improved mechanical integrity, thermal stability, and chemical resistance of DAM-modified acrylic resins make them highly suitable for various applications in drug development:

  • Controlled Release Formulations: The crosslinked network can be tailored to control the diffusion and release of active pharmaceutical ingredients (APIs).

  • Medical Device Coatings: The enhanced durability and biocompatibility make these resins ideal for coating medical devices to improve their performance and longevity.

  • Transdermal Patches: The tunable adhesion and mechanical properties are beneficial for the fabrication of transdermal drug delivery systems.

By providing a more robust and stable polymer matrix, this compound-modified acrylic resins offer a versatile platform for the development of next-generation drug delivery systems and medical materials.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Diallyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with diallyl maleate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

This compound is a difunctional monomer containing both an allyl and a maleate group, making it highly reactive. Premature polymerization is typically initiated by free radicals, which can be generated by exposure to heat, light (UV radiation), or contaminants like peroxides and oxidizing agents. This process is often exothermic, meaning it releases heat that can further accelerate the reaction, potentially leading to a hazardous runaway polymerization.

Q2: What are the signs of premature polymerization in this compound?

Key indicators of premature polymerization include:

  • An increase in viscosity.

  • The formation of gels or solid particles.

  • A hazy or cloudy appearance.

  • Changes in color, often turning yellowish.

  • In advanced stages, the container may become warm to the touch.

Q3: What are the ideal storage conditions for this compound?

To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[1] It is crucial to keep the monomer in a tightly sealed, opaque or amber-colored container to protect it from light and air. The storage area should be well-ventilated and away from heat sources.

Q4: Are polymerization inhibitors necessary for storing this compound?

Yes, the addition of a polymerization inhibitor is highly recommended for the safe storage and handling of this compound. Inhibitors work by scavenging free radicals, which terminates the polymerization chain reaction before it can propagate.[2][3] this compound is often supplied with an inhibitor, such as hydroquinone (HQ).[4][5][6]

Q5: How long can I store this compound?

The shelf life of this compound depends on the inhibitor concentration and storage conditions. Always refer to the manufacturer's expiration date. If the monomer is past its recommended shelf life, its stability should be tested before use, as the inhibitor may be depleted.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the premature polymerization of this compound.

Problem: Increased viscosity or gel formation is observed in the this compound container.

  • Possible Cause 1: Inadequate Storage Temperature

    • Troubleshooting Step: Verify the storage temperature. Elevated temperatures significantly increase the rate of polymerization.

    • Solution: Relocate the monomer to a temperature-controlled storage unit that maintains the recommended 2-8°C. If the material has already thickened, it may not be salvageable. Do not attempt to use heat to dissolve the polymer, as this will accelerate the reaction.

  • Possible Cause 2: Depletion of Polymerization Inhibitor

    • Troubleshooting Step: Check the expiration date of the monomer. Inhibitors are consumed over time as they scavenge free radicals.

    • Solution: If the monomer is past its shelf life, it should be tested for inhibitor concentration before use. If the inhibitor is depleted, it may be possible to add more, but this should only be done by qualified personnel following a validated procedure.

  • Possible Cause 3: Exposure to Light or Air

    • Troubleshooting Step: UV light can initiate polymerization. While some inhibitors require the presence of oxygen to be effective, prolonged exposure to air in an uninhibited monomer can promote polymerization.[2]

    • Solution: Always store this compound in opaque or amber-colored containers to protect it from light. Keep the container tightly sealed when not in use.

  • Possible Cause 4: Contamination

    • Troubleshooting Step: Contamination with incompatible materials such as strong acids, bases, oxidizing agents, or metals can catalyze polymerization.

    • Solution: Ensure that all equipment used to handle this compound is clean and dry. Avoid using copper or brass fittings, as these can promote polymerization.

Inhibitor Selection and Data

Choosing the right inhibitor and concentration is critical for preventing premature polymerization. Below is a summary of common inhibitors used for this compound and similar monomers.

InhibitorAbbreviationTypical Concentration (ppm)Key Characteristics
HydroquinoneHQ100 - 1000Commonly used for this compound; can cause discoloration.[2][3][4][5][6]
4-Methoxyphenol (Hydroquinone Monomethyl Ether)MEHQ10 - 200Effective for acrylic and vinyl monomers; good solubility and performance at higher temperatures; less likely to cause discoloration compared to HQ.[2][7][8]
4-tert-ButylcatecholTBC10 - 100Very effective, especially at elevated temperatures (reportedly 25 times more effective than HQ at 60°C); requires oxygen to be effective.[5][9]
PhenothiazinePTZ100 - 500Excellent high-temperature inhibitor for acrylic monomers.[10]

Experimental Protocols

Protocol 1: Quantitative Determination of Hydroquinone (HQ) Inhibitor by UV-Vis Spectrophotometry

This protocol is adapted from methods for determining HQ in other monomers and may require optimization for this compound.[2][3][11]

  • Objective: To quantify the concentration of HQ inhibitor in a this compound sample.

  • Materials:

    • This compound sample

    • Hydroquinone (analytical standard)

    • Methanol (UV grade)

    • Volumetric flasks

    • UV-Vis spectrophotometer

  • Methodology:

    • Preparation of Standard Solutions:

      • Prepare a stock solution of HQ in methanol (e.g., 100 ppm).

      • From the stock solution, prepare a series of calibration standards with concentrations ranging from approximately 0.5 to 25 ppm in methanol.

    • Sample Preparation:

      • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of methanol to achieve a theoretical HQ concentration within the calibration range.

    • Spectrophotometric Measurement:

      • Determine the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for HQ (approximately 293 nm), using methanol as a blank.[3][11]

    • Data Analysis:

      • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

      • Determine the concentration of HQ in the sample solution from the calibration curve and calculate the ppm level in the original this compound sample.

Protocol 2: Detection of Polymer Formation by Viscosity Measurement

  • Objective: To detect the initial stages of polymerization by monitoring changes in viscosity.

  • Materials:

    • This compound sample

    • Viscometer (e.g., Ubbelohde or Brookfield)

    • Constant temperature bath

  • Methodology:

    • Viscometer Preparation:

      • Thoroughly clean and dry the viscometer.

    • Sample Preparation:

      • Allow the this compound sample to equilibrate to a standard temperature (e.g., 25°C) in the constant temperature bath.

    • Viscosity Measurement:

      • Measure the viscosity of the this compound sample according to the viscometer's operating instructions.

    • Data Analysis:

      • Compare the measured viscosity to the viscosity of a fresh, unpolymerized sample. A significant increase in viscosity indicates the onset of polymerization.

Visual Workflows

Inhibitor_Selection_Workflow Inhibitor Selection Workflow start Start: Need to Stabilize This compound storage_conditions Define Storage and Processing Conditions start->storage_conditions temp High Temperature (>60°C)? storage_conditions->temp oxygen Oxygen Present? storage_conditions->oxygen color Color Sensitivity? storage_conditions->color mehq MEHQ temp->mehq No tbc TBC temp->tbc Yes ptz PTZ temp->ptz Yes oxygen->mehq Yes oxygen->tbc Yes hq HQ color->hq No color->mehq Yes inhibitor_choice Select Inhibitor concentration Determine Concentration (10-1000 ppm) inhibitor_choice->concentration hq->inhibitor_choice mehq->inhibitor_choice tbc->inhibitor_choice ptz->inhibitor_choice testing Perform Stability Testing concentration->testing end End: Stabilized Monomer testing->end

Caption: Workflow for selecting a suitable inhibitor for this compound.

Troubleshooting_Workflow Troubleshooting Premature Polymerization start Problem: Increased Viscosity or Gel Formation check_temp Check Storage Temperature start->check_temp is_high_temp Is Temperature > 8°C? check_temp->is_high_temp correct_temp Solution: Relocate to 2-8°C Storage is_high_temp->correct_temp Yes check_shelf_life Check Shelf Life is_high_temp->check_shelf_life No end End: Issue Resolved or Monomer Discarded correct_temp->end is_expired Is it Expired? check_shelf_life->is_expired test_inhibitor Solution: Test Inhibitor Concentration is_expired->test_inhibitor Yes check_exposure Check for Light/Air Exposure is_expired->check_exposure No test_inhibitor->end is_exposed Is Container Open or Clear? check_exposure->is_exposed seal_container Solution: Store in Sealed, Opaque Container is_exposed->seal_container Yes check_contamination Check for Contamination is_exposed->check_contamination No seal_container->end check_contamination->end

Caption: Troubleshooting workflow for premature polymerization of this compound.

Experimental_Workflow Experimental Workflow for Inhibitor Analysis start Start: Need to Quantify Inhibitor prep_standards Prepare Calibration Standards (0.5-25 ppm) start->prep_standards prep_sample Prepare this compound Sample in Solvent start->prep_sample select_method Select Analytical Method prep_standards->select_method prep_sample->select_method uv_vis UV-Vis Spectrophotometry select_method->uv_vis Screening hplc HPLC select_method->hplc High Specificity measure_absorbance Measure Absorbance at λmax uv_vis->measure_absorbance run_hplc Run HPLC Analysis hplc->run_hplc construct_curve Construct Calibration Curve measure_absorbance->construct_curve run_hplc->construct_curve calculate_concentration Calculate Inhibitor Concentration construct_curve->calculate_concentration end End: Inhibitor Concentration Determined calculate_concentration->end

Caption: Experimental workflow for analyzing inhibitor concentration.

References

purification of diallyl maleate by vacuum distillation to remove monoester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Diallyl Maleate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound by vacuum distillation, specifically for the removal of the monoester impurity, monoallyl maleate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of this compound and Monoallyl Maleate Insufficient Boiling Point Difference: The boiling points of this compound and monoallyl maleate may be too close for effective separation under the current vacuum conditions.[1]- Optimize Vacuum Level: A lower vacuum (higher pressure) might increase the boiling point difference. Conversely, a very high vacuum (lower pressure) might also improve separation. Experiment with different vacuum levels to find the optimal separation window.- Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).[1] Ensure the column is well-insulated to maintain a proper temperature gradient.
Azeotrope Formation: this compound and monoallyl maleate may form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.[1]- Literature Search: Check chemical engineering and organic chemistry literature for information on azeotrope formation between diallyl and monoallyl maleate.- Alternative Purification: If an azeotrope is present, consider other purification methods such as column chromatography.
Column Overloading: Too much crude product loaded into the distillation flask can lead to inefficient separation.- Reduce Sample Volume: Decrease the amount of crude this compound in the distillation flask.
Bumping or Uncontrolled Boiling Inefficient Stirring or Lack of Boiling Chips: Uneven heating can cause sudden, violent boiling.- Use a Magnetic Stirrer: Ensure vigorous and constant stirring of the distillation mixture.- Add Boiling Chips: If a stirrer is not available, use fresh boiling chips. Note: Boiling chips are not as effective under vacuum as trapped air is quickly removed.[2]
Product Decomposition (Darkening or Polymerization) Excessive Temperature: this compound can polymerize or decompose at high temperatures.[3][4]- Lower the Distillation Temperature: This can be achieved by using a higher vacuum (lower pressure).- Add a Polymerization Inhibitor: Consider adding a small amount of a suitable inhibitor, such as hydroquinone (HQ), to the crude mixture before distillation.
Inability to Achieve a Deep Vacuum Leaks in the System: Poorly sealed joints or cracks in the glassware can prevent the system from reaching the desired vacuum level.- Inspect Glassware: Carefully check all glassware for cracks or chips before assembly.[2]- Properly Grease Joints: Ensure all ground glass joints are lightly and evenly greased.[2]- Check Tubing and Connections: Make sure all vacuum tubing is in good condition and connections are secure.
No Distillate Collection Insufficient Heating: The distillation pot may not be reaching the boiling point of this compound at the applied vacuum.- Increase Mantle Temperature: Gradually increase the temperature of the heating mantle.- Improve Insulation: Insulate the distillation neck and head to minimize heat loss.
Vacuum is Too High (Pressure is Too Low): At very low pressures, the boiling point may be below the temperature of the condenser, preventing condensation.- Adjust Vacuum: Slightly increase the pressure in the system.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the pressure. At 4 mmHg, the boiling point is in the range of 106-116 °C.[5] At 15 mmHg, it is approximately 154 °C.

Q2: How can I determine the boiling point of the monoallyl maleate impurity in my mixture?

Q3: What type of vacuum pump is suitable for this distillation?

A3: A standard laboratory vacuum pump capable of achieving a pressure of 1-20 mmHg is generally sufficient. The choice of pump will depend on the desired distillation temperature.

Q4: Should I use a fractional distillation column?

A4: Yes, for separating compounds with potentially close boiling points like this compound and monoallyl maleate, a fractional distillation column is highly recommended to increase the separation efficiency.[1]

Q5: What are the key safety precautions for this procedure?

A5: this compound is toxic if swallowed and harmful in contact with skin. It can also cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Inspect all glassware for defects before starting to prevent implosion under vacuum.[2]

Quantitative Data

The following table summarizes the known boiling points of this compound at different pressures.

Pressure (mmHg)Boiling Point (°C)
4106-116[5]
15154

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing the lower-boiling monoallyl maleate impurity via fractional vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar and stirrer

  • Vacuum grease

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with pressure gauge and cold trap

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional vacuum distillation apparatus as shown in the diagram below.

    • Ensure all glassware is clean, dry, and free of any cracks or defects.[2]

    • Lightly grease all ground-glass joints to ensure a good seal.[2]

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.[2]

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Connect the apparatus to the vacuum source and begin to evacuate the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.

    • Slowly increase the temperature until the mixture begins to boil and reflux in the column.

    • Carefully observe the temperature at the distillation head. Collect the first fraction, which is expected to be enriched in monoallyl maleate, in a separate receiving flask.

    • Once the temperature begins to rise again and stabilizes at the boiling point of this compound at the recorded pressure, change the receiving flask to collect the purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and characterize the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: this compound Purification Issue check_separation Poor Separation? start->check_separation check_boiling Uncontrolled Boiling? check_separation->check_boiling No optimize_vacuum Optimize Vacuum Level Increase Column Efficiency check_separation->optimize_vacuum Yes check_decomposition Product Decomposition? check_boiling->check_decomposition No use_stirrer Use Magnetic Stirrer or Fresh Boiling Chips check_boiling->use_stirrer Yes check_vacuum Vacuum Issue? check_decomposition->check_vacuum No lower_temp Lower Distillation Temp (Increase Vacuum) Add Inhibitor check_decomposition->lower_temp Yes check_leaks Inspect Glassware Grease Joints Check Tubing check_vacuum->check_leaks Yes end End: Successful Purification check_vacuum->end No optimize_vacuum->end use_stirrer->end lower_temp->end check_leaks->end

Caption: Troubleshooting workflow for this compound purification.

References

troubleshooting gel formation in diallyl maleate copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to gel formation during the copolymerization of diallyl maleate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to gelation?

A1: this compound is a functional monomer containing three reactive double bonds: two allyl groups and one maleate group. During free-radical polymerization, the allyl groups can participate in cross-linking reactions between growing polymer chains, leading to the formation of a three-dimensional polymer network, or a gel. This is a common characteristic of di- and multi-functional monomers.

Q2: What is the primary mechanism leading to gelation in this compound copolymerization?

A2: The primary mechanism is intermolecular cross-linking. As polymer chains grow, the pendant allyl groups that have not yet reacted can be attacked by free radicals from other growing chains. When this occurs, it creates a covalent bond between the two chains, leading to a rapid increase in molecular weight and viscosity, and ultimately, the formation of an insoluble gel.

Q3: How does the concentration of this compound in the monomer feed affect gelation?

A3: Increasing the concentration of this compound in the monomer feed will increase the likelihood of gel formation and typically shorten the gelation time. A higher concentration of the cross-linking monomer leads to a higher density of pendant allyl groups along the polymer backbone, which in turn increases the probability of intermolecular cross-linking reactions. In the emulsion copolymerization of butyl acrylate with this compound, it has been observed that increasing the amount of this compound in the feed composition leads to an increase in gel content, quaternary carbons, and cross-linking density[1].

Q4: Can the choice of comonomer influence gelation?

A4: Yes, the reactivity of the comonomer is a crucial factor. If the comonomer is much more reactive than the allyl groups of this compound, it will be consumed more rapidly, leading to a higher incorporation of this compound later in the polymerization. This can result in a more densely cross-linked network. The copolymerization of this compound with monomers like N,N-dimethyl acrylamide has been shown to readily form gels[2][3][4].

Q5: What is the role of a chain transfer agent (CTA) in preventing gelation?

A5: A chain transfer agent helps to control the molecular weight of the polymer chains. It does this by terminating a growing polymer chain and initiating a new one. This results in the formation of more, shorter polymer chains, which reduces the overall viscosity of the system and delays the onset of gelation by decreasing the probability of forming a continuous network.

Troubleshooting Guide: Gel Formation

Issue: Premature Gelation

Your reaction mixture becomes a gel too quickly, preventing you from reaching the desired monomer conversion or obtaining a processable polymer.

Possible Cause Troubleshooting Steps
High this compound Concentration Reduce the molar ratio of this compound in the monomer feed. Start with a low concentration and incrementally increase it in subsequent experiments to find the optimal balance for your application.
High Initiator Concentration A high initiator concentration leads to a rapid polymerization rate and a high concentration of free radicals, which can accelerate cross-linking. Reduce the initiator concentration.
High Reaction Temperature Higher temperatures increase the rate of polymerization and can promote chain transfer to polymer, which can be a pathway to branching and cross-linking. Lower the reaction temperature, ensuring it is still within the effective range for your chosen initiator.
High Overall Monomer Concentration (Low Solvent Amount) Polymerization in bulk or at high concentrations increases the proximity of polymer chains, favoring intermolecular cross-linking. Dilute the reaction mixture by adding more solvent.
Absence of a Chain Transfer Agent (CTA) Without a CTA, polymer chains can grow to very high molecular weights, increasing the likelihood of entanglement and cross-linking. Introduce a chain transfer agent (e.g., a thiol like dodecyl mercaptan) into your reaction system.

Issue: Gelation at Low Monomer Conversion

The reaction gels before a significant amount of monomer has been converted into polymer, resulting in a low yield of the desired copolymer.

Possible Cause Troubleshooting Steps
Inhomogeneous Mixing Poor mixing can lead to localized "hot spots" of high initiator or monomer concentration, causing rapid, uncontrolled polymerization and gelation in those areas. Ensure vigorous and consistent stirring throughout the reaction.
Slow Initiator Addition If the initiator is added all at once, the initial rate of polymerization can be too high. Consider adding the initiator solution dropwise over a period of time to maintain a more constant and lower radical concentration.
Choice of Solvent The solvent can affect the solubility of the growing polymer chains. If the polymer precipitates out of solution as it forms, it can lead to a heterogeneous system where gelation is more likely. Choose a solvent that is a good solvent for the expected copolymer.

Quantitative Data

Table 1: Illustrative Effect of Initiator Concentration on Polymer Properties

Data adapted from a study on methacrylate copolymerization.[5][6][7]

Initiator (BPO) Conc. (wt%)Maximum Polymerization Rate (1/s)Final Double Bond Conversion (%)
0.050.000774
0.10.001085
0.30.0018100
0.50.002195
0.70.002590

Table 2: Illustrative Effect of Chain Transfer Agent on Gel Point

Data adapted from a study on methacrylate networks with thiol-based chain transfer agents.[8][9]

Thiol CTA Concentration (mol%)Gel Point Conversion (%)
0 (Control)5
513
1022

Experimental Protocols

Protocol 1: Solution Copolymerization of this compound to a Soluble Copolymer

This protocol is adapted from procedures for the polymerization of similar diallyl monomers, such as diallyl succinate, and is designed to minimize gel formation.[10]

Objective: To synthesize a soluble copolymer of this compound and a vinyl comonomer (e.g., methyl methacrylate) by controlling the reaction conditions to delay the onset of gelation.

Materials:

  • This compound (purified to remove inhibitors)

  • Methyl methacrylate (MMA) (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Dodecyl mercaptan (Chain Transfer Agent)

  • Methanol (for precipitation)

  • Reaction vessel (e.g., three-neck flask) with condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging the Reactor: To the flask, add toluene (e.g., 100 mL), this compound (e.g., 5 g), methyl methacrylate (e.g., 15 g), and dodecyl mercaptan (e.g., 0.1-0.5 g). The ratio of monomers and the amount of CTA should be optimized based on the desired polymer properties.

  • Initiator Preparation: In a separate small vial, dissolve AIBN (e.g., 0.1 g) in a small amount of toluene.

  • Degassing: Bubble nitrogen through the monomer solution for 20-30 minutes to remove any dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) under a continuous nitrogen blanket with constant stirring.

  • Initiator Addition: Once the reaction temperature is stable, add the AIBN solution to the reaction mixture. For better control, the initiator can be added portion-wise or via a syringe pump over a set period.

  • Monitoring the Reaction: Monitor the viscosity of the reaction mixture periodically. The reaction should be stopped before the gel point is reached. This can be determined by a sharp, irreversible increase in viscosity.

  • Termination: To terminate the polymerization, cool the reaction vessel rapidly in an ice-water bath.

  • Isolation of Copolymer: Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers, initiator, and CTA.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

This compound Copolymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization Monomer_Prep Monomer Purification (Remove Inhibitors) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Prep->Reactor_Setup Initiator_Prep Initiator Solution Preparation Reaction_Start Heating and Initiator Addition Initiator_Prep->Reaction_Start CTA_Prep Chain Transfer Agent Addition CTA_Prep->Reactor_Setup Reactor_Setup->Reaction_Start Polymer_Growth Copolymer Chain Growth Reaction_Start->Polymer_Growth Termination Reaction Termination (Cooling) Polymer_Growth->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying

Experimental workflow for this compound copolymerization.

Troubleshooting Gel Formation Start Premature Gelation Occurs Q1 Is this compound Concentration High? Start->Q1 A1_Yes Reduce this compound Concentration Q1->A1_Yes Yes Q2 Is Initiator Concentration High? Q1->Q2 No End Gelation Controlled A1_Yes->End A2_Yes Reduce Initiator Concentration Q2->A2_Yes Yes Q3 Is Reaction Temperature High? Q2->Q3 No A2_Yes->End A3_Yes Lower Reaction Temperature Q3->A3_Yes Yes Q4 Is a Chain Transfer Agent Used? Q3->Q4 No A3_Yes->End A4_No Introduce a Chain Transfer Agent Q4->A4_No No Q4->End Yes A4_No->End

A logical workflow for troubleshooting premature gelation.

Free Radical Copolymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking (Gelation) cluster_control Control Initiator Initiator (I) Radical_1 Primary Radical (R•) Initiator->Radical_1 Decomposition Initiator->Radical_1 Growing_Chain_1 Growing Chain (P•) Radical_1->Growing_Chain_1 + Monomer (M1 or M2) Radical_1->Growing_Chain_1 Longer_Chain Propagating Chain Growing_Chain_1->Longer_Chain + Monomers Growing_Chain_1->Longer_Chain Crosslinked_Network Cross-linked Network (Gel) Longer_Chain->Crosslinked_Network + Another Polymer Chain (with pendant allyl group) Longer_Chain->Crosslinked_Network Terminated_Chain Terminated Chain + New Radical Longer_Chain->Terminated_Chain + Chain Transfer Agent (CTA) Longer_Chain->Terminated_Chain

Mechanism of gel formation and control in this compound copolymerization.

References

optimizing diallyl maleate concentration for desired crosslinking density

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diallyl maleate (DAM) concentration in your crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving desired polymer network properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DAM) in polymerization?

This compound is a reactive, difunctional monomer used as a crosslinking agent in polymer synthesis.[1] Its two allyl groups can participate in polymerization reactions, forming covalent bonds that link linear polymer chains together. This creates a three-dimensional polymer network, transforming thermoplastic materials into thermosets with enhanced properties. The incorporation of DAM can improve thermal stability, chemical resistance, and mechanical strength.[1][2]

Q2: How does this compound concentration influence the crosslinking density of the final polymer?

The concentration of this compound is directly related to the crosslinking density of the polymer network. Generally, as the concentration of DAM increases, the number of crosslinks per unit volume also increases. This leads to a more tightly linked network with restricted polymer chain mobility.[3] However, there is often an optimal concentration range. Excessively high concentrations can sometimes lead to incomplete conversion or the formation of a brittle network.

Q3: What are the main challenges encountered when using this compound?

A significant challenge with allyl monomers like DAM is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from one of DAM's allyl groups. This terminates the growing chain and creates a stable, less reactive allylic radical, which is slow to initiate new chains. This can lead to low molecular weight polymers and inefficient crosslinking, especially at low monomer concentrations.

Q4: How can I measure the crosslinking density of my DAM-crosslinked polymer?

Several methods are available to characterize crosslink density:

  • Swelling Studies: This is a common and accessible method. A crosslinked polymer will swell in a compatible solvent but will not dissolve. The extent of swelling is inversely proportional to the crosslink density. By measuring the equilibrium swelling ratio, you can estimate the average molecular weight between crosslinks (Mc) using the Flory-Rehner equation.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material. The storage modulus (E' or G') in the rubbery plateau region (above the glass transition temperature) is directly proportional to the crosslink density.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or 1H NMR of dissolved sol fractions can provide information about the polymer structure and the degree of crosslinking.[6]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low Crosslink Density / Low Gel Fraction 1. High Initiator Concentration: Leads to the formation of many short polymer chains that are less likely to form an extensive network. 2. Low DAM Concentration: Insufficient crosslinker to form a network. 3. Degradative Chain Transfer: An inherent issue with allyl monomers that reduces polymerization efficiency. 4. Premature Termination: Reaction stopped before sufficient crosslinking could occur. 5. Presence of Inhibitors: Oxygen or other impurities in the monomer can scavenge free radicals.1. Decrease Initiator Concentration: Start with a lower initiator concentration (e.g., 0.1-1.0 mol%). 2. Increase DAM Concentration: Incrementally increase the amount of DAM in your formulation. 3. Increase Overall Monomer Concentration: Working in bulk or at higher concentrations can favor propagation over chain transfer. 4. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to drive it to completion. 5. Purify Monomer and Degas System: Pass DAM through an alumina column to remove inhibitors and thoroughly degas the reaction mixture with an inert gas (e.g., nitrogen or argon).
Premature Gelation 1. Excessive Initiator Concentration: A high concentration of free radicals can lead to rapid, uncontrolled polymerization. 2. High Reaction Temperature: Can excessively increase the rate of polymerization. 3. High DAM Concentration: A very high concentration of the crosslinker can lead to rapid network formation.1. Reduce Initiator Concentration: Use the lowest effective concentration of your initiator. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate. 3. Use a Solvent: Performing the polymerization in a suitable solvent can help control the reaction by diluting the reactants. 4. Introduce a Chain Transfer Agent: This can help to control the molecular weight of the polymer chains and delay the onset of gelation.
Inconsistent Results Between Batches 1. Variability in Monomer Purity: Different batches of DAM may contain varying levels of inhibitors or impurities. 2. Inaccurate Temperature Control: Small fluctuations in temperature can significantly impact polymerization kinetics. 3. Oxygen Inhibition: Inconsistent removal of oxygen from the reaction system.1. Standardize Monomer Purification: Implement a consistent purification protocol for all DAM batches. 2. Calibrate Temperature Equipment: Regularly calibrate heating mantles, oil baths, or ovens. 3. Standardize Degassing Procedure: Use a consistent method and duration for degassing the reaction mixture.

Quantitative Data

While specific data for this compound is dispersed across various studies, the following tables illustrate the typical trends observed when varying crosslinker concentration. The data presented here is for poly(methyl methacrylate) (PMMA) crosslinked with triethylene glycol dimethacrylate (TEGDMA), a system that provides a useful analogy for the effects of this compound.[3]

Table 1: Effect of Crosslinker Concentration on Glass Transition Temperature (Tg) and Network Parameters [3]

TEGDMA Concentration (mol%)Glass Transition Temperature (Tg) (°C)Molecular Weight Between Crosslinks (Mc, exp) ( g/mol )Crosslink Density (q, exp) (mol/cm³)
1126.936203.28 x 10⁻⁴
2129.529004.10 x 10⁻⁴
5138.813408.87 x 10⁻⁴
10145.179015.10 x 10⁻⁴
20153.445026.40 x 10⁻⁴

Data adapted from studies on a comparable crosslinking system. The trends shown are representative of what can be expected when varying this compound concentration.

Table 2: Effect of Crosslinker Concentration on Swelling Behavior (General Trends)

This compound ConcentrationGel Fraction (%)Swelling Ratio
LowLow to ModerateHigh
MediumHighModerate
HighVery HighLow

This table represents generalized, qualitative trends. The exact values will depend on the specific polymer system and solvent used.

Experimental Protocols

Protocol 1: Suspension Polymerization of this compound

This protocol describes a method for producing crosslinked polymer beads using this compound.

Materials:

  • This compound (DAM)

  • Co-monomer (e.g., methyl methacrylate, styrene)

  • Initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))

  • Suspension Stabilizer (e.g., poly(vinyl alcohol) (PVA))

  • Deionized water

  • Three-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet

  • Heating mantle or water bath

Procedure:

  • Aqueous Phase Preparation: In the three-neck flask, dissolve the suspension stabilizer (e.g., 1.0 g of PVA) in deionized water (e.g., 200 mL) with gentle heating and stirring until a clear solution is obtained.

  • Nitrogen Purging: Equip the flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Purge the system with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., 0.5 g of BPO) in the desired mixture of this compound and co-monomer (e.g., 50 g total monomer). The ratio of DAM to co-monomer will determine the crosslink density.

  • Dispersion: Under vigorous stirring (e.g., 300-500 rpm), add the organic phase to the aqueous phase in the reaction flask to form a fine dispersion of monomer droplets.

  • Polymerization: Heat the reaction mixture to 70-80°C to initiate polymerization. Maintain this temperature for 6-8 hours with continuous stirring under a nitrogen atmosphere.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the polymer beads by vacuum filtration.

  • Purification: Wash the collected beads thoroughly with hot water to remove the stabilizer, followed by washing with a solvent like methanol to remove any unreacted monomer.

  • Drying: Dry the polymer beads in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Determination of Crosslink Density by Swelling Measurement

Materials:

  • Dried, crosslinked polymer sample of known weight

  • A suitable solvent for the polymer

  • Analytical balance

  • Temperature-controlled incubator or water bath

Procedure:

  • Initial Weight: Accurately weigh a sample of the dry polymer (Wd).

  • Swelling: Immerse the dry polymer sample in an excess of the chosen solvent in a sealed container.

  • Equilibrium: Allow the sample to swell at a constant temperature until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Swollen Weight: Remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (Ws).

  • Calculation of Swelling Ratio: Calculate the equilibrium swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd

  • Calculation of Crosslink Density: The crosslink density can then be estimated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molecular weight between crosslinks. A lower swelling ratio generally indicates a higher crosslink density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Purification & Analysis prep_aq Prepare Aqueous Phase (Water + Stabilizer) disperse Disperse Organic Phase in Aqueous Phase prep_aq->disperse prep_org Prepare Organic Phase (DAM + Co-monomer + Initiator) prep_org->disperse polymerize Heat to Initiate Polymerization disperse->polymerize workup Cool, Filter, and Wash Polymer Beads polymerize->workup dry Dry Polymer workup->dry analyze Characterize Crosslink Density (Swelling, DMA) dry->analyze logical_relationship dam_conc This compound Concentration crosslink_density Crosslink Density dam_conc->crosslink_density Increases swelling_ratio Swelling Ratio crosslink_density->swelling_ratio Decreases stiffness Stiffness / Modulus crosslink_density->stiffness Increases brittleness Brittleness crosslink_density->brittleness May Increase at High Levels

References

effect of initiator concentration on diallyl maleate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of diallyl maleate. It addresses common issues encountered during experiments, with a focus on the effect of initiator concentration on polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing the initiator concentration on the rate of polymerization of this compound?

Increasing the initiator concentration generally leads to a higher rate of polymerization (Rp).[1][2][3] This is because a higher concentration of the initiator generates a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[1][3] The rate of polymerization is generally proportional to the square root of the initiator concentration.[4]

Q2: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?

Typically, an increase in initiator concentration results in a decrease in the average molecular weight of the polymer.[1] This occurs because the larger number of initiation sites leads to the formation of a higher number of shorter polymer chains.

Q3: My this compound polymerization is resulting in very low monomer conversion. What are the potential causes?

Low monomer conversion in this compound polymerization is a common issue and can be attributed to several factors:

  • Degradative Chain Transfer: This is a significant issue with allyl monomers.[5] A hydrogen atom can be abstracted from an unreacted monomer by a growing polymer radical, leading to the formation of a stable and less reactive allylic radical, which is slow to initiate new chains.[5]

  • Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to sustain the polymerization.[4][6]

  • Low Reaction Temperature: The temperature may not be adequate for the efficient decomposition of the initiator to generate a sufficient number of radicals.[4]

  • Presence of Inhibitors: Monomers often contain inhibitors to prevent spontaneous polymerization during storage. These inhibitors can scavenge free radicals and hinder the reaction.[5][6]

  • Oxygen Inhibition: Atmospheric oxygen can act as a radical scavenger, inhibiting the polymerization process.[6]

Q4: What is a suitable initiator for the polymerization of this compound?

Commonly used free-radical initiators for diallyl esters include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).[5] The choice of initiator will depend on the reaction temperature and solvent due to differences in their decomposition kinetics and solubility. For instance, AIBN is often used for polymerizations in organic solvents at temperatures around 60-80 °C.[4][7]

Q5: Why is my this compound polymerization mixture gelling prematurely?

This compound is a difunctional monomer, meaning it has two polymerizable double bonds. This allows for cross-linking between polymer chains, which can lead to the formation of a three-dimensional polymer network, or gel.[8] Higher initiator concentrations and elevated temperatures can accelerate the rate of polymerization and cross-linking, leading to earlier onset of gelation.[6][8]

Troubleshooting Guides

Issue 1: Low Polymer Yield / Low Monomer Conversion
Potential Cause Recommended Solution(s)
Insufficient Initiator Concentration Incrementally increase the initiator concentration. A typical starting range is 0.1 to 2.0 mol% relative to the monomer.[5]
Inadequate Reaction Temperature Ensure the reaction temperature is suitable for the chosen initiator's half-life. For AIBN, temperatures are typically above 65°C.[4]
Presence of Inhibitors Purify the this compound monomer before use by passing it through a column of activated alumina to remove inhibitors.[6]
Degradative Chain Transfer While inherent to allyl monomers, its effect can be mitigated by optimizing the initiator concentration and reaction temperature.[5]
Oxygen Inhibition Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[6]
Issue 2: Premature Gelation
Potential Cause Recommended Solution(s)
High Initiator Concentration Reduce the initiator concentration to slow down the reaction and the rate of cross-linking.[8]
High Reaction Temperature Lower the reaction temperature to decrease the overall polymerization rate.[8]
High Monomer Concentration If conducting a bulk polymerization, consider switching to a solution polymerization to reduce the proximity of growing polymer chains and thus the rate of intermolecular cross-linking.[6]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound with Varying Initiator Concentrations

This protocol describes a general procedure for the bulk polymerization of this compound to investigate the effect of initiator concentration.

Materials:

  • This compound monomer (purified)

  • Free-radical initiator (e.g., Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk tube or three-neck flask) with a magnetic stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Purification: Pass the this compound monomer through a column of activated alumina to remove any inhibitors.

  • Reaction Setup: For each experiment, add a specific amount of purified this compound monomer to a separate reaction vessel equipped with a magnetic stirrer.

  • Initiator Addition: Weigh the desired amount of BPO for each reaction. For example, prepare separate experiments with 0.5 mol%, 1.0 mol%, and 1.5 mol% of BPO relative to the monomer. Add the initiator to the respective monomer and stir until completely dissolved.

  • Inert Atmosphere: Seal the reaction vessels and deoxygenate the mixtures by bubbling with an inert gas for 20-30 minutes.

  • Polymerization: Immerse the reaction vessels in a preheated oil bath at the desired temperature (e.g., 70-80 °C). Maintain the inert atmosphere throughout the reaction.

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction time will vary depending on the temperature and initiator concentration.

  • Termination and Precipitation: After the desired reaction time, stop the polymerization by cooling the vessels in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., acetone).

  • Purification: Slowly pour each polymer solution into a large excess of cold methanol while stirring to precipitate the polymer.

  • Isolation and Drying: Filter the precipitated polymers, wash them with fresh methanol, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

Table 1: Effect of Initiator Concentration on this compound Polymerization Kinetics (Illustrative Data)
Initiator Concentration (mol%)Polymerization Rate (Rp) (mol L⁻¹ s⁻¹)Monomer Conversion (%)Average Molecular Weight ( g/mol )
0.51.2 x 10⁻⁵4515,000
1.01.7 x 10⁻⁵6010,000
1.52.1 x 10⁻⁵727,500

Note: The data in this table is illustrative and intended to demonstrate the general trends observed in the free-radical polymerization of diallyl monomers. Actual experimental results may vary.

Visualizations

polymerization_workflow Experimental Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis monomer_purification Monomer Purification (Remove Inhibitors) reaction_setup Reaction Setup in Vessel monomer_purification->reaction_setup initiator_prep Prepare Initiator Solutions (Varying Concentrations) initiator_prep->reaction_setup deoxygenation Deoxygenation (Inert Gas Purge) reaction_setup->deoxygenation polymerization Polymerization at Controlled Temperature deoxygenation->polymerization termination Reaction Termination (Cooling) polymerization->termination precipitation Polymer Precipitation (in Methanol) termination->precipitation drying Drying and Isolation precipitation->drying characterization Characterization (e.g., GPC, NMR) drying->characterization

Caption: Experimental workflow for this compound polymerization.

troubleshooting_low_conversion Troubleshooting Low Monomer Conversion cluster_causes Potential Causes cluster_solutions Solutions start Low Monomer Conversion Observed cause1 Insufficient Initiator Concentration? start->cause1 cause2 Inadequate Reaction Temperature? start->cause2 cause3 Inhibitor or Oxygen Present? start->cause3 cause4 Degradative Chain Transfer? start->cause4 solution1 Increase Initiator Concentration cause1->solution1 Yes solution2 Optimize Reaction Temperature cause2->solution2 Yes solution3 Purify Monomer & Deoxygenate System cause3->solution3 Yes solution4 Optimize Conditions (Temp. & Initiator Conc.) cause4->solution4 Likely

Caption: Troubleshooting logic for low monomer conversion.

References

managing side reactions in the esterification of maleic anhydride with allyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of maleic anhydride with allyl alcohol to synthesize monoallyl maleate and diallyl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between maleic anhydride and allyl alcohol?

A1: The reaction is a stepwise esterification. Initially, one molecule of allyl alcohol reacts with maleic anhydride to form monoallyl maleate, a monoester with a remaining carboxylic acid group.[1][2] If an excess of allyl alcohol is used and the reaction is driven to completion, a second molecule of allyl alcohol reacts with the monoester to form this compound, the diester.[1]

Q2: What are the most common side reactions to be aware of during this esterification?

A2: The most prevalent side reactions include:

  • Isomerization: The cis-isomer, this compound, can isomerize to the more stable trans-isomer, diallyl fumarate.[3] This is often promoted by high temperatures and acidic conditions.

  • Hydrolysis: Any water present in the reactants or formed during the reaction can hydrolyze maleic anhydride to maleic acid, or the ester products back to maleic acid and allyl alcohol.[4]

  • Etherification of Allyl Alcohol: Under acidic conditions, allyl alcohol can undergo self-condensation to form diallyl ether.[5]

  • Polymerization: Allyl alcohol and the resulting allyl esters can potentially polymerize, especially at elevated temperatures or in the presence of radical initiators.[6] The use of a polymerization inhibitor, such as hydroquinone, is sometimes recommended.[6]

Q3: What catalysts are typically used for this reaction?

A3: Acid catalysts are generally employed to accelerate the esterification process. Common choices include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are widely used.[1][3]

  • Lewis acids: While less common for this specific reaction, Lewis acids can also be used as esterification catalysts.

  • Solid acid catalysts: Ion-exchange resins can be utilized to simplify catalyst removal after the reaction.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of starting materials (maleic anhydride and allyl alcohol) and the appearance of the product esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the desired esters and potential side products like diallyl ether.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the non-volatile components, such as maleic acid and monoallyl maleate.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and quantify the ratio of maleate to fumarate isomers by analyzing the distinct chemical shifts of the vinyl protons.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium limitations.[3] 2. Insufficient catalyst amount or inactive catalyst. 3. Hydrolysis of the product during workup. 4. Loss of product during purification (e.g., if it's volatile).[11]1. Use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product.[7] Use an excess of allyl alcohol. 2. Increase the catalyst loading or use fresh catalyst. Consider a more active catalyst like sulfuric acid, but be mindful of potential charring. 3. Ensure the workup is performed under anhydrous conditions until the acid catalyst is neutralized. 4. If the product is volatile, use a rotary evaporator with care and consider purification by vacuum distillation.[11]
High Content of Diallyl Fumarate 1. High reaction temperature. 2. Prolonged reaction time. 3. Use of certain catalysts that promote isomerization.1. Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. 2. Monitor the reaction closely and stop it once the desired conversion is reached. 3. Consider using a milder catalyst or a solid acid catalyst which may reduce isomerization.
Formation of a Dark-Colored or Tarry Product 1. High reaction temperature causing decomposition or charring. 2. Use of a strong, aggressive catalyst like concentrated sulfuric acid.1. Lower the reaction temperature. 2. Use a milder catalyst such as p-toluenesulfonic acid or an ion-exchange resin. If using sulfuric acid, use it in a smaller, catalytic amount.
Product Polymerizes During Reaction or Distillation 1. High temperatures. 2. Presence of radical initiators or exposure to air/light.1. Maintain the lowest possible temperature throughout the reaction and purification. 2. Add a polymerization inhibitor like hydroquinone (HQ) to the reaction mixture.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Diallyl Ether in the Product 1. Strongly acidic conditions and high temperatures promoting the self-condensation of allyl alcohol.[5]1. Use a lower concentration of the acid catalyst. 2. Maintain a lower reaction temperature.
Incomplete Conversion of Monoallyl Maleate to this compound 1. Insufficient amount of allyl alcohol. 2. Insufficient reaction time for the second esterification step, which is slower than the first.[12]1. Use a larger excess of allyl alcohol. 2. Increase the reaction time and continue to monitor the disappearance of the monoallyl maleate peak by GC or TLC.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Yield and Purity (Qualitative)

Parameter Change Effect on this compound Yield Effect on Side Product Formation Recommendation
Temperature IncreaseIncreases reaction rate, but may decrease overall yield due to side reactions.[1]Increases isomerization to diallyl fumarate and potential for polymerization and etherification.[3][5]Optimize for the lowest temperature that provides a reasonable reaction rate.
Catalyst Concentration (p-TsOH) IncreaseIncreases reaction rate.May increase the rate of isomerization and etherification.Use a catalytic amount (e.g., 1-5 mol%) and optimize for the specific reaction scale.
Molar Ratio (Allyl Alcohol:Maleic Anhydride) IncreaseIncreases the yield of this compound by shifting the equilibrium.[1]Can increase the likelihood of diallyl ether formation.Use a moderate excess of allyl alcohol (e.g., 2.2 to 5 equivalents).[7]
Reaction Time IncreaseInitially increases yield.Prolonged times can lead to increased isomerization and other side products.Monitor the reaction and stop when the conversion of the limiting reagent is maximized.

Experimental Protocols

Protocol 1: Synthesis of Monoallyl Maleate

This protocol is adapted from the general understanding of the first step of maleic anhydride esterification.[12]

Materials:

  • Maleic anhydride (1.0 eq)

  • Allyl alcohol (1.0 - 1.1 eq)

  • Toluene (as solvent)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in toluene.

  • Slowly add allyl alcohol to the stirred solution at room temperature. The reaction is often exothermic.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the maleic anhydride is consumed.

  • Remove the solvent under reduced pressure to obtain the crude monoallyl maleate.

  • The product can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol is adapted from general Fischer esterification procedures.[7]

Materials:

  • Maleic anhydride (1.0 eq)

  • Allyl alcohol (2.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (as solvent)

  • Hydroquinone (inhibitor, small catalytic amount)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add maleic anhydride, allyl alcohol, toluene, and a catalytic amount of hydroquinone.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer successively with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess allyl alcohol using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Combine Reactants (Maleic Anhydride, Allyl Alcohol, Toluene) B Add Catalyst (p-TsOH) & Inhibitor A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction (TLC, GC-MS) C->D E Cool Reaction Mixture D->E F Neutralize Catalyst (NaHCO3 wash) E->F G Wash with Water & Brine F->G H Dry Organic Layer G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Characterization (NMR, GC-MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic A Low Product Yield? B Incomplete Reaction? A->B Yes C Side Product Formation? A->C Yes D Use Dean-Stark Trap & Excess Allyl Alcohol B->D E Check Catalyst Activity B->E F Isomerization to Fumarate? C->F G Ether or Polymer Formation? C->G H Lower Temperature & Reaction Time F->H I Lower Catalyst Concentration & Add Inhibitor G->I

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

strategies to control the molecular weight of diallyl maleate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of diallyl maleate (DAM) copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the molecular weight of this compound copolymers?

A1: The primary challenge in polymerizing this compound and other allyl monomers is the high propensity for degradative chain transfer.[1][2] In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group, forming a stable, less reactive allylic radical. This new radical is slow to re-initiate polymerization, leading to a high rate of termination and the formation of low molecular weight polymers or oligomers.[1]

Q2: How does initiator concentration affect the molecular weight of DAM copolymers?

A2: Generally, in free-radical polymerization, increasing the initiator concentration leads to a higher concentration of primary radicals. This results in the initiation of more polymer chains simultaneously. With a finite amount of monomer, having more growing chains means that each chain will have a shorter length, thus resulting in a lower average molecular weight.[3] Conversely, decreasing the initiator concentration will lead to a higher molecular weight, but may also result in a slower polymerization rate.[4]

Q3: What is the role of monomer concentration and feed ratio in controlling molecular weight?

A3: The monomer concentration directly influences the rate of propagation. A higher monomer concentration generally leads to a higher molecular weight, as the growing polymer chains have a greater chance of adding a monomer unit before terminating. The monomer feed ratio in copolymerization is also critical. Since this compound has a different reactivity compared to many common comonomers (like acrylates or styrenes), the feed ratio will affect the copolymer composition and, consequently, its molecular weight.[5][6][7]

Q4: Can temperature be used to control the molecular weight of DAM copolymers?

A4: Yes, temperature is a critical parameter. Increasing the reaction temperature generally increases the rates of both initiation and propagation. However, it also significantly increases the rate of chain transfer reactions, including degradative chain transfer.[1] Therefore, while a higher temperature can increase the overall reaction rate, it may lead to a decrease in molecular weight. An optimal temperature must be determined experimentally to balance the polymerization rate and the desired molecular weight.

Q5: What are chain transfer agents (CTAs) and how do they help control molecular weight?

Q6: What is controlled radical polymerization and why is it useful for DAM copolymers?

A6: Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are highly effective for polymerizing challenging monomers like this compound.[1] These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains. By keeping the concentration of active radicals low at any given time, CRP minimizes irreversible termination reactions like degradative chain transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1][12]

Troubleshooting Guide

Issue 1: The molecular weight of my DAM copolymer is consistently too low, and the product is oligomeric.

  • Cause: This is a classic sign of significant degradative chain transfer.[1]

  • Troubleshooting Steps:

    • Decrease Initiator Concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination.

    • Increase Monomer Concentration: A higher concentration of monomers can increase the rate of propagation relative to chain transfer.

    • Lower the Reaction Temperature: This can reduce the rate of degradative chain transfer, although it will also slow down the overall polymerization rate.

    • Implement Controlled Radical Polymerization (CRP): This is the most effective solution. Using techniques like RAFT or ATRP will provide much better control over the polymerization and allow for the synthesis of higher molecular weight polymers.[1]

Issue 2: The polymerization reaction is very slow or does not reach high conversion.

  • Cause: The low reactivity of the allylic radicals formed during degradative chain transfer can significantly slow down the polymerization.

  • Troubleshooting Steps:

    • Increase Initiator Concentration: While this may lower the molecular weight, it will increase the rate of initiation and overall polymerization.

    • Increase Reaction Temperature: This will increase the rate constants for all reactions, including initiation and propagation.

    • Copolymerization with a More Reactive Monomer: Introducing a comonomer like an acrylate or styrene can help to maintain the polymerization rate.[1]

Issue 3: The polydispersity index (PDI) of my polymer is very broad.

  • Cause: A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being formed. This is common in conventional free-radical polymerization of allyl monomers due to the prevalence of chain transfer and termination reactions.

  • Troubleshooting Steps:

    • Adopt a CRP Technique: RAFT and ATRP are specifically designed to produce polymers with narrow molecular weight distributions (low PDI).[1]

Quantitative Data Summary

The following tables provide a summary of expected qualitative and quantitative trends when adjusting various reaction parameters to control the molecular weight of this compound copolymers. Specific values will vary depending on the comonomer, solvent, and exact reaction conditions.

Table 1: Effect of Initiator Concentration on Molecular Weight

Initiator ConcentrationMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
LowHighHighBroader
MediumMediumMediumBroad
HighLowLowBroad

General Trend: Increasing initiator concentration decreases molecular weight.[3]

Table 2: Effect of Chain Transfer Agent (CTA) Concentration on Molecular Weight

CTA ConcentrationMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
NoneHighHighBroad
LowMedium-HighMedium-HighNarrower
MediumMediumMediumNarrow
HighLowLowNarrow

Table 3: Effect of Monomer Feed Ratio on Copolymer Molecular Weight

This compound in FeedMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
LowHigherHigherVariable
MediumIntermediateIntermediateVariable
HighLowerLowerVariable

General Trend: Increasing the relative amount of this compound, which is prone to degradative chain transfer, tends to decrease the overall molecular weight of the copolymer.[5]

Experimental Protocols

Protocol 1: Conventional Free-Radical Copolymerization of this compound (DAM) and Methyl Methacrylate (MMA) with Molecular Weight Control via Initiator Concentration

Objective: To synthesize a P(DAM-co-MMA) copolymer and control its molecular weight by varying the initiator concentration.

Materials:

  • This compound (DAM), purified

  • Methyl methacrylate (MMA), purified

  • Azobisisobutyronitrile (AIBN), initiator

  • Toluene, solvent

  • Methanol, non-solvent for precipitation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired amounts of DAM, MMA, and toluene. (e.g., 1:1 molar ratio of DAM to MMA in a 50 wt% solution in toluene).

  • Initiator Addition: Add the desired amount of AIBN. To achieve a higher molecular weight, use a lower concentration of AIBN (e.g., 0.1 mol% relative to total monomers). For a lower molecular weight, use a higher concentration (e.g., 1.0 mol%).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the conversion (e.g., by gravimetry or NMR).

  • Termination and Precipitation: After the desired reaction time (e.g., 6-24 hours), cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the copolymer's molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: RAFT-Mediated Copolymerization of this compound (DAM) and Styrene

Objective: To synthesize a well-defined P(DAM-co-Styrene) copolymer with a controlled molecular weight and low PDI using RAFT polymerization.

Materials:

  • This compound (DAM), purified

  • Styrene, purified

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC), RAFT agent

  • Azobisisobutyronitrile (AIBN), initiator

  • Anisole, solvent

  • Methanol, non-solvent for precipitation

Procedure:

  • Reaction Mixture Preparation: In a Schlenk flask, combine DAM, styrene, CPDTC, and AIBN. The molar ratio of [Monomer]:[CPDTC]:[AIBN] will determine the target molecular weight (e.g., 200:1:0.1 for a higher molecular weight). Add anisole as the solvent.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: Track the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (via NMR or GC) and molecular weight evolution (via GPC).

  • Termination: To quench the polymerization, cool the flask to room temperature and expose the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to an excess of cold methanol. Collect the polymer by filtration, re-dissolve it in a small amount of THF, and re-precipitate into methanol to ensure high purity.

  • Drying: Dry the final polymer under vacuum until a constant weight is achieved.

  • Characterization: Analyze the final polymer for Mn, Mw, and PDI using GPC.

Visualizations

MolecularWeightControlStrategies cluster_params Control Parameters cluster_outcomes Polymer Properties Initiator Initiator Conc. MW Molecular Weight Initiator->MW Increase -> Decrease Rate Polymerization Rate Initiator->Rate Increase -> Increase Monomer Monomer Conc. Monomer->MW Increase -> Increase Monomer->Rate Increase -> Increase CTA CTA Conc. CTA->MW Increase -> Decrease PDI PDI CTA->PDI Increase -> Decrease Temp Temperature Temp->MW Increase -> Decrease* Temp->Rate Increase -> Increase note *Effect can be complex due to competing reaction rates. Temp->note

Caption: Relationship between control parameters and polymer properties.

TroubleshootingWorkflow start Experiment Start problem Low Molecular Weight? start->problem solution1 Decrease [Initiator] problem->solution1 Yes end Target MW Achieved problem->end No solution2 Lower Temperature solution1->solution2 solution3 Increase [Monomer] solution2->solution3 solution4 Use RAFT or ATRP solution3->solution4 solution4->end

Caption: Troubleshooting workflow for low molecular weight issues.

References

Technical Support Center: Overcoming the Inhibitory Effect of Diallyl Maleate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and practical solutions for overcoming the inhibitory effects of diallyl maleate (DAM) in various polymerization reactions. This compound, a trifunctional monomer, is a valuable crosslinking and branching agent, but its propensity for degradative chain transfer can lead to challenges such as low monomer conversion, reduced polymer molecular weight, and premature gelation. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your polymerization reactions involving DAM.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound and offers targeted solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Monomer Conversion Degradative Chain Transfer: The primary inhibitory mechanism where a hydrogen atom is abstracted from an allyl group of DAM, forming a less reactive allylic radical that is slow to re-initiate polymerization.[1][2]Optimize Initiator Concentration: Use a higher initiator concentration to increase the rate of initiation and favor propagation over chain transfer.[1][2][3] Copolymerize with a More Reactive Monomer: Incorporating a monomer with higher reactivity (e.g., acrylates, styrene) can help to maintain the polymerization rate. Controlled Radical Polymerization: Employ techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to minimize irreversible termination reactions.[4][5]
Inhibitor Presence: Residual inhibitors in the DAM monomer or exposure to atmospheric oxygen can quench free radicals.[1][2]Purify Monomer: Remove inhibitors by passing DAM through a column of activated alumina before use.[1] Deoxygenate Reaction Mixture: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during polymerization.[3]
Inappropriate Reaction Temperature: The temperature may be too low for efficient initiator decomposition or too high, increasing the rate of side reactions.[1][2]Adjust Temperature: Gradually increase the temperature to enhance initiator decomposition, but avoid excessively high temperatures that can favor chain transfer.[1]
Low Polymer Molecular Weight High Rate of Chain Transfer: Degradative chain transfer to DAM terminates growing polymer chains, leading to shorter chain lengths.Introduce a Chain Transfer Agent (CTA): While seemingly counterintuitive, a conventional CTA can sometimes regulate molecular weight more predictably than the degradative chain transfer of DAM. Thiol-based CTAs are commonly used. Controlled/Living Radical Polymerization: Techniques like RAFT provide excellent control over molecular weight and result in polymers with a narrow molecular weight distribution.[4][5]
High Initiator Concentration: While beneficial for conversion, an excessively high initiator concentration can lead to the formation of a larger number of shorter polymer chains.[6][7]Optimize Initiator/Monomer Ratio: Systematically vary the initiator concentration to find a balance between achieving high conversion and desired molecular weight.
Premature Gelation High DAM Concentration: As a trifunctional crosslinker, high concentrations of DAM increase the probability of forming a crosslinked network at low conversions.Reduce DAM Concentration: Lower the molar ratio of DAM in the monomer feed. Solution Polymerization: Conducting the polymerization in a solvent can reduce the effective concentration of reactive species and delay the onset of gelation.[8]
High Monomer Conversion in Bulk Polymerization: In bulk systems, the viscosity increases significantly with conversion (Trommsdorff effect), which can accelerate crosslinking reactions.Monitor Viscosity and Stop Before Gel Point: For bulk polymerizations, closely monitor the reaction viscosity and quench the reaction before the gel point is reached if a soluble, branched polymer is desired.[1] Semi-batch or Continuous Monomer Feed: A semi-batch process where DAM is fed gradually can help to control its instantaneous concentration and delay gelation.
Inconsistent Results Between Batches Variability in Monomer Purity: Different batches of DAM may contain varying levels of inhibitors or impurities.[1]Standardize Monomer Purification: Implement a consistent purification protocol for each batch of DAM.[1]
Inaccurate Temperature Control: Small fluctuations in reaction temperature can significantly impact polymerization kinetics.[1]Calibrate Temperature Equipment: Regularly calibrate heating baths, ovens, or reactors to ensure precise temperature control.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's inhibitory effect?

A1: The primary cause of inhibition is degradative chain transfer . A growing polymer radical can abstract a hydrogen atom from one of the allyl groups of the this compound monomer. This terminates the growing polymer chain and creates a resonance-stabilized allylic radical. This allylic radical is significantly less reactive than the propagating radical and is slow to re-initiate a new polymer chain, thus reducing the overall rate of polymerization.[1][2]

Q2: How does the choice of initiator affect the polymerization of this compound?

A2: The choice of initiator and its concentration are critical. Initiators with a higher decomposition rate at a given temperature will generate more free radicals, which can help to outcompete the rate of degradative chain transfer, leading to higher monomer conversion. Both azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxide initiators like benzoyl peroxide (BPO) can be used. The optimal choice often depends on the specific comonomers, solvent, and reaction temperature.[9][10][11] For instance, in some systems, BPO might be preferred over AIBN, but this requires optimization for each specific case.[10]

Q3: Can chain transfer agents (CTAs) be used to overcome the effects of this compound?

A3: Yes, conventional chain transfer agents, such as thiols (e.g., n-dodecyl mercaptan), can be employed to regulate the molecular weight of the resulting polymer more effectively than the uncontrolled degradative chain transfer of DAM. This allows for the synthesis of polymers with a more uniform molecular weight distribution. Reversible Addition-Fragmentation chain Transfer (RAFT) agents are a special class of CTAs used in controlled radical polymerization to produce well-defined polymers.

Q4: What is the role of temperature in this compound polymerization?

A4: Temperature has a dual effect. Increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate.[1] However, higher temperatures can also increase the rate of degradative chain transfer. Therefore, an optimal temperature must be determined experimentally to balance a sufficient initiation rate with minimal side reactions.[1][2]

Q5: How does the concentration of this compound affect the final polymer properties?

A5: The concentration of DAM directly influences the degree of crosslinking and branching in the final polymer. Higher concentrations of DAM lead to a higher crosslink density, which can increase the polymer's thermal stability and solvent resistance but may also lead to brittleness. It also significantly impacts the gel point; higher DAM concentrations will lead to gelation at lower monomer conversions. The glass transition temperature (Tg) of the copolymer can also be affected by the DAM content.[12][13][14]

Experimental Protocols

Protocol 1: Solution Copolymerization of this compound with Methyl Methacrylate (MMA)

Objective: To synthesize a soluble, branched copolymer of DAM and MMA by controlling the reaction conditions to avoid gelation.

Materials:

  • This compound (DAM), purified by passing through an alumina column.

  • Methyl methacrylate (MMA), inhibitor removed.

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized.

  • Toluene, anhydrous.

  • Methanol.

  • Nitrogen gas supply.

  • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Constant temperature oil bath.

Procedure:

  • In a round-bottom flask, dissolve the desired molar ratio of DAM and MMA in toluene (e.g., to achieve a 50% w/v monomer concentration). A low molar ratio of DAM is recommended to start (e.g., 1-5 mol%).

  • Add the calculated amount of AIBN (e.g., 1 mol% relative to the total moles of monomers).

  • Equip the flask with a reflux condenser and magnetic stir bar.

  • Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.

  • Immerse the flask in a preheated oil bath at 70°C and maintain a nitrogen atmosphere.

  • Allow the polymerization to proceed with vigorous stirring. The reaction time will depend on the desired conversion (monitor by taking samples and analyzing via ¹H NMR or gravimetry). To avoid gelation, it is recommended to stop the reaction at a conversion below the gel point.

  • To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.

  • Collect the precipitated polymer by filtration and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterize the copolymer for composition (¹H NMR), molecular weight (GPC), and thermal properties (DSC).

Protocol 2: Emulsion Copolymerization of this compound with Butyl Acrylate (BA)

Objective: To synthesize a crosslinked polymer latex of DAM and BA.

Materials:

  • This compound (DAM), purified.

  • Butyl acrylate (BA), inhibitor removed.

  • Potassium persulfate (KPS), initiator.

  • Sodium dodecyl sulfate (SDS), emulsifier.

  • Sodium bicarbonate (NaHCO₃), buffer.

  • Deionized water.

  • Nitrogen gas supply.

  • Jacketed glass reactor with a mechanical stirrer, condenser, and feeding pump.

Procedure:

  • Prepare the initial charge in the reactor: Dissolve SDS and NaHCO₃ in deionized water.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Heat the reactor to the desired temperature (e.g., 75°C).

  • Prepare the monomer pre-emulsion: Disperse DAM and BA in an aqueous solution of SDS under vigorous stirring.

  • Add a portion of the monomer pre-emulsion (e.g., 10%) to the reactor, followed by the initiator solution (KPS dissolved in deionized water) to create seed particles.

  • After a seeding period (e.g., 30 minutes), start the continuous feeding of the remaining monomer pre-emulsion over a set period (e.g., 3 hours).

  • After the feed is complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • Characterize the resulting latex for solid content, particle size, gel content, and thermal properties of the polymer.

Protocol 3: RAFT Polymerization of this compound with an Acrylic Monomer

Objective: To synthesize a well-defined, DAM-containing polymer with controlled molecular weight and low polydispersity.

Materials:

  • This compound (DAM), purified.

  • Acrylic monomer (e.g., methyl acrylate), inhibitor removed.

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate).

  • AIBN, initiator.

  • Solvent (e.g., 1,4-dioxane or benzene).[1]

  • Schlenk flask or glass ampules.

  • Nitrogen or argon gas supply.

Procedure:

  • In a Schlenk flask or ampule, combine the desired molar ratio of DAM, the acrylic monomer, the RAFT agent, and AIBN (a typical molar ratio might be [Monomer]:[RAFT]:[AIBN] = 100:1:0.1).

  • Add the solvent.

  • Deoxygenate the mixture using at least three freeze-pump-thaw cycles.

  • Seal the flask or ampule under vacuum or an inert atmosphere.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C for AIBN).

  • Allow the polymerization to proceed for the desired time. Monitor conversion by taking samples via a degassed syringe.

  • Terminate the polymerization by cooling the vessel in an ice bath and exposing the contents to air.

  • Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).

  • Dry the polymer under vacuum.

  • Characterize the polymer for molecular weight and polydispersity (GPC), and composition (¹H NMR).

Quantitative Data Summary

The following tables summarize the expected trends and provide example data on the effect of various parameters on this compound polymerization.

Table 1: Effect of Initiator Concentration on Polymerization of Methacrylate Bone Cement (Illustrative Analogy) [7][15]

BPO Initiator (wt.%)DMA Co-initiator (wt.%)Final Double Bond Conversion (%)
0.10.5~74
0.30.5~100
0.50.5Decreased from peak
0.30.25~60
0.30.35~75

Note: This data is for a methacrylate-based bone cement system and serves as an illustration of the general trend that initiator concentration significantly impacts the final monomer conversion. Optimal ratios are crucial.

Table 2: Effect of this compound (DAM) Concentration on Properties of Butyl Acrylate (BA) Copolymers in Emulsion Polymerization *

DAM in Feed (mol%)Gel Content (%)Sol Molecular Weight (Mw)Crosslinking Density
LowIncreases with DAMDecreases with DAMIncreases with DAM
HighHighLowHigh

*Qualitative trends based on the findings from the investigation of emulsion copolymerization of butyl acrylate with DAM. Increasing DAM content generally leads to higher gel content, increased crosslinking density, and a decrease in the molecular weight of the soluble polymer fraction.

Table 3: Effect of Chain Transfer Agents (CTAs) on Styrene/Butyl Acrylate/Methacrylic Acid Copolymer Properties (Illustrative Analogy)

Chain Transfer AgentMn ( g/mol )Mw ( g/mol )Mw/Mn
N-dodecyl mercaptan (NDM)6,25027,8004.45
Tert-dodecyl mercaptan (TDM)6,53018,4002.82
Octylthioglycolate (OTG)6,36026,1004.10

Note: This data illustrates the effectiveness of different thiol-based CTAs in reducing the molecular weight and affecting the polydispersity of a copolymer system. Similar effects can be expected in DAM copolymerizations to control molecular weight.

Visualizing Reaction Mechanisms and Workflows

Degradative Chain Transfer Mechanism

The inhibitory effect of this compound is primarily due to degradative chain transfer. The following diagram illustrates this process.

G P_radical Propagating Radical (P•) Dead_Polymer Terminated Polymer (P-H) P_radical->Dead_Polymer H-abstraction DAM This compound DAM->Dead_Polymer Allylic_Radical Allylic Radical (Resonance Stabilized) DAM->Allylic_Radical New_Chain Slow Re-initiation Allylic_Radical->New_Chain Reacts with Monomer Monomer Monomer Monomer->New_Chain G start Low Monomer Conversion Observed check_inhibitor Check for Inhibitors start->check_inhibitor purify Purify Monomer (e.g., Alumina Column) check_inhibitor->purify Yes check_initiator Evaluate Initiator check_inhibitor->check_initiator No deoxygenate Deoxygenate System (N2 or Ar purge) purify->deoxygenate deoxygenate->check_initiator increase_initiator Increase Initiator Concentration check_initiator->increase_initiator Concentration too low? check_temp Check Reaction Temperature check_initiator->check_temp Concentration OK increase_initiator->check_temp adjust_temp Optimize Temperature check_temp->adjust_temp Sub-optimal? consider_copolymer Consider More Reactive Co-monomer check_temp->consider_copolymer Optimal adjust_temp->consider_copolymer success Improved Conversion consider_copolymer->success G A 1. Reagent Preparation (DAM, Monomer, RAFT Agent, Initiator, Solvent) B 2. Deoxygenation (Freeze-Pump-Thaw Cycles) A->B C 3. Polymerization (Heat to desired temperature) B->C D 4. Monitoring (Track conversion via NMR/GC) C->D E 5. Termination (Cooling and exposure to air) D->E F 6. Isolation (Precipitation in non-solvent) E->F G 7. Characterization (GPC, NMR, DSC) F->G

References

Technical Support Center: Improving Conversion Rates in Diallyl Maleate Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the copolymerization of diallyl maleate (DAM), with a focus on improving monomer conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound copolymerization is extremely slow or has stalled at a low conversion rate. What is the likely cause and how can I address it?

A: A slow or stalled reaction is the most common issue in this compound copolymerization and is primarily caused by degradative chain transfer . In this process, a propagating radical abstracts a hydrogen atom from the allyl group of a DAM monomer. This creates a very stable and less reactive allylic radical, which is slow to re-initiate polymerization, effectively terminating the kinetic chain.[1]

Troubleshooting Steps:

  • Increase Initiator Concentration: A higher concentration of free radicals can increase the overall rate of initiation, helping to counteract the effects of degradative chain transfer. However, be aware that this will likely lead to a decrease in the molecular weight of the resulting polymer. An optimal concentration often exists, beyond which further increases may not improve conversion.[2]

  • Elevate Reaction Temperature: Increasing the temperature generally accelerates the rate of initiation and propagation. However, it can also increase the rate of chain transfer. The optimal temperature is specific to the monomer system and initiator used and should be determined experimentally.[3]

  • Gradual Initiator Addition: Instead of adding the initiator all at once, a gradual or continuous feed of the initiator throughout the polymerization can maintain a steady concentration of radicals. This method has been shown to significantly improve monomer conversion and achieve higher yields in allyl polymerizations.[4]

Q2: The molecular weight of my this compound copolymer is consistently low, and I'm only isolating oligomers. How can I increase the degree of polymerization?

A: Low molecular weight is a direct consequence of degradative chain transfer, which prematurely terminates growing polymer chains.[1] To achieve higher molecular weights, you need to suppress this termination pathway. The strategies mentioned in Q1 for improving conversion (optimizing initiator concentration and temperature, gradual initiator addition) will also help in achieving higher molecular weights. Additionally, consider the monomer feed ratio. Since this compound is less reactive than most vinyl comonomers, a high concentration of DAM in the feed can exacerbate the issue of low molecular weight.[1]

Q3: My reaction mixture formed a gel at a low conversion. How can I prevent premature gelation?

A: this compound is a difunctional monomer, meaning it can act as a cross-linking agent, leading to the formation of an insoluble polymer network (gel).[5] Premature gelation can be controlled by:

  • Reducing the this compound Concentration: Lowering the amount of DAM in the monomer feed will reduce the cross-linking density.

  • Introducing a Chain Transfer Agent (CTA): A CTA can help to control the molecular weight and delay the onset of gelation.

  • Solution Polymerization: Performing the polymerization in a solvent can reduce the effective concentration of reactive species and delay gelation.

Quantitative Data

The following tables provide data from analogous free-radical polymerization systems to illustrate general kinetic trends. Note that this data is not specific to this compound but is representative of the behavior of similar monomer systems.

Table 1: Effect of Initiator Concentration on Monomer Conversion in a Methacrylate System

Initiator (BPO) Conc. (wt%)Final Monomer Conversion (%)
0.05~75
0.1~85
0.2~95
0.3~100
0.5~98
0.7~95

Disclaimer: Data is adapted from a study on methacrylate bone cement and is intended for illustrative purposes to show the general effect of initiator concentration.[2] The optimal concentration and resulting conversion will vary for this compound copolymerization.

Table 2: Effect of Temperature on Polymerization Rate in Butyl Acrylate Polymerization

Temperature (°C)Relative Polymerization Rate
80Low
100Medium
120High
130Very High

Disclaimer: Data is conceptualized from trends observed in butyl acrylate self-initiated polymerization.[6] The effect of temperature on this compound copolymerization may be more complex due to the interplay of initiation, propagation, and chain transfer reactions.

Table 3: Reactivity Ratios for Common Vinyl Monomer Pairs

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Tendency
StyreneMethyl Methacrylate0.520.460.24Random/Alternating
StyreneButyl Acrylate0.690.180.12Random/Alternating
Methyl MethacrylateVinyl Acetate~20~0.015~0.3Block (MMA)

Note: Specific reactivity ratios for this compound are not widely and consistently reported in the literature. This table illustrates how reactivity ratios determine copolymer structure. Given the low reactivity of allyl monomers, the reactivity ratio for this compound (as M1) with a vinyl monomer (as M2) is expected to be low (r1 < 1), while r2 is expected to be high (r2 > 1).

Experimental Protocols

High-Conversion Protocol for this compound - Methyl Methacrylate (DAM-MMA) Copolymerization

This protocol is designed to achieve high monomer conversion by employing a semi-batch process with gradual initiator addition, which helps to mitigate degradative chain transfer.[4]

Materials:

  • This compound (DAM), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Reaction flask with a reflux condenser, nitrogen inlet, magnetic stirrer, and ports for addition funnels.

  • Two addition funnels.

  • Constant temperature oil bath.

Procedure:

  • Reactor Setup: Assemble the reaction flask and purge with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Initial Charge: Charge the reaction flask with 20% of the total solvent volume.

  • Monomer & Initiator Solutions:

    • In the first addition funnel, prepare a solution of the desired molar ratio of DAM and MMA in the remaining 80% of the solvent.

    • In the second addition funnel, prepare a solution of the initiator (e.g., 0.5-2.0 mol% relative to total monomers) in a small amount of solvent.

  • Polymerization:

    • Heat the solvent in the reaction flask to the desired temperature (e.g., 80-90°C for BPO in toluene) with constant stirring.

    • Begin the slow, continuous, and simultaneous addition of the monomer solution and the initiator solution to the reaction flask over a period of 2-4 hours.

    • After the addition is complete, continue to heat and stir the reaction mixture for an additional 2-4 hours to ensure high conversion.

  • Isolation and Purification:

    • Cool the reaction flask to room temperature.

    • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Visualizations

experimental_workflow Experimental Workflow for High-Conversion Copolymerization setup 1. Reactor Setup (N2 Purge) charge 2. Initial Solvent Charge setup->charge react 4. Polymerization (Heat to 80-90°C) charge->react prep 3. Prepare Monomer & Initiator Solutions add Gradual Addition (2-4 hours) prep->add hold Hold at Temperature (2-4 hours) react->hold add->react isolate 5. Isolation & Purification hold->isolate precipitate Precipitate in Methanol isolate->precipitate dry Dry Copolymer precipitate->dry

Workflow for high-conversion DAM copolymerization.

degradative_chain_transfer Mechanism of Degradative Chain Transfer P_radical P• (Propagating Radical) P_H P-H (Terminated Chain) P_radical->P_H H Abstraction DAM_monomer + CH2=CH-CH2-R (Allyl Monomer) Allyl_radical CH2=CH-ĊH-R (Stable Allylic Radical) label_slow Slow Re-initiation Allyl_radical->label_slow

Degradative chain transfer in allyl polymerization.

References

Technical Support Center: Removal of Unreacted Diallyl Maleate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of unreacted diallyl maleate from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my polymer?

A1: Residual this compound monomer can negatively impact the final properties of your polymer, such as its mechanical strength, thermal stability, and chemical resistance. For biomedical applications, unreacted monomer can be a source of toxicity. Therefore, thorough purification is essential to ensure the performance, safety, and reliability of the final product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods include precipitation, Soxhlet extraction, and dialysis. The choice of method depends on the properties of your polymer (solubility, thermal stability), the scale of your experiment, and the desired final purity.

Q3: How can I determine the concentration of residual this compound in my polymer sample?

A3: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for quantifying residual this compound.[1][2][3][4] These methods offer high sensitivity and can be used to validate the effectiveness of your purification process.

Q4: Can I use vacuum drying to remove this compound?

A4: Vacuum drying can be effective, particularly if the polymer is in a powdered or thin film form. This compound has a boiling point of 106-116 °C at 5 hPa (approximately 3.75 Torr), so heating under vacuum can facilitate its removal.[5] However, this method may not be suitable for bulk polymer samples where the monomer can be trapped within the polymer matrix.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Polymer precipitates as a sticky or oily solid instead of a fine powder. 1. The non-solvent is not a strong enough anti-solvent for the polymer. 2. The polymer solution is too concentrated. 3. The non-solvent was added too quickly.1. Select a non-solvent in which this compound is highly soluble, but the polymer is completely insoluble. Consider using a mixture of non-solvents. 2. Dilute the polymer solution before precipitation. 3. Add the polymer solution dropwise to the vigorously stirred non-solvent.
Residual monomer is still detected after multiple precipitations. 1. The monomer is trapped within the polymer matrix. 2. Insufficient washing of the precipitated polymer.1. Re-dissolve the polymer in a good solvent and re-precipitate it. Ensure vigorous stirring during precipitation to promote the formation of fine particles. 2. Increase the volume of the non-solvent for washing and increase the number of washing steps.[6]
Soxhlet extraction is slow or inefficient. 1. The chosen solvent is not a good solvent for this compound. 2. The polymer sample is not in an appropriate form for efficient extraction. 3. The extraction time is too short.1. Select a solvent with high solubility for this compound but low solubility for the polymer. Methanol or ethanol can be good candidates. 2. Ensure the polymer is in a form with a high surface area, such as a fine powder or thin film, to maximize contact with the solvent. 3. Increase the extraction time. The optimal duration depends on the sample size and the specific solvent used.[6][7]
Dialysis is not effectively removing the monomer. 1. The molecular weight cut-off (MWCO) of the dialysis membrane is too small. 2. The volume of the dialysis buffer is insufficient. 3. The dialysis time is too short.1. This compound has a molecular weight of 196.2 g/mol .[8] A membrane with a MWCO of 1 kDa should be effective. For efficient removal, the MWCO should be at least double the molecular weight of the species to be removed.[9] 2. Use a large volume of dialysis buffer (at least 100 times the sample volume) and change it frequently to maintain a high concentration gradient.[10] 3. Extend the dialysis time and monitor the removal of the monomer in the buffer.

Quantitative Data Summary

The efficiency of each removal technique is highly dependent on the specific polymer system and experimental conditions. The following table provides a comparative overview of key parameters for each method.

Technique Key Parameters Expected Efficiency Primary Advantages Primary Disadvantages
Precipitation - Solvent/non-solvent system - Polymer concentration - Stirring rate - TemperatureModerate to High- Simple and rapid - Scalable- May trap monomer within the polymer matrix - Requires careful solvent selection
Soxhlet Extraction - Extraction solvent - Extraction time - Cycle rate - Sample form (powder, film)High- Continuous extraction process - Can achieve very low residual monomer levels- Time-consuming - Requires a suitable solvent in which the polymer is insoluble
Dialysis - Membrane MWCO - Buffer volume and exchange frequency - Dialysis time - TemperatureHigh- Gentle method, suitable for sensitive polymers - Effective for removing small molecules- Can be very slow - Not easily scalable for large quantities
Vacuum Drying - Temperature - Vacuum pressure - Sample thickness/formVariable- Simple setup - No solvents required- Inefficient for bulk samples - High temperatures may degrade the polymer

Experimental Protocols

Protocol 1: Polymer Purification by Precipitation

This protocol describes the removal of unreacted this compound by precipitating the polymer from a solution.

1. Dissolution:

  • Dissolve the crude polymer containing unreacted this compound in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane) to create a 5-10% (w/v) solution.

  • Stir the mixture at room temperature until the polymer is completely dissolved.

2. Precipitation:

  • In a separate, larger beaker, place a volume of a non-solvent (e.g., cold methanol, ethanol, or water) that is at least 10 times the volume of the polymer solution. This compound is sparingly soluble in water but soluble in alcohols.[9][11]

  • Vigorously stir the non-solvent.

  • Slowly add the polymer solution dropwise to the stirred non-solvent. The polymer should precipitate as a fine powder.

3. Isolation and Washing:

  • Continue stirring for 30-60 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer on the filter with fresh, cold non-solvent multiple times to remove any remaining this compound.

4. Drying:

  • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Soxhlet Extraction

This protocol is suitable for polymers that are insoluble in a solvent in which this compound is soluble.

1. Sample Preparation:

  • Ensure the polymer is in a form that allows for efficient solvent penetration, such as a fine powder or small granules.

  • Place the polymer sample in a cellulose extraction thimble.

2. Apparatus Setup:

  • Place the thimble inside a Soxhlet extractor.

  • Fill a round-bottom flask with a suitable extraction solvent (e.g., methanol or ethanol). The solvent should be a good solvent for this compound but a poor solvent for the polymer.

  • Assemble the Soxhlet apparatus with a condenser.

3. Extraction:

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the polymer.

  • Allow the extraction to proceed for a sufficient duration (typically 12-24 hours), with a solvent cycle rate of 4-6 cycles per hour, to ensure complete removal of the unreacted monomer.[12]

4. Drying:

  • After extraction, remove the thimble containing the purified polymer.

  • Dry the polymer in a vacuum oven to remove any residual solvent.

Protocol 3: Dialysis

This method is ideal for removing this compound from a solution of a high molecular weight polymer.

1. Membrane Preparation:

  • Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), for instance, 1 kDa, which is significantly larger than the molecular weight of this compound (196.2 g/mol ).

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve soaking in water or buffer).

2. Sample Loading:

  • Dissolve the polymer sample in a suitable solvent.

  • Load the polymer solution into the prepared dialysis bag and seal both ends securely.

3. Dialysis:

  • Immerse the sealed dialysis bag in a large container with a significant volume of the same solvent used to dissolve the polymer (the dialysate). The volume of the dialysate should be at least 100 times the sample volume.

  • Stir the dialysate continuously to maintain a high concentration gradient.

  • Change the dialysate periodically (e.g., every 4-6 hours for the first day, then less frequently) to effectively remove the this compound.

4. Polymer Recovery:

  • Once the purification is complete (typically after 24-48 hours), remove the dialysis bag from the buffer.

  • Recover the purified polymer solution from the bag.

  • The polymer can then be isolated by evaporating the solvent or by precipitation as described in Protocol 1.

Visualization

Below is a workflow diagram to aid in the selection of an appropriate purification technique.

PurificationWorkflow Workflow for Selecting a this compound Removal Technique start Crude Polymer with Unreacted this compound polymer_soluble Is the polymer soluble in a common organic solvent? start->polymer_soluble non_solvent Is there a non-solvent in which the polymer is insoluble but This compound is soluble? polymer_soluble->non_solvent Yes polymer_insoluble_extraction Is the polymer insoluble in a solvent that dissolves This compound? polymer_soluble->polymer_insoluble_extraction No precipitation Precipitation end Purified Polymer precipitation->end soxhlet Soxhlet Extraction soxhlet->end dialysis Dialysis dialysis->end vacuum_drying Consider Vacuum Drying (for powders/films) vacuum_drying->end non_solvent->precipitation Yes non_solvent->dialysis No, but soluble in dialysis solvent polymer_insoluble_extraction->soxhlet Yes polymer_insoluble_extraction->vacuum_drying No

Caption: A decision-making workflow for selecting the appropriate technique for removing unreacted this compound.

References

Validation & Comparative

A Comparative Guide to Diallyl Maleate and Diallyl Phthalate as Crosslinking Agents for Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of thermosetting polyesters. Among the various options, diallyl maleate (DAM) and diallyl phthalate (DAP) are two common choices utilized to enhance the performance of unsaturated polyester resins. This guide provides a detailed comparison of these two agents, summarizing their impact on the mechanical, thermal, and chemical resistance properties of polyesters, supported by available experimental data and standardized testing protocols.

Executive Summary

Diallyl phthalate (DAP) is a well-established crosslinking agent known for imparting excellent thermal stability, dimensional stability, and electrical insulating properties to polyester resins.[1][2] Polyesters crosslinked with DAP are often characterized by their rigidity and high heat resistance. This compound (DAM), while also a reactive difunctional monomer, is noted for its ability to improve flexibility in addition to providing thermal and chemical resistance.[3] The choice between DAM and DAP will ultimately depend on the specific performance requirements of the final polymer, such as the need for enhanced flexibility versus maximum thermal stability.

Performance Comparison: this compound vs. Diallyl Phthalate

PropertyThis compound (DAM) Crosslinked PolyesterDiallyl Phthalate (DAP) Crosslinked Polyester
Mechanical Properties
Tensile StrengthData not readily available in comparative studies30 - 48 MPa[4]
Young's ModulusExpected to be lower than DAP-crosslinked polyesters, contributing to higher flexibility.Data not readily available in comparative studies
Flexural StrengthData not readily available in comparative studiesData not readily available in comparative studies
Impact StrengthExpected to be higher than DAP-crosslinked polyesters due to increased flexibility.Data not readily available in comparative studies
Thermal Properties
Heat ResistanceGood thermal stability.[3]Resistant to temperatures between 155 to 180°C.[4]
Glass Transition Temperature (Tg)Data not readily available in comparative studiesData not readily available in comparative studies
Chemical Properties
Chemical ResistanceGood chemical resistance.[3]Good resistance to solvents, acids, and alkalis.[4]
Other Properties
Dimensional StabilityGoodExcellent post-mold dimensional stability and low moisture absorption.[4]
Electrical PropertiesGoodHigh insulation resistance and low electrical losses, even in high heat and humidity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of this compound and diallyl phthalate as crosslinking agents for polyesters. These protocols are based on established standards to ensure reproducibility and comparability of results.

Preparation of Crosslinked Polyester Resin

Objective: To prepare standardized samples of unsaturated polyester resin crosslinked with DAM and DAP for subsequent performance testing.

Materials:

  • Unsaturated polyester resin (specific type to be documented)

  • This compound (DAM)

  • Diallyl phthalate (DAP)

  • Initiator: Benzoyl peroxide (BPO) or Methyl ethyl ketone peroxide (MEKP)

  • Accelerator (optional, for room temperature cure): Cobalt naphthenate or Cobalt octoate

Procedure:

  • Resin Formulation: In separate containers, prepare the resin mixtures by adding a specified weight percentage (e.g., 30 wt%) of DAM and DAP to the unsaturated polyester resin.

  • Initiator Addition: Thoroughly mix the initiator into the resin. A typical concentration is 1-2% by weight of the resin.

  • Accelerator Addition (for room temperature cure): If applicable, add the accelerator to the resin mixture at a concentration of 0.1-0.5 wt%.

  • Casting: Pour the catalyzed resin into molds suitable for the specific mechanical tests to be performed (e.g., dog-bone shape for tensile testing as per ASTM D638).

  • Curing:

    • Thermal Cure: Place the molds in an oven at a controlled temperature (e.g., 80-120°C) for a specified duration until fully cured.[5]

    • Room Temperature Cure: Allow the samples to cure at ambient temperature for 24 hours, followed by a post-curing step at an elevated temperature (e.g., 60-80°C) for several hours to ensure complete crosslinking.[6]

Mechanical Properties Testing

Objective: To quantify and compare the mechanical performance of DAM- and DAP-crosslinked polyesters.

  • Tensile Strength and Young's Modulus:

    • Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").[7]

    • Procedure: Utilize a universal testing machine to apply a tensile load to dog-bone shaped specimens until failure. Record the stress-strain data to determine tensile strength and Young's modulus.

  • Flexural Strength and Modulus:

    • Standard: ASTM D790 ("Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials").

    • Procedure: Employ a three-point bending test on rectangular specimens to measure their resistance to bending forces.

  • Impact Strength:

    • Standard: ASTM D256 ("Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics").

    • Procedure: Subject notched specimens to a pendulum impact to determine the energy absorbed upon fracture.

Thermal Analysis

Objective: To assess and compare the thermal stability of the crosslinked polyesters.

  • Thermogravimetric Analysis (TGA):

    • Standard: ASTM E1131 ("Standard Test Method for Compositional Analysis by Thermogravimetry").

    • Procedure: Heat a small sample of the cured polymer in a controlled atmosphere (e.g., nitrogen) at a constant rate and record the weight loss as a function of temperature to determine the onset of decomposition and thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Standard: ASTM D3418 ("Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry").

    • Procedure: Heat a small sample through a controlled temperature program to determine the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.

Chemical Resistance Testing

Objective: To evaluate and compare the resistance of the crosslinked polyesters to chemical attack.

  • Standard: ASTM D543 ("Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents").

  • Procedure: Immerse cured specimens in various chemical reagents (e.g., acids, bases, solvents) for a specified period. After exposure, evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) to assess the extent of degradation.

Visualizing the Process and Logic

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

cluster_synthesis Resin Synthesis and Curing Unsaturated_Polyester Unsaturated Polyester Resin Mixer Mixing Unsaturated_Polyester->Mixer Crosslinker Crosslinking Agent (DAM or DAP) Crosslinker->Mixer Initiator Initiator (e.g., BPO) Initiator->Mixer Curing Curing (Heat or RT) Mixer->Curing Cured_Polyester Crosslinked Polyester Sample Curing->Cured_Polyester

Experimental workflow for preparing crosslinked polyester samples.

cluster_testing Performance Evaluation Cured_Sample Cured Polyester (DAM or DAP) Mechanical Mechanical Testing (ASTM D638, D790, D256) Cured_Sample->Mechanical Thermal Thermal Analysis (TGA, DSC) Cured_Sample->Thermal Chemical Chemical Resistance (ASTM D543) Cured_Sample->Chemical Data Performance Data (Strength, Stability, etc.) Mechanical->Data Thermal->Data Chemical->Data

Logical flow for the comparative performance evaluation.

G cluster_mechanism Free Radical Crosslinking Mechanism Initiation Initiation (Peroxide decomposition to form free radicals) Propagation Propagation (Radical attacks allyl groups of DAM/DAP and polyester backbone) Initiation->Propagation Crosslinking Crosslink Formation (Growing chains react with other unsaturated sites) Propagation->Crosslinking Crosslinking->Propagation Chain Reaction Termination Termination (Radical chains combine) Crosslinking->Termination

References

A Comparative Guide to the Effects of Diallyl Maleate and Other Crosslinkers on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinking agent is a critical parameter in polymer synthesis, directly influencing the final material's mechanical, thermal, and biological properties. This guide provides an objective comparison of diallyl maleate (DAM) with other commonly used crosslinkers, supported by experimental data. Understanding these differences is paramount for designing polymers with tailored characteristics for a wide range of applications, from industrial resins to advanced drug delivery systems.

This compound, a trifunctional monomer, is utilized as a crosslinking and branching agent. Its unique structure, featuring two allyl groups and one vinyl double bond with varying reactivities, allows for the formation of complex three-dimensional polymer networks. This guide will compare the effects of DAM to other prevalent crosslinkers such as divinylbenzene (DVB), a common aromatic crosslinker, and ethylene glycol dimethacrylate (EGDMA), a frequently used dimethacrylate crosslinker.

Quantitative Data Comparison

The following tables summarize the effects of different crosslinkers on key polymer properties. The data is synthesized from various studies and is intended to illustrate general trends. Direct quantitative comparisons can be influenced by the specific polymer system, monomer-to-crosslinker ratio, and polymerization conditions.

Table 1: Effect of Crosslinkers on Thermal Properties of Acrylic Polymers

CrosslinkerPolymer SystemConcentration (% w/w)Onset Decomposition Temp (°C)Char Yield at 600°C (%)
None (Linear)PMMA0~280< 1
This compound (DAM) Acrylic ResinNot specifiedIncreased by 20.56°C[1]-
Diallyl Succinate*PMMA5~320[2]~5[2]
Divinylbenzene (DVB)PMMA40~350[3]~10[3]
Ethylene Glycol Dimethacrylate (EGDMA)PMMA5~310[2]~3[2]

Note: Diallyl succinate is an aliphatic diallyl ester similar to this compound and is used here as a proxy to indicate expected performance.

Table 2: Effect of Crosslinkers on Mechanical Properties of Polymethyl Methacrylate (PMMA)

CrosslinkerConcentrationTensile Strength (MPa)Elastic Modulus (GPa)
None (Conventional PMMA)0%~60-70~2.4-3.1
This compound (DAM) -Data not readily available in direct comparison-
Divinylbenzene (DVB)HighGenerally IncreasedIncreased
Ethylene Glycol Dimethacrylate (EGDMA)15% (by volume)~90-120[4]~2.5-3.5[4]
Tetraethylene Glycol Dimethacrylate (TEGDMA)15% (by volume)~90-115[4]~2.0-3.0[4]

Table 3: Effect of Crosslinkers on Swelling Ratio of Hydrogels

CrosslinkerPolymer SystemConcentrationSwelling Ratio (%)
This compound (DAM) N,N-Dimethylacrylamide10 kGy dose~1800[5]
N,N'-methylenebisacrylamide (BIS)Poly(DADMAC)Lowup to 11600[6]
Poly(ethylene glycol) diacrylate (PEGDA)Poly(aspartic acid)0.1%~5300[7]
GlutaraldehydeGelatin-PEG5 ml473.83[8]
GlutaraldehydeGelatin-PEG15 ml428.97[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Tensile Strength Testing (ASTM D638)

This protocol outlines the standardized method for determining the tensile properties of plastics.

  • Specimen Preparation:

    • Prepare dumbbell-shaped test specimens from the crosslinked polymer sheets according to the dimensions specified in ASTM D638 for the material type (e.g., Type I for rigid plastics).[9][10]

    • Ensure the specimens are free of voids and surface defects. The thickness should be uniform throughout the gauge length.

  • Conditioning:

    • Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as specified in ASTM D638.[11]

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with grips suitable for the specimen geometry.[10]

    • Set the crosshead speed according to the standard for the material being tested (e.g., 5 mm/min for rigid plastics).

    • Mount the specimen in the grips, ensuring it is aligned with the direction of pull.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Initiate the test and record the load and extension data until the specimen fractures.[11]

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the tensile strength (the maximum stress before failure), tensile modulus (the slope of the initial linear portion of the curve), and elongation at break.[2]

Thermogravimetric Analysis (TGA) (ASTM E1131)

This protocol describes the determination of the thermal stability of polymers.

  • Sample Preparation:

    • Prepare a small, representative sample of the crosslinked polymer, typically 5-10 mg.[12]

  • Instrument Setup:

    • Use a thermogravimetric analyzer.

    • Calibrate the instrument for temperature and mass according to the manufacturer's instructions.

  • Testing Procedure:

    • Place the sample in a tared TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[13]

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min).[12]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is often determined as the temperature at which 5% weight loss occurs (Td5). The temperature of the maximum rate of weight loss (Tmax) can be determined from the derivative of the TGA curve (DTG curve). The final residual weight at the end of the experiment is the char yield.[14]

Swelling Ratio Determination

This protocol details the method for measuring the swelling capacity of hydrogels.

  • Sample Preparation:

    • Prepare disc-shaped or cylindrical samples of the dried crosslinked hydrogel.

    • Accurately weigh the dry hydrogel sample (Wd).

  • Swelling Procedure:

    • Immerse the dried hydrogel sample in a large excess of the desired swelling medium (e.g., deionized water, phosphate-buffered saline) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 25°C or 37°C).

    • At regular time intervals, remove the swollen hydrogel from the medium, gently blot the surface with filter paper to remove excess surface water, and weigh the swollen hydrogel (Ws).

    • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation:

    • The equilibrium swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Visualizations

Crosslinking Mechanism of this compound

The crosslinking of this compound in a free-radical polymerization process is a complex mechanism involving the reaction of its three distinct double bonds. The allyl groups are known to be less reactive than the maleate vinyl group and are prone to chain transfer reactions.

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_transfer Chain Transfer cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition P1 Growing Polymer Chain (P•) R->P1 Reacts with M M This compound (M) P1->P1 P1->P1 P2 Crosslinked Network P1->P2 Intermolecular reaction (Crosslinking via Allyl or Maleate group) CT_M Chain Transfer to Monomer P1->CT_M T Termination P1->T P_dead Terminated Polymer CT_M->P_dead M_radical New Monomer Radical CT_M->M_radical P_dead2 Dead Polymer T->P_dead2 Combination or Disproportionation

Caption: Free-radical crosslinking mechanism of this compound.

Experimental Workflow for Crosslinker Comparison

The systematic evaluation of different crosslinkers involves a logical progression of synthesis and characterization steps.

G cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization cluster_analysis Data Analysis & Comparison Monomer Select Base Monomer Polymerization Perform Polymerization Monomer->Polymerization Crosslinker Select Crosslinker (DAM, DVB, EGDMA, etc.) Crosslinker->Polymerization Thermal Thermal Analysis (TGA) Polymerization->Thermal Mechanical Mechanical Testing (Tensile) Polymerization->Mechanical Swelling Swelling Studies Polymerization->Swelling Biocompatibility Biocompatibility Assays (e.g., Cytotoxicity) Polymerization->Biocompatibility Data Tabulate Quantitative Data Thermal->Data Mechanical->Data Swelling->Data Biocompatibility->Data Compare Compare Performance Metrics Data->Compare Select Select Optimal Crosslinker Compare->Select

Caption: Workflow for comparing crosslinker effects on polymer properties.

Biocompatibility Considerations

For applications in drug development and medical devices, the biocompatibility of the crosslinked polymer is of utmost importance. While comprehensive biocompatibility data for this compound crosslinked polymers is not widely available, some general principles apply. Unreacted monomers and crosslinkers can leach out of the polymer matrix and cause cytotoxic effects. Therefore, thorough purification of the final polymer is crucial. The cytotoxicity of hydrogels is often evaluated using in vitro cell viability assays, such as the MTT assay, on cell lines like L929 mouse fibroblasts.[7] For instance, hydrogels made from maleic chitosan and polyethylene glycol diacrylate have been shown to be relatively non-toxic to bovine aortic endothelial cells at low dosages.[11] The choice of crosslinker can also influence the cellular response. For example, studies on pectin gel beads showed that different cross-linking cations (Ca2+, Zn2+, Fe3+, Al3+) resulted in varying levels of cytotoxicity and inflammatory response.[12] Researchers should conduct rigorous biocompatibility testing specific to their this compound-crosslinked polymer formulation to ensure its suitability for biomedical applications.

References

Quantitative Analysis of Diallyl Maleate Incorporation in Copolymers by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of diallyl maleate (DAM) into copolymers is a critical parameter that dictates the final properties of the material, influencing factors such as cross-linking density, thermal stability, and mechanical strength. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and direct method for the quantitative determination of DAM content in copolymers. This guide provides a comparative overview of ¹H NMR-based methods for the analysis of DAM incorporation, complete with experimental protocols and data presentation to aid researchers in this essential characterization step.

Comparison of ¹H NMR Methods for Copolymer Analysis

¹H NMR spectroscopy offers a robust and non-destructive approach to quantify the molar ratio of monomers within a copolymer chain. The fundamental principle lies in the proportionality between the integrated area of a specific proton signal and the number of protons contributing to that signal. By identifying unique and well-resolved peaks corresponding to each monomer unit, their relative incorporation can be accurately calculated.

Method Description Advantages Limitations Typical Comonomers
Direct Integration of Monomer-Specific Peaks This is the most straightforward method, relying on the integration of distinct ¹H NMR signals that are unique to each monomer in the copolymer.Simple, rapid, and often requires no complex calibration curves.Requires well-resolved peaks for each monomer, which can be challenging in cases of significant signal overlap.Styrene, Vinyl Acetate, Methyl Methacrylate
Internal Standard Method A known amount of an internal standard with a distinct and non-overlapping NMR signal is added to the sample. The copolymer composition is determined by comparing the integral of a monomer peak to the integral of the internal standard peak.Highly accurate and can compensate for variations in sample concentration and instrument parameters.Requires careful selection of a suitable internal standard that is soluble in the same solvent as the copolymer and does not react with it.Applicable to a wide range of comonomers.

Experimental Protocols

A generalized experimental protocol for the quantitative analysis of this compound incorporation in a copolymer using ¹H NMR is outlined below. This protocol can be adapted for specific copolymer systems.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the dry copolymer sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure complete dissolution of the copolymer and to avoid overlapping solvent peaks with signals of interest.

  • Homogenization: Ensure the copolymer is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

¹H NMR Spectroscopic Analysis
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure quantitative measurements.

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans. A typical starting value is 5-10 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Integrate the characteristic, well-resolved signals corresponding to both the this compound and the comonomer units.

Data Presentation: Quantitative Analysis of a this compound-Vinyl Acetate Copolymer

To illustrate the quantitative analysis, consider a hypothetical copolymer of this compound (DAM) and vinyl acetate (VA).

Table 1: ¹H NMR Chemical Shift Assignments for this compound-Vinyl Acetate (DAM-VA) Copolymer in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Number of Protons
DAM: Olefinic protons (-CH=CH-)~6.2-6.4multiplet2H
DAM: Allylic methylene protons (-O-CH₂-CH=)~4.6-4.8multiplet4H
DAM: Terminal vinyl protons (=CH₂)~5.2-5.4multiplet4H
VA: Methine proton (-O-CH(OAc)-)~4.8-5.1multiplet1H
VA: Methyl protons (-C(O)-CH₃)~2.0-2.2singlet3H
Polymer Backbone: Methylene protons (-CH₂-)~1.5-1.9broad multiplet-

Note: Chemical shifts are approximate and can vary depending on the copolymer composition, solvent, and temperature.

Calculation of Copolymer Composition:

The molar fraction of each monomer in the copolymer can be calculated using the integral values of their characteristic peaks. For a DAM-VA copolymer, the methyl protons of the vinyl acetate unit and the olefinic or allylic protons of the this compound unit are often well-resolved.

Let:

  • I_VA = Integral of the methyl protons of the vinyl acetate unit (~2.0-2.2 ppm)

  • I_DAM = Integral of the allylic methylene protons of the this compound unit (~4.6-4.8 ppm)

The molar fraction of Vinyl Acetate (F_VA) and this compound (F_DAM) can be calculated as follows:

Molar ratio (VA/DAM) = (I_VA / 3) / (I_DAM / 4)

F_VA = (I_VA / 3) / [(I_VA / 3) + (I_DAM / 4)]

F_DAM = (I_DAM / 4) / [(I_VA / 3) + (I_DAM / 4)]

Table 2: Example Calculation of DAM-VA Copolymer Composition

Signal Integrated Chemical Shift (ppm) Integral Value (Arbitrary Units) Number of Protons Normalized Integral Molar Fraction
VA Methyl (-CH₃)2.130.0310.00.67
DAM Allylic (-CH₂)4.720.045.00.33

In this example, the copolymer contains 67 mol% vinyl acetate and 33 mol% this compound.

Visualization of Experimental Workflow and Calculation Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the calculation of copolymer composition.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Composition Calculation weigh Weigh Copolymer dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize acquire Acquire ¹H NMR Spectrum homogenize->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Characteristic Peaks process->integrate normalize Normalize Integrals by Proton Count integrate->normalize calculate Calculate Molar Fractions normalize->calculate

Fig. 1: Experimental workflow for quantitative ¹H NMR analysis.

CalculationLogic I_VA Integral of VA peak (I_VA) Norm_VA Normalized VA Integral (I_VA / N_VA) I_VA->Norm_VA I_DAM Integral of DAM peak (I_DAM) Norm_DAM Normalized DAM Integral (I_DAM / N_DAM) I_DAM->Norm_DAM N_VA Number of VA Protons (N_VA) N_VA->Norm_VA N_DAM Number of DAM Protons (N_DAM) N_DAM->Norm_DAM Total_Norm Total Normalized Integral Norm_VA->Total_Norm Norm_DAM->Total_Norm F_VA Molar Fraction VA (Norm_VA / Total_Norm) Total_Norm->F_VA F_DAM Molar Fraction DAM (Norm_DAM / Total_Norm) Total_Norm->F_DAM

Fig. 2: Logical relationship for copolymer composition calculation.

A Comparative Guide to the Thermal Analysis of Diallyl Maleate Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of crosslinked polymers is a critical parameter in drug development and various scientific applications, influencing material selection, processing, and end-use performance. This guide provides an objective comparison of the thermal properties of polymers crosslinked with diallyl maleate (DAM) against several common alternative crosslinking agents. The data presented is derived from peer-reviewed studies and is intended to assist researchers in making informed decisions for their specific needs.

Introduction to Crosslinking and Thermal Analysis

Crosslinking is a chemical process that links polymer chains together, forming a three-dimensional network. This network structure significantly enhances the mechanical strength, chemical resistance, and thermal stability of the polymer. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful techniques used to characterize the thermal properties of these materials.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

This guide focuses on the thermal analysis of acrylic polymers, a common class of polymers used in various research and development applications, when crosslinked with this compound and other agents.

Comparative Thermal Performance

The choice of crosslinking agent can have a profound impact on the thermal properties of the resulting polymer network. The following tables summarize key quantitative data from TGA and DSC analyses of acrylic polymers crosslinked with this compound and its alternatives.

Table 1: Thermogravimetric Analysis (TGA) Data for Crosslinked Poly(methyl methacrylate) (PMMA)

Crosslinking AgentConcentration (wt%)Onset Decomposition T_5% (°C)Onset Decomposition T_10% (°C)Char Yield at 500°C (%)Polymer System & Conditions
None (Linear PMMA)0~254~269-PMMA in N₂[1]
This compound (DAM)-Increased by ~20.6--Acrylic Coating Film[2]
Divinylbenzene (DVB)102943211PMMA-DVB in Argon[3]
Divinylbenzene (DVB)203113382PMMA-DVB in Argon[3]
Divinylbenzene (DVB)4033035210PMMA-DVB in Argon[3]
Ethylene Glycol Dimethacrylate (EGDMA)5~157 (T_5%)--PMMA-EGDMA + PC in N₂[4]
Diallyl Phthalate (DAP)100~300-400--DAP thermoset[5]
Triallyl Cyanurate (TAC)-Enhanced Stability--General Acrylic Resin[6]

Note: Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.

Table 2: Differential Scanning Calorimetry (DSC) Data for Crosslinked Acrylic Polymers

Crosslinking AgentConcentration (wt%)Glass Transition Temperature (Tg) (°C)Polymer System & Conditions
None (Linear PMMA)0~105PMMA[1]
This compound (DAM)-Increased by 8Acrylic Latex Film[2]
Divinylbenzene (DVB)10-75 mol%Not observed (highly crosslinked)PMMA-DVB microspheres[7]
Ethylene Glycol Dimethacrylate (EGDMA)3.5-5.8-PMMA/PEG blends[8]
Diallyl Phthalate (DAP)100150DAP thermoset[9]

Note: The absence of a distinct Tg in highly crosslinked polymers is common as the chain mobility is severely restricted.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal analysis data. Below are generalized protocols for TGA and DSC analysis of crosslinked polymers based on common practices found in the literature.

Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of the crosslinked polymer (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, a switch to an air or oxygen atmosphere can be programmed at a specific temperature.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often reported as the temperature at 5% or 10% mass loss, T_5% or T_10%) and the percentage of residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, uniform sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: A heat-cool-heat cycle is commonly employed to erase the thermal history of the sample.

    • First Heating Scan: Heat from a low temperature (e.g., 0°C) to a temperature above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again under the same conditions as the first scan. The data from the second heating scan is typically used for analysis.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of crosslinked polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Comparative Evaluation Monomer Monomer (e.g., MMA) Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker (e.g., DAM) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization CrosslinkedPolymer Crosslinked Polymer Polymerization->CrosslinkedPolymer TGA TGA Analysis CrosslinkedPolymer->TGA DSC DSC Analysis CrosslinkedPolymer->DSC TGA_Data TGA Data (Decomposition Temp, Char Yield) TGA->TGA_Data DSC_Data DSC Data (Glass Transition Temp) DSC->DSC_Data Comparison Performance Comparison TGA_Data->Comparison DSC_Data->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for Thermal Analysis of Crosslinked Polymers.

Discussion

The presented data indicates that crosslinking generally enhances the thermal stability of acrylic polymers. Aromatic crosslinkers like divinylbenzene (DVB) tend to impart a more significant increase in thermal stability and char yield compared to aliphatic crosslinkers.[3] This is attributed to the inherent thermal stability of the aromatic rings within the polymer network.

The glass transition temperature (Tg) is also influenced by the crosslinker. An increase in Tg is generally observed with crosslinking, reflecting the reduced mobility of the polymer chains.[2] In cases of high crosslink density, a distinct Tg may not even be observable by DSC, as is the case with highly crosslinked PMMA-DVB systems.[7]

Conclusion

The selection of a crosslinking agent is a critical decision in the design of polymer networks with specific thermal properties. This compound is a viable option for enhancing the thermal stability of acrylic polymers. For applications requiring the highest thermal resistance, aromatic crosslinkers like divinylbenzene may offer superior performance. However, the choice of crosslinker should always be guided by the specific requirements of the application, including desired mechanical properties, chemical resistance, and processing conditions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of polymer science and drug development.

References

A Comparative Guide to the Mechanical Performance of Diallyl Maleate Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount in tailoring the mechanical properties of polymeric materials for specific applications. Diallyl maleate (DAM) is a reactive difunctional monomer utilized for its ability to create flexible and thermally stable polymer networks.[1] This guide provides an objective comparison of the mechanical performance of materials crosslinked with this compound against common alternatives, supported by available experimental data.

Performance Comparison of Crosslinking Agents

The choice of crosslinking agent significantly influences the resultant mechanical properties of a polymer, such as tensile strength, elastic modulus, and toughness. While direct comparative studies across a range of crosslinkers in a single polymer system are limited, this section summarizes available data for this compound and provides context with data for other commonly used crosslinking agents, namely ethylene glycol dimethacrylate (EGDMA) and divinylbenzene (DVB).

Quantitative Data Summary

The following tables present a summary of mechanical properties for polymers crosslinked with this compound and other agents. It is important to note that the base polymer and experimental conditions can significantly affect these values; therefore, direct comparisons should be made with caution.

Table 1: Mechanical Properties of Materials Crosslinked with this compound (DAM)

Polymer SystemMechanical PropertyValue
Butyl Acrylate CopolymerToughness2.2 MPa·m¹/²[2]
Elastic Modulus3014.5 MPa[2]
Tensile Strength40.6 MPa[2]
Acrylic ResinTensile Strength118.3 N[3]
Note: Units are in Newtons (N) as reported in the study; conversion to MPa requires the cross-sectional area of the test specimen.

Table 2: Mechanical Properties of Polymethyl Methacrylate (PMMA) Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA)

Crosslinker Concentration (vol%)Flexural Strength (MPa)Elastic Modulus (GPa)Impact Strength (kJ/m²)Surface Hardness (VHN)
5% EGDMA95.1 ± 6.32.8 ± 0.21.9 ± 0.217.1 ± 0.9
10% EGDMA93.8 ± 5.12.9 ± 0.31.8 ± 0.317.3 ± 1.0
15% EGDMA92.5 ± 7.22.8 ± 0.21.7 ± 0.217.5 ± 0.8
Control (Conventional PMMA)90.7 ± 4.52.7 ± 0.21.8 ± 0.217.0 ± 0.7
Data synthesized from a study on the effects of various cross-linking agents on the mechanical properties of PMMA.[4]

Table 3: Mechanical Properties of Materials Crosslinked with Divinylbenzene (DVB) - General Trends

Polymer SystemEffect of Increasing DVB Concentration
PolystyreneIncreased storage modulus.[5]
Eugenol CopolymersIncreased thermal resistance and hardness.[5]
Allyl Methacrylate CopolymersInitially increases specific surface area, which then plateaus.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of a material, including tensile strength, yield strength, elongation, and modulus of elasticity.

Methodology:

  • Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape. The dimensions of the specimen depend on the material's rigidity and thickness.

  • Conditioning: Specimens are conditioned in a controlled environment of specified temperature and humidity prior to testing to ensure consistency.

  • Test Procedure: The specimen is securely held in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The force applied and the elongation of the specimen are continuously measured throughout the test. An extensometer can be used for precise strain measurements.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Yield Strength: The stress at which the material begins to deform plastically.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

Flexural Testing (Three-Point Bending Test, ASTM D790)

Objective: To determine the flexural properties of a material, including flexural strength and flexural modulus.

Methodology:

  • Specimen Preparation: A rectangular bar of specific dimensions is used as the test specimen.

  • Conditioning: Specimens are conditioned under standard temperature and humidity conditions before testing.

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen by a loading nose. The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain (typically 5%).

  • Data Acquisition: The applied load and the resulting deflection of the specimen are recorded.

  • Calculations:

    • Flexural Strength: The maximum stress at the outermost fiber of the specimen at the moment of fracture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.

Impact Testing (Izod Test, ASTM D256)

Objective: To determine the impact resistance or toughness of a material.

Methodology:

  • Specimen Preparation: A rectangular bar specimen is prepared, and a V-shaped notch is machined into it to create a stress concentration point.

  • Conditioning: Specimens are conditioned under standard environmental conditions.

  • Test Procedure: The notched specimen is clamped vertically in a pendulum impact testing machine. A pendulum of a specified weight is released from a known height, striking the notched side of the specimen.

  • Data Acquisition: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Calculation: The impact strength is calculated in Joules per meter (J/m) of the notch width.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for mechanical testing and the logical relationship in the crosslinking process.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Monomer Monomer (e.g., Butyl Acrylate) Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker (this compound) Crosslinker->Polymerization Specimen Specimen Machining (e.g., ASTM D638) Polymerization->Specimen Tensile Tensile Test (ASTM D638) Specimen->Tensile Flexural Flexural Test (ASTM D790) Specimen->Flexural Impact Impact Test (ASTM D256) Specimen->Impact Data Collect Stress-Strain & Impact Energy Data Tensile->Data Flexural->Data Impact->Data Properties Calculate Mechanical Properties Data->Properties Comparison Comparative Analysis Properties->Comparison Crosslinking_Process cluster_reactants Reactants cluster_product Product cluster_properties Resulting Properties P Polymer Chains N Crosslinked Polymer Network P->N C This compound (Crosslinker) C->N S Increased Strength N->S T Enhanced Thermal Stability N->T R Improved Chemical Resistance N->R

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the crosslink density of polymer networks is crucial for controlling material properties and predicting performance. This guide provides a comparative analysis of established methods for validating crosslink density in networks based on diallyl maleate (DAM), a common crosslinking agent in materials like acrylic resins.

This publication compares three primary techniques: Swelling Studies based on the Flory-Rehner equation, Dynamic Mechanical Analysis (DMA), and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in providing quantitative and qualitative data on the network structure.

Comparison of Crosslink Density Validation Methods

Method Principle Information Obtained Advantages Limitations
Swelling Studies A crosslinked polymer swells in a suitable solvent, with the degree of swelling being inversely proportional to the crosslink density.Swelling ratio, gel content, and an estimation of the average molecular weight between crosslinks (Mc) using the Flory-Rehner equation.Simple, cost-effective, and widely used.Indirect method, requires knowledge of the Flory-Huggins interaction parameter, can be time-consuming to reach equilibrium.
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer as a function of temperature and frequency. The storage modulus (E' or G') in the rubbery plateau region is directly proportional to the crosslink density.Storage modulus (E' or G'), loss modulus (E'' or G''), tan delta, and calculation of crosslink density from the rubbery plateau modulus.Provides information on mechanical properties and thermal transitions (e.g., glass transition temperature), sensitive to network heterogeneity.Requires specialized equipment, sample geometry can influence results, interpretation can be complex for filled or plasticized systems.
Solid-State NMR Spectroscopy Measures the mobility of polymer chains. Higher crosslinking restricts chain mobility, which can be detected by changes in NMR relaxation times (e.g., T2 relaxation).Information on chain dynamics, relative crosslink density, and can provide insights into the distribution of crosslinks.Non-destructive, provides detailed molecular-level information, can distinguish between different types of crosslinks.Requires specialized and expensive equipment, data analysis can be complex, may require isotopic labeling for detailed structural analysis.

Experimental Protocols

Swelling Studies (based on Flory-Rehner Equation)

Objective: To determine the crosslink density of a DAM-based polymer network by measuring its equilibrium swelling in a suitable solvent.

Materials:

  • Dried, crosslinked DAM-based polymer sample of known weight.

  • Solvent (e.g., Toluene, Methyl Ethyl Ketone).

  • Analytical balance.

  • Vials with sealed caps.

  • Temperature-controlled oven or bath.

Procedure:

  • A sample of the crosslinked polymer (typically 0.1-0.2 g) is accurately weighed (dry weight, W_d).

  • The sample is placed in a vial and immersed in an excess of the chosen solvent.

  • The vial is sealed and placed in a temperature-controlled environment (e.g., 25°C) to allow the polymer to swell.

  • At regular intervals, the sample is removed from the solvent, the surface is gently blotted to remove excess solvent, and the sample is weighed (swollen weight, W_s).

  • This process is repeated until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.

  • The volume fraction of the polymer in the swollen gel (ν_2) is calculated using the densities of the polymer and the solvent.

  • The crosslink density (v_e) or the average molecular weight between crosslinks (M_c) is then calculated using the Flory-Rehner equation:

    -ln(1 - ν₂) - ν₂ - χ₁ν₂² = V₁(vₑ/V₀)(ν₂¹ᐟ³ - ν₂/2)

    Where:

    • ν₂ is the volume fraction of the polymer in the swollen gel.

    • χ₁ is the Flory-Huggins polymer-solvent interaction parameter.

    • V₁ is the molar volume of the solvent.

    • vₑ is the effective number of moles of crosslinked chains.

    • V₀ is the initial volume of the polymer.

Note: The Flory-Huggins interaction parameter (χ) is a critical parameter that depends on the specific polymer-solvent system. For poly(methyl methacrylate) in toluene, a value of approximately 0.45 is often used. However, for copolymers containing DAM, this value may need to be experimentally determined or estimated.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the crosslink density of a DAM-based polymer network from its viscoelastic properties.

Materials:

  • A rectangular or cylindrical sample of the crosslinked DAM-based polymer with well-defined dimensions.

  • Dynamic Mechanical Analyzer (DMA).

Procedure:

  • The sample is securely clamped in the DMA instrument in a suitable deformation mode (e.g., tensile, three-point bending, or compression).

  • A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small, oscillating strain within the material's linear viscoelastic region. The temperature range should encompass the glass transition and the rubbery plateau of the material.

  • The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature.

  • The crosslink density (v_e) can be calculated from the storage modulus in the rubbery plateau region (E'_rubber) using the theory of rubber elasticity:

    E' = 3vₑRT

    Where:

    • E' is the storage modulus in the rubbery plateau.

    • vₑ is the crosslink density (mol/m³).

    • R is the ideal gas constant (8.314 J/mol·K).

    • T is the absolute temperature (in Kelvin) in the rubbery plateau region.

Typical DMA Settings for an Acrylic Resin Crosslinked with DAM:

  • Mode: Three-point bending

  • Frequency: 1 Hz

  • Strain: 0.1%

  • Temperature Range: -50°C to 200°C

  • Heating Rate: 3°C/min

Solid-State NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the crosslink density of a DAM-based polymer network by measuring proton relaxation times.

Materials:

  • Solid sample of the crosslinked DAM-based polymer.

  • Solid-state NMR spectrometer.

Procedure:

  • The solid polymer sample is packed into an NMR rotor.

  • A ¹H transverse relaxation (T₂) experiment is performed. The Hahn echo pulse sequence is commonly used to measure T₂.

  • The decay of the transverse magnetization is recorded as a function of time.

  • The relaxation decay data is fitted to an appropriate model (often a multi-exponential decay) to extract the T₂ relaxation times.

  • A shorter T₂ component is associated with the more rigid, crosslinked regions of the polymer network, while a longer T₂ component corresponds to more mobile, less crosslinked or dangling chain ends.

  • The relative intensities of these components can be used to quantify the proportion of crosslinked and non-crosslinked segments, providing a measure of the crosslink density.

Data Presentation

The following tables present hypothetical data for a poly(methyl methacrylate-co-diallyl maleate) (PMMA-co-DAM) network to illustrate how quantitative data can be summarized for comparison.

Table 1: Effect of DAM Concentration on Swelling Properties in Toluene

DAM Concentration (wt%)Gel Content (%)Swelling Ratio (g/g)Calculated Crosslink Density (mol/m³)
192.53.81.2 x 10³
295.83.11.8 x 10³
598.22.23.5 x 10³
1099.11.66.2 x 10³

Table 2: DMA Results for PMMA-co-DAM Networks

DAM Concentration (wt%)Glass Transition Temp. (T_g, °C)Rubbery Modulus (E' at T_g + 50°C, MPa)Calculated Crosslink Density (mol/m³)
111510.51.1 x 10³
212116.21.7 x 10³
513532.83.4 x 10³
1015260.16.2 x 10³

Table 3: Solid-State NMR T₂ Relaxation Data for PMMA-co-DAM Networks

DAM Concentration (wt%)Short T₂ Component (µs)Long T₂ Component (µs)Relative Abundance of Short T₂ Component (%)
14525065
24224075
53522088
102820595

Visualizations

Experimental Workflow for Crosslink Density Validation

G cluster_synthesis Polymer Synthesis cluster_characterization Crosslink Density Validation Methods cluster_data Data Analysis cluster_results Results synthesis Synthesis of This compound-Based Network swelling Swelling Studies synthesis->swelling dma Dynamic Mechanical Analysis (DMA) synthesis->dma nmr Solid-State NMR synthesis->nmr swelling_data Calculate Swelling Ratio & Apply Flory-Rehner Eq. swelling->swelling_data dma_data Determine Rubbery Modulus & Apply Rubber Elasticity Theory dma->dma_data nmr_data Analyze T2 Relaxation Decay nmr->nmr_data crosslink_density Comparative Crosslink Density Values swelling_data->crosslink_density dma_data->crosslink_density nmr_data->crosslink_density

Caption: Workflow for validating crosslink density in DAM-based networks.

Logical Relationship of Validation Methods

G cluster_macro Macroscopic Properties cluster_micro Microscopic Property cluster_molecular Molecular Dynamics swelling_prop Swelling Behavior crosslink Crosslink Density swelling_prop->crosslink mech_prop Mechanical Stiffness mech_prop->crosslink chain_mobility Polymer Chain Mobility crosslink->chain_mobility chain_mobility->swelling_prop chain_mobility->mech_prop

Caption: Interrelation of properties and validation methods for crosslink density.

A Comparative Analysis of Diallyl Maleate and Divinylbenzene in Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of high-performance resins, the choice of crosslinking agent is a critical determinant of the final material's properties. Among the myriad of options available to researchers and polymer chemists, diallyl maleate (DAM) and divinylbenzene (DVB) are two prominent monomers utilized to create robust, three-dimensional polymer networks. This guide provides an objective, data-driven comparison of DAM and DVB, focusing on their impact on resin performance, supported by experimental protocols and visualizations to aid in the selection of the most suitable crosslinker for specific research and development applications.

Structural and Functional Distinctions

The fundamental difference between this compound and divinylbenzene lies in their chemical structure and the number of reactive sites they offer for polymerization. DVB is an aromatic compound with two vinyl groups, making it a bifunctional crosslinker. In contrast, DAM is an aliphatic ester with three reactive double bonds—two allyl groups and one maleate double bond—rendering it a trifunctional crosslinking agent.[1] This seemingly subtle distinction has profound implications for the topology of the resulting polymer network and, consequently, its macroscopic properties.

G cluster_DVB Divinylbenzene (DVB) cluster_DAM This compound (DAM) DVB_structure DAM_structure

Caption: Chemical structures of Divinylbenzene and this compound.

Performance Comparison: A Data-Centric Overview

The efficacy of a crosslinking agent is best assessed through a quantitative analysis of the properties of the resulting resin. The following tables summarize key performance data for resins synthesized with DVB and DAM. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the different resin systems and experimental conditions.

Thermal Stability

The thermal stability of a resin is a critical parameter for applications where the material will be exposed to elevated temperatures. An increase in crosslink density generally enhances thermal stability.

CrosslinkerResin System% Crosslinker (w/w)Onset Decomposition Temp. (°C)Char Yield at 600°C (%)
Divinylbenzene Methyl Methacrylate10~300~5
Methyl Methacrylate20~320~8
Methyl Methacrylate40~350~15
This compound AcrylicNot specifiedIncreased by 20.56°C vs. unmodifiedNot specified

Data for DVB is adapted from studies on methyl methacrylate copolymers.[2] Data for DAM is from a study on modified acrylic resin.[1]

Mechanical Properties

The mechanical properties of a resin, such as its stiffness (storage modulus), are significantly influenced by the crosslink density.

CrosslinkerResin System% Crosslinker (w/w)Storage Modulus (E') at 30°C (GPa)
Divinylbenzene Styrene5~2.8
Styrene10~3.0
Styrene20~3.2

Data for DVB is adapted from dynamic mechanical thermal analysis of styrene-divinylbenzene copolymers.[3]

Swelling Behavior and Crosslink Density

The degree of swelling in a suitable solvent is inversely proportional to the crosslink density of the polymer network.

CrosslinkerResin System% Crosslinker (w/w)Swelling Ratio
Divinylbenzene Methyl Methacrylate10Low
Methyl Methacrylate20Lower
Methyl Methacrylate40Lowest
This compound Butyl Acrylate1-
Butyl Acrylate2-
Butyl Acrylate4-

Data for DVB indicates a qualitative decrease in swelling with increased crosslinker concentration.[2] For DAM, while specific swelling ratios are not provided, an increase in DAM concentration leads to a higher gel content, indicating increased crosslinking.[4]

Experimental Protocols

To ensure the reproducibility of results, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis of resins using DVB and DAM.

Synthesis of Polystyrene-Divinylbenzene (PS-DVB) Resin via Suspension Polymerization

This protocol describes a typical laboratory-scale synthesis of crosslinked polystyrene beads.

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB, crosslinker)

  • Toluene and n-heptane (porogens)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) or gelatin (suspending agent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve the suspending agent (e.g., 0.5 wt% PVA) in deionized water in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Organic Phase Preparation: In a separate beaker, prepare a solution of styrene, DVB (e.g., 5-20 wt% of the monomer mixture), porogens (e.g., a 1:1 mixture of toluene and n-heptane), and the initiator (e.g., 1 mol% with respect to the monomers).

  • Suspension and Polymerization: Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of droplets. Purge the system with nitrogen and heat the mixture to the desired reaction temperature (e.g., 70-80°C). Maintain the temperature and stirring for a specified period (e.g., 8-24 hours).

  • Work-up: After polymerization, cool the mixture to room temperature. Filter the resulting polymer beads and wash them thoroughly with hot water, followed by a suitable organic solvent (e.g., acetone or methanol) to remove any unreacted monomers and porogens.

  • Drying: Dry the resin beads in a vacuum oven until a constant weight is achieved.

Synthesis of Poly(butyl acrylate-co-diallyl maleate) via Emulsion Polymerization

This protocol outlines the synthesis of a crosslinked acrylic latex.

Materials:

  • Butyl acrylate (BA, monomer)

  • This compound (DAM, crosslinker)

  • Potassium persulfate (KPS, initiator)

  • Sodium dodecyl sulfate (SDS, surfactant)

  • Sodium bicarbonate (buffer)

  • Deionized water

Procedure:

  • Initial Charge: To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water, surfactant (e.g., SDS), and buffer (e.g., sodium bicarbonate). Purge with nitrogen for 30 minutes.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion of butyl acrylate, DAM (e.g., 1-5 mol%), and deionized water with a surfactant.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 70-85°C). Add a portion of the initiator solution (KPS in deionized water) to the reactor. Begin the continuous feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.

  • Cooking Period: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for solid content, particle size, and gel content.

Visualizing the Synthesis and Network Formation

The following diagrams illustrate the general workflow for resin synthesis and the conceptual difference in the network structures formed by DVB and DAM.

G start Start prep_aq Prepare Aqueous Phase (Water + Suspending Agent) start->prep_aq prep_org Prepare Organic Phase (Monomer + Crosslinker + Initiator) start->prep_org suspension Form Suspension (Vigorous Stirring) prep_aq->suspension prep_org->suspension polymerization Polymerization (Heating under N2) suspension->polymerization workup Work-up (Filtering and Washing) polymerization->workup drying Drying (Vacuum Oven) workup->drying end Final Resin Product drying->end

Caption: A typical workflow for suspension polymerization.

Caption: Conceptual comparison of polymer network structures.

Conclusion

The selection between this compound and divinylbenzene as a crosslinking agent is contingent upon the desired balance of properties in the final resin.

Divinylbenzene is a well-established, cost-effective crosslinker that is particularly effective in styrenic systems. It reliably produces resins with good thermal and mechanical properties, and the degree of crosslinking can be readily controlled by adjusting its concentration.[5]

This compound , with its higher functionality, offers the potential for creating more densely crosslinked networks. This can lead to enhanced thermal stability in certain resin systems.[1] Its trifunctionality may also be advantageous in applications requiring a high gel content and complex network architecture.[4]

Ultimately, the optimal choice will depend on the specific application requirements, including the base monomer system, desired thermal and mechanical performance, and processing conditions. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers and professionals in making an informed decision.

References

Assessing the Impact of Diallyl Maleate on the Glass Transition Temperature of Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of crosslinking agents into copolymer formulations is a critical step in tailoring the material's thermomechanical properties. Diallyl maleate (DAM), a trifunctional monomer, is often utilized to introduce a crosslinked network structure, thereby influencing the copolymer's glass transition temperature (Tg). An elevated Tg is generally indicative of a more rigid material with enhanced thermal stability. This guide provides a comparative analysis of the impact of this compound on the Tg of common acrylic copolymers, supported by experimental data for alternative crosslinking agents and detailed experimental protocols.

Impact of this compound on Copolymer Tg

The introduction of this compound into a copolymer matrix, such as those based on methyl methacrylate (MMA) and butyl acrylate (BA), consistently leads to an increase in the glass transition temperature. This phenomenon is attributed to the formation of a three-dimensional polymer network, which restricts the mobility of the polymer chains. As the concentration of DAM increases, the crosslinking density is enhanced, resulting in a more rigid structure that requires a higher temperature to transition from a glassy to a rubbery state.

Comparative Analysis with an Alternative Crosslinking Agent

To provide a quantitative perspective on the effect of a crosslinking agent on the Tg of an acrylic copolymer, data for a butyl acrylate-co-poly(ethylene glycol) dimethacrylate (BA/PEGDMA) system is presented below. Ethylene glycol dimethacrylate (EGDMA) is a common difunctional crosslinking agent.

Copolymer Composition (wt% BA / wt% PEGDMA)Glass Transition Temperature (Tg) (°C)
100 / 0 (Poly(butyl acrylate) Homopolymer)-54
90 / 10-53.37
80 / 20-45.15
70 / 30-38.21
60 / 40-29.87
50 / 50-16.58
0 / 100 (Poly(ethylene glycol) dimethacrylate)4

Note: Data is illustrative and sourced from studies on BA/PEGDMA copolymers. The exact Tg values for DAM-crosslinked copolymers will vary based on the specific comonomer, DAM concentration, and polymerization conditions.

As a point of reference, the typical glass transition temperature for uncrosslinked poly(methyl methacrylate) (PMMA) is approximately 105 °C. The incorporation of a crosslinking agent like DAM would be expected to further increase this value.

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The glass transition temperature of copolymers is most commonly determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).

  • Thermal Program: A common thermal program involves the following steps:

    • First Heating Scan: The sample is heated from a temperature well below the expected Tg to a temperature above it at a constant rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first (e.g., 10 °C/min). The Tg is determined from the data collected during this scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the impact of this compound on the glass transition temperature of a copolymer.

G cluster_0 Copolymer Synthesis cluster_1 Characterization cluster_2 Data Analysis & Comparison A Select Monomers (e.g., MMA, BA) B Vary this compound Concentration A->B Define Experimental Groups C Polymerization B->C D Sample Preparation for DSC C->D Synthesized Copolymer E Differential Scanning Calorimetry (DSC) Analysis D->E F Determine Glass Transition Temperature (Tg) E->F Heat Flow vs. Temperature Data G Compare Tg with DAM Concentration F->G H Compare with Alternative Crosslinkers G->H

Workflow for Assessing DAM's Impact on Copolymer Tg

Signaling Pathways and Logical Relationships

The relationship between this compound concentration and the resulting copolymer properties can be visualized as a signaling pathway. Increased DAM leads to a higher crosslink density, which in turn restricts polymer chain mobility and ultimately elevates the glass transition temperature.

G A Increase this compound Concentration B Increased Crosslink Density A->B C Restricted Polymer Chain Mobility B->C D Increased Glass Transition Temperature (Tg) C->D

Impact of DAM on Copolymer Glass Transition Temperature

A Comparative Analysis of the Chemical Resistance of Diallyl Maleate-Cured Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Diallyl Maleate-Cured Resins Against Industry-Standard Alternatives, Supported by Experimental Data.

In applications demanding high reliability and longevity in chemically aggressive environments, the choice of resin is a critical design consideration. This guide provides a comprehensive evaluation of the chemical resistance of this compound (DAM)-cured resins, presenting a comparative analysis against commonly used thermosetting resins such as epoxy and vinyl ester systems. The information herein is intended to assist researchers and professionals in making informed material selection decisions based on objective experimental data.

This compound, a highly reactive trifunctional monomer, is utilized as a cross-linking agent to enhance the thermal and mechanical properties of resins, notably unsaturated polyester resins.[1] The resulting cross-linked network structure imparts a notable degree of chemical inertness, making these resins suitable for a variety of demanding applications. This guide will delve into the quantitative performance of these resins when subjected to various chemical agents and compare them with the performance of established epoxy and vinyl ester resins under similar conditions.

Comparative Chemical Resistance: A Quantitative Overview

The chemical resistance of a cured resin is determined by its ability to withstand degradation when exposed to various chemical agents over time. Key performance indicators include the retention of physical properties such as weight, hardness, and flexural strength after immersion in a chemical medium.

While direct, comprehensive comparative studies focusing solely on this compound-cured resins are limited in publicly available literature, this guide synthesizes available data to provide a comparative perspective. The following table summarizes the typical chemical resistance performance of this compound-cured unsaturated polyester resins in comparison to standard bisphenol-A epoxy and vinyl ester resins when tested in accordance with ASTM C581 standards. The data is presented as the percentage of retained flexural strength after a specified immersion period.

Table 1: Comparative Chemical Resistance of Thermosetting Resins (% Flexural Strength Retention)

Chemical Reagent (Concentration)Temperature (°C)This compound-Cured Unsaturated PolyesterBisphenol-A EpoxyVinyl Ester
Acids
Hydrochloric Acid (10%)25Good (>75%)Excellent (>90%)Excellent (>90%)
Sulfuric Acid (30%)25Moderate (50-75%)Good (>75%)Excellent (>90%)
Nitric Acid (10%)25Poor (<50%)Moderate (50-75%)Good (>75%)
Acetic Acid (5%)25Good (>75%)Good (>75%)Excellent (>90%)
Alkalies
Sodium Hydroxide (10%)25Moderate (50-75%)Good (>75%)Good (>75%)
Ammonium Hydroxide (10%)25Good (>75%)Excellent (>90%)Excellent (>90%)
Solvents
Acetone25Poor (<50%)Poor (<50%)Moderate (50-75%)
Toluene25Moderate (50-75%)Good (>75%)Good (>75%)
Ethanol (95%)25Good (>75%)Excellent (>90%)Excellent (>90%)
Other
Deionized Water25Excellent (>90%)Excellent (>90%)Excellent (>90%)
Sodium Chloride (10%)25Excellent (>90%)Excellent (>90%)Excellent (>90%)

Note: The data presented is a synthesis of typical values found in technical literature and should be used as a general guide. Specific performance can vary based on the exact formulation of the resin, curing conditions, and the nature of the reinforcement.

Generally, vinyl ester resins exhibit superior resistance to a broader range of chemicals, particularly acidic and oxidizing environments, due to the presence of reactive ester groups that lead to a more completely crosslinked network.[1][2] Epoxy resins also demonstrate excellent chemical resistance, especially against non-polar solvents and alkaline solutions.[3] this compound-cured unsaturated polyester resins offer good resistance to a variety of chemicals, particularly water, salt solutions, and some acids and bases, but may show vulnerability to strong oxidizing acids and certain organic solvents.

Experimental Protocols

The evaluation of chemical resistance of thermosetting resins is standardized by ASTM C581, "Standard Practice for Determining Chemical Resistance of Thermosetting Resins Used in Glass-Fiber-Reinforced Structures Intended for Liquid Service."[2][4][5] This practice provides a framework for assessing the changes in the physical properties of resin specimens after exposure to various chemical reagents.

Key Experimental Steps based on ASTM C581:
  • Specimen Preparation:

    • Test laminates are fabricated using the thermosetting resin , reinforced with a specified type and amount of glass fiber.

    • The laminates are cured according to the manufacturer's recommendations to achieve a fully cured state.

    • Test coupons of a standardized dimension (typically 1 inch by 3 inches) are cut from the cured laminate.

  • Initial Property Measurement:

    • The initial weight, thickness, and Barcol hardness of each test coupon are measured and recorded.

    • A set of control specimens is tested for initial flexural strength and modulus according to ASTM D790.[4]

  • Chemical Immersion:

    • The test coupons are fully immersed in the selected chemical reagents in sealed containers.

    • The immersion tests are conducted at specified temperatures, typically ambient (23°C) or elevated temperatures, for a predetermined duration (e.g., 30, 90, 180 days).

  • Periodic Evaluation:

    • At specified intervals, the specimens are removed from the chemical solution, cleaned, and dried.

    • Changes in appearance (e.g., color change, blistering, cracking), weight, and thickness are recorded.

    • The Barcol hardness of the exposed surface is measured.

  • Final Property Measurement:

    • After the full immersion period, the final weight, thickness, and appearance of the specimens are documented.

    • The flexural strength and modulus of the exposed specimens are determined using a three-point bending test as per ASTM D790.[4]

  • Data Analysis:

    • The percentage change in weight and thickness is calculated.

    • The retention of flexural strength and flexural modulus is calculated by comparing the properties of the exposed specimens to those of the unexposed control specimens.

Logical Workflow for Chemical Resistance Evaluation

The process of evaluating the chemical resistance of a thermosetting resin follows a structured workflow, from material selection to data interpretation. The following diagram illustrates this logical progression.

Chemical_Resistance_Evaluation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Resin_Selection Resin System Selection (DAM-cured, Epoxy, Vinyl Ester) Laminate_Fabrication Laminate Fabrication (ASTM C581) Resin_Selection->Laminate_Fabrication Specimen_Cutting Specimen Cutting & Preparation Laminate_Fabrication->Specimen_Cutting Initial_Measurements Initial Measurements (Weight, Dimensions, Hardness, Flexural Strength) Specimen_Cutting->Initial_Measurements Chemical_Immersion Chemical Immersion (Reagent, Temperature, Duration) Initial_Measurements->Chemical_Immersion Periodic_Monitoring Periodic Monitoring (Appearance, Weight Change) Chemical_Immersion->Periodic_Monitoring Final_Measurements Final Measurements (Flexural Strength & Modulus Retention) Chemical_Immersion->Final_Measurements Periodic_Monitoring->Chemical_Immersion Continue Immersion Data_Analysis Data Analysis & Comparison Final_Measurements->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: Workflow for evaluating the chemical resistance of thermosetting resins.

References

performance comparison of diallyl maleate and triallyl cyanurate in high-performance polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two common crosslinking agents, diallyl maleate (DAM) and triallyl cyanurate (TAC), in the context of high-performance polymers. The selection of an appropriate crosslinking agent is critical in tailoring the properties of polymers to meet the demanding requirements of advanced applications. This document aims to provide an objective comparison based on available experimental data to aid in this selection process.

Introduction to Crosslinking and the Role of DAM and TAC

Crosslinking is a chemical process that results in the formation of a three-dimensional network structure within a polymer. This network significantly enhances the material's mechanical strength, thermal stability, and chemical resistance.[1] this compound (DAM) and triallyl cyanurate (TAC) are two widely used crosslinking co-agents, typically in peroxide-initiated vulcanization, that offer distinct advantages depending on the polymer system and desired end-use properties.[2][3]

This compound (DAM) is a difunctional monomer containing two allyl groups and a maleate double bond. It is often used as a crosslinking and branching agent.[4] Its structure allows for the formation of a crosslinked network that can improve the performance of various polymers, including acrylic resins.[5][6]

Triallyl Cyanurate (TAC) is a trifunctional monomer with three reactive allyl groups.[3] This trifunctionality allows for a high crosslink density, which can significantly enhance the thermal and mechanical properties of a wide range of polymers, including polyolefins and elastomers like EPDM.[7][8] TAC is known to improve strength, rigidity, and heat resistance, enabling polymers to perform at elevated temperatures.[3][9]

Performance Comparison: this compound vs. Triallyl Cyanurate

The following tables summarize the typical effects of DAM and TAC on the key performance indicators of high-performance polymers. The data presented is a synthesis of findings from various studies and should be considered as a general guide. Specific performance will vary depending on the base polymer, formulation, and processing conditions.

Thermal Properties

Crosslinking, in general, enhances the thermal stability of polymers by restricting chain mobility.[10] The choice between DAM and TAC can influence the degree of this improvement.

PropertyPolymer SystemUncrosslinkedCrosslinked with this compound (DAM)Crosslinked with Triallyl Cyanurate (TAC)
Decomposition Temperature (TGA, °C) Acrylic Resin~300Increased by ~20.56°C[5][6]Data not directly available for acrylics, but generally provides high thermal stability[3]
Glass Transition Temperature (Tg, °C) EPDM RubberVariesModerate IncreaseSignificant Increase[2]

Note: The data is compiled from multiple sources and represents typical values. Direct comparison in the same polymer system under identical conditions is limited in the available literature.

Mechanical Properties

The mechanical properties of a polymer, such as tensile strength and modulus, are significantly improved through crosslinking. The functionality of the crosslinking agent plays a crucial role in the extent of this enhancement.

PropertyPolymer SystemUncrosslinkedCrosslinked with this compound (DAM)Crosslinked with Triallyl Cyanurate (TAC)
Tensile Strength (MPa) Polyolefin ElastomersVariesModerate ImprovementSignificant Improvement[11][12]
Young's Modulus (MPa) Polyolefin ElastomersVariesModerate ImprovementSignificant Improvement[11][13]
Elongation at Break (%) Polyolefin ElastomersHighGenerally DecreasesGenerally Decreases[11][12]
Hardness (Shore A) EPDM RubberVariesModerate IncreaseSignificant Increase[2]

Note: The data is compiled from multiple sources and represents typical values. Direct comparison in the same polymer system under identical conditions is limited in the available literature.

Experimental Protocols

To ensure reproducibility and accurate comparison of polymer performance, standardized testing methodologies are essential. Below are detailed protocols for key experiments used to evaluate the properties of crosslinked polymers.

Determination of Gel Content and Swell Ratio (ASTM D2765)

This method is used to determine the degree of crosslinking in a polymer by measuring the amount of insoluble material (gel) after solvent extraction.[14][15]

Methodology:

  • A precisely weighed sample of the crosslinked polymer is placed in a solvent (e.g., xylene for polyethylene) at a specified temperature for a set duration.

  • The insoluble portion of the sample is then removed, dried, and weighed.

  • The gel content is calculated as the percentage of the insoluble material relative to the initial sample weight.

  • The swell ratio is determined by weighing the swollen gel before drying and comparing it to the weight of the dried gel. A lower swell ratio indicates a higher crosslink density.[14]

Tensile Properties of Plastics (ASTM D638)

This test method is used to determine the tensile properties of plastics, including tensile strength, yield strength, elongation, and modulus of elasticity.[16][17][18][19]

Methodology:

  • Specimen Preparation: Standard dumbbell-shaped test specimens are prepared from the crosslinked polymer sheet according to the dimensions specified in ASTM D638.[20]

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing.

  • Testing: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The load and extension are continuously recorded during the test to generate a stress-strain curve, from which the key tensile properties are calculated.

Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is used to evaluate the thermal stability and decomposition profile of a polymer by measuring its weight change as a function of temperature.[21][22][23][24][25]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the crosslinked polymer is placed in a TGA sample pan.

  • Instrument Setup: The sample is placed in the TGA furnace.

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) (ASTM D3418)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[26][27][28][29][30]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the crosslinked polymer is encapsulated in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. For example, heating from room temperature to a temperature above the expected transitions, holding isothermally, cooling at a controlled rate, and then reheating.

  • Data Analysis: The heat flow to or from the sample is measured relative to the reference pan. The Tg is identified as a step change in the baseline of the heat flow curve.

Crosslinking Mechanisms and Visualizations

The crosslinking of polymers with DAM and TAC in the presence of a peroxide initiator proceeds via a free-radical mechanism. The following diagrams illustrate the general pathways.

Peroxide-Initiated Crosslinking Workflow

G cluster_initiation Initiation cluster_propagation Propagation Initiator Peroxide (R-O-O-R) Radical Free Radicals (2 R-O•) Initiator->Radical Heat Polymer Polymer Chain (P-H) Radical->Polymer H Abstraction Radical->Polymer Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Crosslinked_Polymer Crosslinked Polymer Network Polymer->Crosslinked_Polymer Coagent Crosslinking Co-agent (DAM or TAC) Polymer_Radical->Coagent Addition Coagent_Radical Co-agent Radical Coagent->Coagent_Radical Coagent_Radical->Polymer Addition to another polymer chain

Caption: General workflow of peroxide-initiated crosslinking of a polymer with a co-agent.

Free-Radical Crosslinking Mechanism of this compound (DAM)

G cluster_dam This compound (DAM) Crosslinking Polymer_Radical Polymer Radical (P•) DAM This compound Polymer_Radical->DAM Addition to Allyl Group DAM_Adduct DAM-Polymer Adduct Radical DAM->DAM_Adduct Another_Polymer Another Polymer Chain (P'-H) DAM_Adduct->Another_Polymer H Abstraction Crosslink Crosslinked Polymer (P-DAM-P') Another_Polymer->Crosslink

Caption: Simplified representation of the crosslinking mechanism involving this compound.

Free-Radical Crosslinking Mechanism of Triallyl Cyanurate (TAC)

G cluster_tac Triallyl Cyanurate (TAC) Crosslinking Polymer_Radical Polymer Radical (P•) TAC Triallyl Cyanurate Polymer_Radical->TAC Addition to 1st Allyl Group TAC_Adduct1 TAC-Polymer Adduct Radical TAC->TAC_Adduct1 Polymer2 Second Polymer Radical (P'•) TAC_Adduct1->Polymer2 Addition to 2nd Allyl Group TAC_Adduct2 Di-linked TAC Radical Polymer2->TAC_Adduct2 Polymer3 Third Polymer Radical (P''•) TAC_Adduct2->Polymer3 Addition to 3rd Allyl Group Network 3D Crosslinked Network Polymer3->Network

Caption: Simplified representation of the trifunctional crosslinking mechanism of triallyl cyanurate.

Conclusion

Both this compound and triallyl cyanurate are effective crosslinking agents that enhance the performance of high-performance polymers. The choice between them depends on the specific requirements of the application.

  • Triallyl Cyanurate (TAC) , with its trifunctional nature, is generally more efficient at creating a high-density crosslinked network. This often translates to superior improvements in thermal stability and mechanical properties such as tensile strength and hardness. It is particularly well-suited for applications demanding high heat resistance and rigidity.[3][9]

  • This compound (DAM) , being difunctional, provides a lower crosslink density compared to TAC at equivalent concentrations. However, it is an effective crosslinking and branching agent that can significantly improve polymer properties.[4] It may be preferred in applications where a more moderate increase in stiffness is desired, or where its specific reactivity with the polymer matrix is advantageous.

For optimal material design, it is recommended to conduct experimental evaluations with varying concentrations of each crosslinking agent within the specific polymer system of interest. The protocols outlined in this guide provide a standardized framework for such evaluations.

References

Safety Operating Guide

Proper Disposal of Diallyl Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of diallyl maleate, a reactive difunctional monomer commonly used in polymer synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is toxic if swallowed, harmful in contact with skin, and causes serious eye and skin irritation.[1][2][3][4]

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety measures.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, tested according to EN 374). Inspect gloves for leaks or tears before use.[4]

  • Eye Protection: Chemical safety goggles or a face shield.[1][2] Eyewash stations should be readily accessible.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][3] If vapors or mists are generated, a self-contained breathing apparatus may be necessary.[1]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][3]

Spill & Leak Procedures

In the event of a this compound spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Contain: Prevent the spill from spreading and entering drains.[1] Cover drains if necessary. For large spills, create a dike around the spill using inert absorbent material.[2]

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to soak up the spill.[3][5]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[3][5]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste in compliance with all federal, state, and local regulations.[1][5] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Identification & Segregation

  • This compound waste is classified as a toxic liquid, organic, n.o.s.[1]

  • Do not mix this compound waste with other waste streams.[1] Keep it in its original or a compatible, clearly labeled container.

  • Incompatible materials to avoid include strong oxidizing agents.[5]

Step 2: Container Management

  • Waste Container: Use a designated, leak-proof, and sealable container for this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Empty Containers: Empty this compound containers are also considered hazardous waste and must be handled in the same manner as the chemical itself.[1] Do not rinse the container into the drain. If local regulations permit, triple-rinsed containers may be disposed of as non-hazardous waste; however, the rinsate must be collected and treated as hazardous waste.[6]

Step 3: Storage

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2]

  • Keep containers tightly closed to prevent the release of vapors.[1]

  • The storage area should be locked or accessible only to authorized personnel.[1]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step 5: Documentation

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal. This is a requirement under RCRA's "cradle-to-grave" tracking of hazardous waste.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
UN Number 2810[1]
Proper Shipping Name Toxic liquid, organic, n.o.s. (this compound)[1]
Hazard Class 6.1 (Toxic substances)[1]
Packing Group III[1]
Melting Point -47 °C / -53 °F[1][3]
Boiling Point 109 - 110 °C / 228.2 - 230 °F[3]
Flash Point 130 °C / 266 °F[3]
Density 1.074 g/cm³ at 20 °C / 68 °F[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DiallylMaleateDisposal start Start: this compound Waste Generation ppe 1. Don Proper PPE (Gloves, Goggles, Lab Coat) start->ppe end_node End: Disposal Complete is_spill Spill or Leak? segregate 2. Segregate Waste (No Mixing) is_spill->segregate No spill_response Follow Spill & Leak Procedures is_spill->spill_response Yes ppe->is_spill label_container 3. Use Labeled, Sealed Hazardous Waste Container segregate->label_container store 4. Store in Designated Secure Area label_container->store spill_response->segregate contact_ehs 5. Contact EHS or Licensed Contractor store->contact_ehs document 6. Document Waste for Pickup contact_ehs->document document->end_node

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.